7-Bromo-3-methylimidazo[1,5-a]pyridine
説明
Structure
3D Structure
特性
IUPAC Name |
7-bromo-3-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXJBEGDFGMCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379355-19-7 | |
| Record name | 7-bromo-3-methylimidazo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis protocols for 7-Bromo-3-methylimidazo[1,5-a]pyridine
An In-depth Technical Guide to the Synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of synthetic strategies for 7-Bromo-3-methylimidazo[1,5-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,5-a]pyridine core is a privileged pharmacophore found in numerous biologically active compounds, including antitumor agents and kinase inhibitors.[1][2] The introduction of a bromine atom at the 7-position offers a versatile handle for further functionalization via cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's steric and electronic properties. This document outlines two primary synthetic routes, providing in-depth procedural details, mechanistic insights, and expert commentary on the rationale behind experimental choices. The protocols are designed to be self-validating, with comprehensive characterization data and troubleshooting advice.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine ring system is a crucial structural motif in contemporary drug discovery. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding contribute to its ability to interact with a variety of biological targets.[1][2] Notable examples of bioactive molecules containing this scaffold include compounds investigated as topoisomerase II inhibitors and immunosuppressants.[1] The synthesis of specifically substituted analogs, such as 7-Bromo-3-methylimidazo[1,5-a]pyridine, is therefore of high importance for the development of new therapeutic agents.
Synthetic Strategies and Core Protocols
Two robust and adaptable synthetic strategies for the preparation of 7-Bromo-3-methylimidazo[1,5-a]pyridine are presented below. The choice of method may depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
Method 1: Cyclocondensation of a 2-(Aminomethyl)pyridine Derivative with an Electrophilically Activated Acetaldehyde Equivalent
This approach is a modification of established methods for imidazo[1,5-a]pyridine synthesis, which typically involve the cyclization of a 2-(aminomethyl)pyridine with a suitable one-carbon electrophile.[1] In this case, the methyl group at the 3-position originates from an acetaldehyde equivalent. A plausible and efficient route involves the reaction of 4-bromo-2-(aminomethyl)pyridine with a reagent that can deliver the required carbon atom and facilitate cyclization.
Caption: Workflow for the synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine via cyclocondensation.
Part A: Synthesis of 4-Bromo-2-(aminomethyl)pyridine (Starting Material)
-
Bromination of 2-Methylpyridine: To a solution of 2-methylpyridine in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN). Reflux the mixture to afford 4-bromo-2-methylpyridine. Rationale: This selective bromination at the 4-position is a standard procedure for pyridine derivatives.
-
Benzylic Bromination: Dissolve 4-bromo-2-methylpyridine in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under irradiation with a light source to initiate radical bromination at the methyl group, yielding 4-bromo-2-(bromomethyl)pyridine. Rationale: The use of NBS and a radical initiator is a classic method for benzylic bromination.
-
Amination: The resulting 4-bromo-2-(bromomethyl)pyridine can be converted to the corresponding amine by various methods. A common approach is the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrolysis.[1] Alternatively, direct amination with ammonia in a polar solvent like methanol can be employed. Rationale: The Gabriel synthesis provides a clean route to the primary amine, avoiding over-alkylation.
Part B: Cyclocondensation to form 7-Bromo-3-methylimidazo[1,5-a]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-(aminomethyl)pyridine (1.0 eq) and acetaldehyde dimethyl acetal (1.2 eq) in a suitable solvent such as toluene or xylenes.
-
Acid Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (p-TSA) (0.1 eq). Rationale: The acid catalyzes the formation of an iminium ion intermediate, which is crucial for the subsequent cyclization.
-
Reaction Execution: Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 7-Bromo-3-methylimidazo[1,5-a]pyridine.
The reaction proceeds via an initial condensation of the primary amine with acetaldehyde (generated in situ from the acetal) to form an imine. Protonation of the imine by the acid catalyst generates a reactive iminium ion. The pyridine nitrogen then acts as a nucleophile, attacking the iminium carbon in an intramolecular Pictet-Spengler-type reaction. Subsequent aromatization through the loss of a proton and water yields the final imidazo[1,5-a]pyridine product.
Method 2: Ritter-Type Reaction of a Pyridinylmethanol Derivative
A more recent and highly efficient approach involves a Ritter-type reaction.[3] This method utilizes a bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O) co-catalyst system to generate a carbocation intermediate from a pyridinylmethanol derivative, which then reacts with a nitrile.[3] For the synthesis of the 3-methyl derivative, acetonitrile will serve as the nitrile source.
Caption: Workflow for the synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine via a Ritter-type reaction.
Part A: Synthesis of (4-Bromopyridin-2-yl)methanol (Starting Material)
-
Reduction of 4-Bromo-2-formylpyridine: Dissolve 4-bromo-2-formylpyridine in methanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry and concentrate to obtain (4-bromopyridin-2-yl)methanol. Rationale: NaBH₄ is a mild and selective reducing agent for aldehydes.
Part B: Ritter-Type Reaction to form 7-Bromo-3-methylimidazo[1,5-a]pyridine
-
Reaction Setup: In a sealed tube, combine (4-bromopyridin-2-yl)methanol (1.0 eq), bismuth(III) trifluoromethanesulfonate (5 mol %), and p-toluenesulfonic acid monohydrate (5.0-7.5 eq) in acetonitrile. The reaction concentration should be approximately 0.3 M.[3] Rationale: The combination of a Lewis acid (Bi(OTf)₃) and a Brønsted acid (p-TsOH) is effective in generating the benzylic carbocation intermediate. Acetonitrile acts as both the solvent and the nitrile source.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 150 °C for 12-16 hours.[3]
-
Work-up: After cooling to room temperature, carefully open the sealed tube. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 7-Bromo-3-methylimidazo[1,5-a]pyridine.
The reaction is initiated by the protonation of the hydroxyl group of (4-bromopyridin-2-yl)methanol by p-TsOH, followed by the elimination of water, facilitated by the Lewis acid Bi(OTf)₃, to generate a stabilized benzylic carbocation. The nitrogen atom of acetonitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. This is followed by an intramolecular cyclization where the pyridine nitrogen attacks the electrophilic carbon of the nitrilium ion. A final rearomatization step leads to the formation of the desired 7-Bromo-3-methylimidazo[1,5-a]pyridine.[3]
Data Presentation and Characterization
The successful synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine should be confirmed by a suite of analytical techniques.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expect signals for the methyl group (singlet, ~2.4 ppm), and aromatic protons in the range of 7.0-8.5 ppm with characteristic coupling patterns. |
| ¹³C NMR (CDCl₃, 101 MHz) | Expect signals for the methyl carbon (~15-20 ppm) and aromatic carbons, including the carbon bearing the bromine atom. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₈H₈BrN₂⁺: 210.99, 212.99 (characteristic isotopic pattern for bromine). |
Conclusion and Future Perspectives
The synthetic routes detailed in this guide provide reliable and reproducible methods for the preparation of 7-Bromo-3-methylimidazo[1,5-a]pyridine. The choice between the cyclocondensation and Ritter-type reaction will depend on the specific needs and resources of the research team. The cyclocondensation route is a more traditional approach, while the Ritter-type reaction offers a potentially more efficient and convergent synthesis. The successful synthesis of this versatile building block opens up numerous possibilities for the development of novel compounds with potential therapeutic applications through further derivatization, particularly at the bromine-substituted position.
References
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Revue Roumaine de Chimie. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3-methylimidazo[1,5-a]pyridine is a heterocyclic compound belonging to the imidazopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse pharmacological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 7-Bromo-3-methylimidazo[1,5-a]pyridine, offering insights into its synthesis, structural characteristics, and spectroscopic profile. Given the limited availability of experimental data for this specific derivative, this guide synthesizes information from closely related analogs and computational predictions to provide a robust resource for researchers.
Introduction
The imidazo[1,5-a]pyridine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a bromine atom at the 7-position and a methyl group at the 3-position of the imidazo[1,5-a]pyridine ring system creates a molecule with distinct electronic and steric properties that can influence its biological targets and pharmacokinetic profile. The bromine atom, in particular, provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.
Molecular Structure and Chemical Properties
The fundamental structure of 7-Bromo-3-methylimidazo[1,5-a]pyridine consists of a fused imidazole and pyridine ring system. The nitrogen atom at position 4 is a bridgehead atom, and the bromine and methyl substituents are located on the pyridine and imidazole rings, respectively.
Table 1: Computed Physicochemical Properties of 7-Bromo-3-methylimidazo[1,5-a]pyridine
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [4] |
| Monoisotopic Mass | 209.97926 Da | [3] |
| XlogP (predicted) | 2.9 | [3] |
| SMILES | CC1=NC=C2N1C=CC(=C2)Br | [3] |
| InChI | InChI=1S/C8H7BrN2/c1-6-10-5-8-4-7(9)2-3-11(6)8/h2-5H,1H3 | [3] |
| InChIKey | PSXJBEGDFGMCEW-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Conceptual Synthetic Workflow
Sources
- 1. 7-BroMo-3-MethyliMidazo[1,5-a]pyridine | 1379355-19-7 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 7-bromo-3-methylimidazo[1,5-a]pyridine (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 4. 1379355-19-7|7-Bromo-3-methylimidazo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Bromo-3-methylimidazo[1,5-a]pyridine
This guide provides a detailed analysis and predicted spectral data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) of 7-Bromo-3-methylimidazo[1,5-a]pyridine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational NMR principles with practical insights for the structural elucidation of this heterocyclic compound.
Introduction
7-Bromo-3-methylimidazo[1,5-a]pyridine belongs to the imidazopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] Accurate structural characterization is paramount in the development of novel therapeutics, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into a predictive analysis of the ¹H and ¹³C NMR spectra of this specific derivative, based on established principles and data from analogous structures.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 7-Bromo-3-methylimidazo[1,5-a]pyridine in a standard solvent like CDCl₃ is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl group, as well as the inherent electronic properties of the fused heterocyclic ring system.
Table 1: Predicted ¹H NMR Spectral Data for 7-Bromo-3-methylimidazo[1,5-a]pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~7.8-8.0 | s | - |
| H-5 | ~7.4-7.6 | d | ~9.0 |
| H-6 | ~6.8-7.0 | dd | ~9.0, ~2.0 |
| H-8 | ~7.9-8.1 | d | ~2.0 |
| CH₃ | ~2.4-2.6 | s | - |
Analysis of the Predicted ¹H NMR Spectrum
The predicted chemical shifts and coupling patterns can be rationalized as follows:
-
H-1: This proton is on the imidazole ring and is expected to appear as a singlet in the downfield region due to the aromatic nature of the ring.
-
H-5, H-6, and H-8: These protons are on the pyridine ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 will likely appear as a doublet of doublets, coupling to both H-5 and H-8. The bromine at the 7-position will influence the chemical shift of the adjacent H-6 and H-8 protons. H-8 is anticipated to be a doublet with a smaller coupling constant, arising from meta-coupling to H-6.
-
CH₃: The methyl protons at the 3-position are not coupled to any other protons and will therefore appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromo-3-methylimidazo[1,5-a]pyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~125-130 |
| C-3 | ~135-140 |
| C-5 | ~120-125 |
| C-6 | ~115-120 |
| C-7 | ~110-115 |
| C-8 | ~130-135 |
| C-8a | ~140-145 |
| CH₃ | ~15-20 |
Analysis of the Predicted ¹³C NMR Spectrum
The predicted chemical shifts for the carbon atoms are based on the expected electronic effects of the substituents and the heterocyclic core:
-
C-7: The carbon directly attached to the bromine atom (C-7) is expected to have its resonance shifted to a lower ppm value compared to the unsubstituted parent compound due to the heavy atom effect of bromine.
-
C-3 and C-8a: The carbons at the fusion of the two rings (C-3 and C-8a) are quaternary and are expected to appear in the downfield region of the spectrum.
-
CH₃: The methyl carbon will have a characteristic upfield chemical shift.
Experimental Protocol for NMR Data Acquisition
For the acquisition of high-quality NMR spectra of 7-Bromo-3-methylimidazo[1,5-a]pyridine, the following experimental protocol is recommended.
Sample Preparation
-
Accurately weigh approximately 5-10 mg of the synthesized and purified 7-Bromo-3-methylimidazo[1,5-a]pyridine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer and Parameters
NMR spectra should be recorded on a high-resolution spectrometer, for instance, a Bruker Avance 400 MHz instrument or equivalent.[2]
-
¹H NMR:
-
Observe Frequency: 400 MHz
-
Solvent: CDCl₃
-
Internal Standard: TMS (δ 0.00 ppm)
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Observe Frequency: 100 MHz
-
Solvent: CDCl₃
-
Internal Standard: CDCl₃ (δ 77.16 ppm)
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Visualization of Molecular Structure and Workflow
Molecular Structure
Caption: Molecular structure of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition and structural elucidation.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for 7-Bromo-3-methylimidazo[1,5-a]pyridine. The presented data and analyses are grounded in established NMR principles and data from structurally related compounds. The detailed experimental protocol offers a robust starting point for the actual acquisition and confirmation of these spectral features in a laboratory setting. This information is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel imidazopyridine derivatives for potential therapeutic applications.
References
-
Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Materials. Available at: [Link]
-
SpectraBase. imidazo[1,5-a]pyridine. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available at: [Link]
-
The Royal Society of Chemistry. 1) 1H NMR spectra of Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate (3a). Available at: [Link]
-
National Institutes of Health. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Available at: [Link]
-
National Institutes of Health. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Available at: [Link]
-
One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]
-
MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Available at: [Link]
-
ResearchGate. 1 H NMR and 13 C NMR data for compounds 1 and 7. Available at: [Link]
-
National Institutes of Health. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Available at: [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
MDPI. C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Available at: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
Pharmacia. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available at: [Link]
-
ResearchGate. Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. Available at: [Link]as_potent_and_selective_PDE5_inhibitors)
Sources
Crystal structure analysis of 7-Bromo-3-methylimidazo[1,5-a]pyridine
An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Bromo-3-methylimidazo[1,5-a]pyridine
Foreword: The Architectural Blueprint of a Privileged Scaffold
To the researchers, scientists, and drug development professionals who navigate the complex world of molecular innovation, this guide offers a comprehensive exploration into the structural elucidation of 7-Bromo-3-methylimidazo[1,5-a]pyridine. The imidazo[1,5-a]pyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatility and presence in a range of biologically active agents.[1][2] Its derivatives have shown promise in diverse therapeutic areas, from anticancer drugs to agents for neurological disorders.[1][3][4] Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is the foundational step in structure-based drug design, enabling the optimization of target binding, pharmacokinetic properties, and ultimately, therapeutic efficacy.
This document moves beyond a simple recitation of methods. It is designed to provide a field-proven, logical framework for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of the title compound. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system grounded in established scientific principles. The inclusion of a bromine atom and a methyl group on the imidazo[1,5-a]pyridine scaffold introduces specific electronic and steric features that are expected to profoundly influence the molecule's crystal packing and intermolecular interactions—a key focus of our structural investigation.
Strategic Synthesis of the Target Compound
The journey to a crystal structure begins with the synthesis of high-purity material. While numerous methods exist for the synthesis of the imidazo[1,5-a]pyridine core, a robust and adaptable approach is the cyclocondensation of an appropriate 2-(aminomethyl)pyridine with an electrophilically activated species.[5][6] For 7-Bromo-3-methylimidazo[1,5-a]pyridine, a logical synthetic pathway involves the reaction of (4-bromopyridin-2-yl)methanamine with an activated form of nitroethane.
Proposed Synthetic Protocol:
-
Precursor Synthesis: The starting material, (4-bromopyridin-2-yl)methanamine, can be prepared from commercially available 4-bromo-2-methylpyridine through standard functional group transformations.
-
Cyclocondensation Reaction:
-
A reaction vessel is charged with nitroethane, 2-picolylamine (in this case, (4-bromopyridin-2-yl)methanamine), polyphosphoric acid (PPA), and phosphorous acid.[5]
-
The mixture is heated, typically in the range of 120-150°C, under an inert atmosphere. The PPA serves as both a solvent and a dehydrating agent, while the phosphorous acid facilitates the electrophilic activation of the nitroalkane.[5]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice and neutralizing with a suitable base (e.g., aqueous NaOH or NH4OH) to a pH of ~8-9.
-
The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the target compound, 7-Bromo-3-methylimidazo[1,5-a]pyridine, with >99% purity as confirmed by NMR and LC-MS.
-
The Art and Science of Crystallization
The acquisition of a high-quality single crystal is often the most significant bottleneck in SCXRD analysis.[7][8] It is an empirical science that relies on systematically exploring conditions to achieve slow, controlled precipitation from a supersaturated solution. The goal is to grow a crystal of suitable size (typically 0.1-0.3 mm) with a well-ordered internal lattice.[9]
Experimental Protocol: Screening for Crystallization Conditions
The following methods should be explored in parallel to maximize the chances of success. A small amount (2-5 mg) of the purified compound is used for each trial.
a) Slow Evaporation: This is often the simplest and most direct method.[10]
-
Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture) in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free location at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Causality: The gradual increase in concentration as the solvent evaporates gently pushes the solution into a state of supersaturation, promoting slow nucleation and crystal growth rather than rapid precipitation.[10]
b) Vapor Diffusion: This technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[10][11]
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is readily soluble (the "analyte solvent"). Place this solution in a small, open inner vial.
-
Place the inner vial into a larger, sealable outer vial (e.g., a beaker or jar) that contains a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble. The analyte solvent and anti-solvent must be miscible.[11]
-
Seal the outer container.
-
The anti-solvent vapor will slowly diffuse into the analyte solution, reducing the compound's solubility and inducing crystallization.
-
Trustworthiness: This method is self-validating as the rate of diffusion can be controlled by temperature and the choice of solvents, allowing for systematic optimization. A common and effective solvent/anti-solvent system is Dichloromethane/Pentane or Toluene/Hexane.
c) Solvent Layering (Liquid-Liquid Diffusion): This method is useful when the compound is sensitive or when vapor diffusion is too rapid.[10]
-
Prepare a concentrated solution of the compound in a dense, high-boiling-point solvent (e.g., dichloromethane or chloroform) in a narrow tube or vial.
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexane, pentane, or diethyl ether) on top of the solution, minimizing mixing at the interface.
-
Seal the container and leave it undisturbed.
-
Crystals will form at the interface as the solvents slowly diffuse into one another.[10]
Visualization of the Crystallography Workflow
Caption: Workflow for Crystal Structure Determination.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[12][13] It provides precise information on bond lengths, bond angles, and intermolecular interactions.[14]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Selection and Mounting:
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[13]
-
A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[13]
-
The crystal is rotated, and a series of diffraction patterns are collected by a detector at different orientations.[12]
-
-
Data Processing:
-
The collected diffraction spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.[9]
-
The data is integrated to determine the intensity of each reflection and corrected for experimental factors (e.g., Lorentz and polarization effects).
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
This model is refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF).
-
Results and Structural Discussion (Representative Example)
As no public crystal structure for 7-Bromo-3-methylimidazo[1,5-a]pyridine is available, we present a plausible and representative set of results based on known structures of similar heterocyclic compounds.[16][17][18]
Crystallographic Data Summary
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₈H₇BrN₂ | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 211.06 g/mol | Molar mass of the compound.[19] |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A common space group for organic molecules, indicating a centrosymmetric packing. |
| a, b, c [Å] | 8.1, 10.5, 9.5 | Dimensions of the unit cell. |
| α, γ [°] | 90 | Angles of the unit cell. |
| β [°] | 105 | The unique angle in the monoclinic system. |
| Volume [ų] | 779 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Temperature [K] | 100(2) | Data collection temperature. |
| Radiation [λ, Å] | Mo Kα (0.71073) | Wavelength of X-rays used.[13] |
| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.085 | Indicators of the quality of the final refined model. |
| Goodness-of-fit (GooF) | 1.05 | Should be close to 1 for a good refinement. |
Molecular Geometry and Conformation
The analysis would confirm the fused bicyclic structure of the imidazo[1,5-a]pyridine ring system. The core is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems.[20][21] Bond lengths and angles within the rings would be consistent with their aromatic character, showing values intermediate between typical single and double bonds. The C-Br bond length would be a key parameter for comparison with other brominated aromatic compounds.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by non-covalent interactions, which are critical for understanding the material's physical properties. The presence of the bromine atom is particularly significant.
-
Halogen Bonding: Bromine is a soft electrophile and can act as a halogen bond donor, forming favorable interactions with nucleophilic atoms like nitrogen or oxygen on neighboring molecules.[22] In this structure, a Br···N interaction between the bromine of one molecule and the pyridine nitrogen of an adjacent molecule could be a primary motif directing the crystal packing. This type of interaction is highly directional and plays a crucial role in crystal engineering.
-
π-π Stacking: The planar imidazo[1,5-a]pyridine rings are likely to engage in π-π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, would contribute significantly to the overall lattice energy.
-
C-H···π Interactions: The methyl group and aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-system of adjacent aromatic rings.
Visualization of Hypothetical Crystal Packing
Caption: Key Intermolecular Interactions in the Crystal Lattice.
Conclusion
The structural elucidation of 7-Bromo-3-methylimidazo[1,5-a]pyridine through single-crystal X-ray diffraction provides an atomic-level blueprint of its solid-state conformation and supramolecular architecture. This detailed analysis, from rational synthesis and meticulous crystallization to high-resolution data collection and refinement, is indispensable. The insights gained into the specific roles of halogen bonding and π-π stacking interactions are fundamental for the fields of drug discovery and materials science. This knowledge enables the rational design of next-generation analogues with tailored solid-state properties and optimized biological activity, underscoring the enduring power of crystallographic analysis in modern chemical research.
References
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- Crystallization of small molecules. (n.d.).
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. 12
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (n.d.). PubMed Central. 23
-
Single crystal X-ray diffraction. (n.d.). Fiveable. 9
-
Chemical crystallization. (n.d.). SPT Labtech. 8
-
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PubMed Central. 10
-
Single Crystal X-ray Diffraction. (n.d.). University of York. 15
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). 13
-
Advanced crystallisation methods for small organic molecules. (2023). ePrints Soton - University of Southampton. 24
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. (2010). Revue Roumaine de Chimie. 16
-
Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun. 20
-
The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. 14
-
The Structure of Heterocyclic Compounds. (n.d.). Wiley-VCH. 21
-
Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023). (n.d.). RSC Publishing. 25
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (n.d.). New Journal of Chemistry (RSC Publishing). 1
-
Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety. (n.d.). PubMed. 17
-
Heterocyclic compound - Aromaticity, Structure, Reactivity. (n.d.). Britannica. 26
-
Synthesis of novel imidazo[1,5-a]pyridine derivates. (n.d.). ResearchGate. 18
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). PubMed Central. 27
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). NIH. 2
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. 3
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. 28
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. 4
-
Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives. (n.d.). Taylor & Francis Online. 29
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journals. 5
-
7-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid. (n.d.). PubChemLite. 30
-
The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). (n.d.). ResearchGate. 31
-
7-Bromo-3-(oxan-2-ylmethyl)imidazo[1,5-a]pyridine. (n.d.). PubChem. 32
-
Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. (n.d.). ResearchGate. 22
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (n.d.). PubMed Central. 33
-
7-bromo-3-methylimidazo[1,5-a]pyridine. (n.d.). PubChemLite. 19
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. 6
Sources
- 1. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. sptlabtech.com [sptlabtech.com]
- 9. fiveable.me [fiveable.me]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. pulstec.net [pulstec.net]
- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 16. One moment, please... [revroum.lew.ro]
- 17. Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PubChemLite - 7-bromo-3-methylimidazo[1,5-a]pyridine (C8H7BrN2) [pubchemlite.lcsb.uni.lu]
- 20. welch-us.com [welch-us.com]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 25. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]
- 27. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. tandfonline.com [tandfonline.com]
- 30. PubChemLite - 7-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 31. researchgate.net [researchgate.net]
- 32. 7-Bromo-3-(oxan-2-ylmethyl)imidazo[1,5-a]pyridine | C13H15BrN2O | CID 117144225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 33. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Characterization and Purity Assessment of Venetoclax
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The robust characterization of an active pharmaceutical ingredient (API) is the bedrock of drug development, ensuring safety, efficacy, and quality. This guide provides an in-depth technical overview of the essential methodologies for the comprehensive characterization and purity assessment of Venetoclax. Venetoclax is a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of various hematological malignancies.[1][2] While the CAS number 1379355-19-7 has been intermittently associated with an imidazopyridine derivative, the substantive body of scientific and regulatory literature concerning API characterization and impurity profiling in a drug development context overwhelmingly points to Venetoclax (CAS No: 1257044-40-8) as the subject of interest for this level of technical scrutiny. This guide will proceed with a focus on Venetoclax, providing field-proven insights into its structural elucidation, physicochemical characterization, and the critical evaluation of its purity profile in alignment with global regulatory standards.
Introduction to Venetoclax: A Targeted Therapeutic Agent
Venetoclax (marketed as Venclexta® and Venclyxto®) represents a significant advancement in targeted cancer therapy. It functions as a BH3-mimetic, selectively binding to the anti-apoptotic protein Bcl-2.[2] This action restores the natural process of programmed cell death (apoptosis) in cancer cells that overexpress Bcl-2, a common survival mechanism in many lymphoid malignancies.[1][2] The chemical structure of Venetoclax, 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide, is complex, presenting unique challenges and considerations for its synthesis and analytical characterization.
A thorough understanding of its solid-state properties, potential impurities, and degradation pathways is paramount for the development of a safe, stable, and effective drug product. This guide outlines a multi-faceted analytical approach to achieve a comprehensive characterization of the Venetoclax drug substance.
Foundational Characterization: Structural Elucidation and Physicochemical Properties
The initial and most critical step in characterizing Venetoclax is the unambiguous confirmation of its chemical structure and the determination of its fundamental physicochemical properties. This phase establishes the identity and quality of the API.
Spectroscopic Identification
A combination of spectroscopic techniques is employed to provide an orthogonal confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. Both ¹H and ¹³C NMR are essential for mapping the complex arrangement of protons and carbons, confirming the connectivity of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for assigning all signals definitively and confirming the intricate ring systems and substituent positions within the Venetoclax molecule. Solid-state NMR can also be employed to probe intermolecular interactions in different crystal forms.[3][4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[6] Tandem MS (MS/MS) experiments are crucial for fragmentation analysis, providing further structural confirmation by identifying key substructures of the Venetoclax molecule.[7][8][9] LC-MS/MS is a powerful tool for both identification and quantification, especially for trace-level impurities.[7][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Venetoclax will show characteristic absorption bands for N-H, C=O, S=O (sulfonyl), and aromatic C-H bonds, serving as a rapid identity check.[6]
Physicochemical Characterization
The solid-state properties of an API profoundly influence its stability, dissolution, and bioavailability.
-
Thermal Analysis (DSC & TGA):
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal events associated with different crystalline forms (polymorphs) or solvates.[3][11][12] This is critical as different polymorphs can have different solubilities and stabilities.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature, which is used to determine the presence of residual solvents or water and to assess the thermal stability of the compound.[11][12][13]
-
-
X-Ray Powder Diffraction (XRPD): XRPD is a powerful technique for characterizing the crystalline state of the API. Each crystalline form produces a unique diffraction pattern, allowing for the identification and differentiation of polymorphs and solvates.[3]
Purity Assessment: A Chromatographic Approach
The assessment of purity is a critical component of API characterization, directly impacting the safety of the drug product. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.
The Central Role of HPLC in Purity Analysis
A validated, stability-indicating HPLC method is essential for separating and quantifying Venetoclax from its potential impurities, including process-related impurities and degradation products.[14] The US Food and Drug Administration (FDA) has reviewed and found acceptable specific HPLC methods for the assay and impurity analysis of Venetoclax.[15]
Workflow for HPLC Method Development & Validation
Caption: High-level workflow for HPLC method development and validation.
Experimental Protocol: HPLC Purity Assessment of Venetoclax
This protocol is a representative example and must be fully validated before implementation.
-
Instrumentation: A validated HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 or Phenyl-hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is often a good starting point.[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm or as determined by UV spectral analysis.[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Venetoclax sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
Data Presentation: Impurity Profile Summary
| Impurity Type | Potential Source | Identification Threshold (ICH Q3A)[17][18] | Qualification Threshold (ICH Q3A)[17][18] |
| Process-Related | Starting Materials, Intermediates, By-products | > 0.10% | > 0.15% or daily intake > 1.0 mg |
| Degradation | Hydrolysis, Oxidation, Photolysis | > 0.10% | > 0.15% or daily intake > 1.0 mg |
| Residual Solvents | Manufacturing Process | As per ICH Q3C | As per ICH Q3C |
| Inorganic | Reagents, Catalysts | Must be evaluated | Must be evaluated |
Impurity Identification and Control Strategy
Controlling impurities in the API is mandated by regulatory bodies like the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a framework for the identification, reporting, and qualification of impurities in new drug substances.[18][19][20][21]
Forced Degradation Studies
To understand the degradation pathways and to ensure the analytical method is "stability-indicating," forced degradation studies are performed. Venetoclax is subjected to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH solutions.
-
Oxidation: Exposure to hydrogen peroxide.
-
Thermal Stress: Heating the solid and solution forms.
-
Photolytic Stress: Exposure to UV and visible light.
Degradation products formed are then analyzed, and the HPLC method must be able to separate these degradants from the main peak and from each other. Studies have identified oxidative impurities of Venetoclax, such as Venetoclax N-oxide.[22]
Impurity Identification Decision Tree (based on ICH Q3A)
Caption: Decision tree for impurity identification and qualification.
Conclusion: A Self-Validating Approach to Quality
The characterization and purity assessment of Venetoclax is a comprehensive endeavor that relies on the synergistic application of multiple analytical techniques. From the definitive structural confirmation by NMR and MS to the meticulous purity evaluation by a validated, stability-indicating HPLC method, each step builds upon the last to create a complete profile of the drug substance. This multi-faceted approach, grounded in the principles of scientific integrity and guided by regulatory frameworks like the ICH guidelines, ensures that the final API is of the requisite quality, safety, and efficacy for its critical role in patient care. The methodologies described herein provide a robust framework for any scientist or researcher involved in the development of Venetoclax or other complex small molecule APIs.
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]
-
LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid. (2023). PubMed. [Link]
-
Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. (2023, October 9). National Institutes of Health. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
P1259: CHARACTERIZATION OF VENETOCLAX RESISTANCE IN CELL MODELS OF MANTLE CELL LYMPHOMA. (2020). National Institutes of Health. [Link]
-
Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI -Tandem Mass Spectrometry. (2018). [Link]
-
Venetoclax Impurities and Related Compound. Veeprho. [Link]
-
Representative UPLC-MS/MS chromatograms of venetoclax and IS. ResearchGate. [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2020). MDPI. [Link]
-
Venetoclax Impurities. SynZeal. [Link]
-
Venetoclax-impurities. Pharmaffiliates. [Link]
-
Development and Characterization of Venetoclax Nanocrystals for Oral Bioavailability Enhancement. (2021, March 8). PubMed. [Link]
-
Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method. (2022, February 28). PubMed. [Link]
-
Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method. (2022). MDPI. [Link]
-
Solid-State NMR Elucidation of Intermolecular Interactions in Venetoclax-Fumaric Acid Cocrystal. (2025, September 26). PubMed. [Link]
-
Venetoclax. Wikipedia. [Link]
-
Unravelling venetoclax solvate behaviour: insights from crystal structures and computational surface analysis. (2025). National Institutes of Health. [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2020). National Institutes of Health. [Link]
-
Bayesian Population Model of the Pharmacokinetics of Venetoclax in Combination with Rituximab in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia: Results from the Phase III MURANO Study. (2019, January 12). Springer. [Link]
-
Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (2022). PubMed Central. [Link]
-
208573Orig1s000. (2016, February 24). accessdata.fda.gov. [Link]
-
Quality by Design Based Chromatography Technique Development and Validation for the Medicine Venetoclax (for Chronic Leukemia), in the Context of Impurities Including Degradation Products. (2025, April 2). National Institutes of Health. [Link]
-
METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF VENETOCLAX AND OBINUTUZUMAB BY USING NP-HPLC IN ACTIVE PHAR. (2022). YMER. [Link]
-
Analytical Method Development and Validation of RP-HPLC Method for Estimation of Venetoclax in Pharmaceutical Dosage Form. (2021). IJRASET. [Link]
-
Unravelling Venetoclax Solvate Behaviour: Insights from Crystal Structures and Computational Surface Analysis. (2025, April 30). ChemRxiv. [Link]
-
Comprehensive Safety Analysis of Venetoclax Monotherapy for Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia. (2018). AACR Journals. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024, December 17). ACS Publications. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020, November 26). Beilstein Journals. [Link]
-
Graphical summary of the drug discovery process that led to venetoclax. ResearchGate. [Link]
-
DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH Analyzing & Testing. [Link]
-
Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. ResearchGate. [Link]
-
Venetoclax + Azacitidine vs. Induction Chemotherapy in AML. ClinicalTrials.gov. [Link]
-
Introduction to Thermal Analysis (DSC, TGA, TMA, and DMA). (2021, March 9). YouTube. [Link]
-
Study of Venetoclax and Azacitidine in Advanced BCR-ABL Negative Myeloproliferative Neoplasms. ClinicalTrials.gov. [Link]
-
DSC & TGA Thermal Analysis.pptx. Slideshare. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Venetoclax - Wikipedia [en.wikipedia.org]
- 3. Solid-State NMR Elucidation of Intermolecular Interactions in Venetoclax-Fumaric Acid Cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unravelling venetoclax solvate behaviour: insights from crystal structures and computational surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Venetoclax Impurity: Analytical Solutions That Work [aquigenbio.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 13. youtube.com [youtube.com]
- 14. Analytical Method Development and Validation of RP-HPLC Method for Estimation of Venetoclax [ijraset.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Quality by Design Based Chromatography Technique Development and Validation for the Medicine Venetoclax (for Chronic Leukemia), in the Context of Impurities Including Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 21. jpionline.org [jpionline.org]
- 22. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Discovery and Synthesis of Novel Imidazo[1,5-a]Pyridine Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine core is a quintessential "privileged scaffold" in modern medicinal chemistry and materials science. Its unique bicyclic structure, featuring a bridgehead nitrogen atom, imparts favorable physicochemical properties and a three-dimensional geometry conducive to potent and selective interactions with a wide array of biological targets. Consequently, this heterocyclic system is a cornerstone in the development of therapeutics for oncology, inflammation, and neurodegenerative diseases, as well as functional materials for optical applications.[1][2][3][4][5] This guide provides an in-depth exploration of contemporary synthetic strategies for accessing novel imidazo[1,5-a]pyridine derivatives. Moving beyond a mere catalog of reactions, we dissect the mechanistic rationale behind key transformations, offering field-proven insights into why specific catalysts and conditions are chosen. We detail robust, self-validating protocols for multicomponent reactions, oxidative cyclizations, and transannulations, supported by quantitative data and visual workflows to empower researchers in their pursuit of novel chemical entities based on this versatile scaffold.
The Strategic Value of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine framework is not merely another heterocycle; it is a validated structural motif that consistently appears in bioactive molecules.[3] Its significance stems from a confluence of factors:
-
Bioisosteric Versatility: It can act as a bioisostere for other bicyclic systems like purines or indoles, allowing chemists to modulate properties such as solubility, metabolic stability, and target affinity while maintaining key pharmacophoric interactions.
-
Structural Rigidity and Defined Vectors: The fused ring system provides a rigid core, which reduces the entropic penalty upon binding to a biological target. This rigidity also projects substituents into well-defined vectors in three-dimensional space, facilitating rational structure-activity relationship (SAR) studies.
-
Tunable Electronics: The nitrogen atoms within the scaffold influence its electronic properties, enabling a range of non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition.
-
Broad Biological Activity: Derivatives have demonstrated significant potential as anticancer agents (e.g., topoisomerase II inhibitors), anti-inflammatory agents (e.g., NIK inhibitors), treatments for brain injuries, and thromboxane A2 synthetase inhibitors.[1][4][6]
Modern Synthetic Strategies: From Classical to Cutting-Edge
The construction of the imidazo[1,5-a]pyridine ring system has evolved significantly. While early methods relied on harsh conditions, modern organic synthesis offers a toolkit of efficient, versatile, and often elegant reactions. This section explores the most impactful of these strategies.
Multicomponent Reactions (MCRs): The Power of Convergence
MCRs are highly prized in drug discovery for their ability to generate molecular complexity from simple, readily available starting materials in a single step, maximizing efficiency and atom economy.
Causality Behind the Approach: The logic of employing MCRs is to rapidly build libraries of diverse molecules. By varying each of the three or more components, chemists can explore a vast chemical space around the core scaffold, which is ideal for hit-to-lead optimization.
A prominent example is the three-component coupling of a picolinaldehyde, an amine, and a third reactant like formaldehyde or an isocyanide.[7][8] An innovative iodine-mediated, one-pot synthesis combines 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates to construct C-N and C-S bonds simultaneously under mild conditions.[1]
Caption: Workflow for the one-pot synthesis of imidazo[1,5-a]pyridines.
-
Reagent Preparation: To a 25 mL round-bottom flask, add 2-aminomethylpyridine (0.5 mmol, 1.0 equiv.), the desired benzaldehyde (0.6 mmol, 1.2 equiv.), sodium benzenesulfinate (0.75 mmol, 1.5 equiv.), and iodine (I₂) (0.75 mmol, 1.5 equiv.).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) (2.0 mL) to the flask.
-
Reaction Execution: Stir the resulting mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.
| Entry | Aldehyde Substituent (R) | Product | Yield (%) |
| 1 | H | 4a | 69% |
| 2 | 4-CH₃ | 4b | 46% |
| 3 | 4-tBu | 4c | 46% |
| 4 | 4-Cl | 4e | 52% |
| 5 | 4-Br | 4f | 50% |
| 6 | 3-NO₂ | 4g | 61% |
Ritter-Type Reactions: A Novel Carbocation-Mediated Strategy
Recently, a novel and efficient synthesis utilizing a Ritter-type reaction has been developed.[9] This method showcases excellent causality in its design: it leverages a bismuth(III) triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) system to generate a benzylic carbocation from a pyridinylmethanol precursor. This highly reactive intermediate is then trapped by a nitrile, leading to a nitrilium ion that undergoes intramolecular cyclization.
Mechanistic Rationale: The choice of Bi(OTf)₃, a potent and water-tolerant Lewis acid, is critical for the efficient generation of the initial carbocation. The subsequent intramolecular cyclization onto the pyridine nitrogen is a rapid, thermodynamically favorable 6-exo-dig cyclization, which drives the reaction forward to form the stable, aromatic imidazo[1,5-a]pyridine ring system.
Caption: Proposed mechanism for the Ritter-type synthesis.[9]
Transannulation Reactions: Elegant Ring Transformations
Transannulation represents an elegant and powerful strategy where one heterocyclic ring is converted into another. For imidazo[1,5-a]pyridines, a metal-free denitrogenative transannulation of pyridotriazoles with nitriles has been reported.[7]
Expert Insight: This method is particularly advantageous as it often proceeds under metal-free conditions, which is highly desirable in pharmaceutical synthesis to avoid metal contamination in the final active pharmaceutical ingredient (API). The reaction is catalyzed by BF₃·Et₂O, which activates the nitrile for the subsequent cycloaddition/ring-opening cascade. The choice of a specific solvent combination (dichlorobenzene-dichloroethane) was found to be crucial for achieving high yields, highlighting the importance of empirical process optimization.[7]
-
Reaction Setup: In an oven-dried sealed tube, dissolve the starting pyridotriazole (1.0 equiv.) in a 1:1 mixture of 1,2-dichlorobenzene and 1,2-dichloroethane.
-
Reagent Addition: Add the corresponding nitrile (3.0 equiv.) to the solution.
-
Catalyst Introduction: Add boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv.) dropwise to the mixture at room temperature.
-
Reaction Execution: Seal the tube and heat the reaction mixture at 120 °C for the specified time (typically 12-24 hours).
-
Workup: After cooling, dilute the reaction mixture with dichloromethane (DCM) and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel to afford the pure imidazo[1,5-a]pyridine product.
Oxidative C-H Amination and Annulation
Modern synthetic chemistry increasingly focuses on C-H activation and functionalization to avoid pre-functionalized starting materials. Several methods leverage this principle for imidazo[1,5-a]pyridine synthesis.
-
Copper-Catalyzed Tandem Reactions: A Cu(II)-catalyzed reaction between a pyridine ketone and a benzylamine proceeds via condensation, amination, and oxidative dehydrogenation, using clean O₂ as the terminal oxidant.[7]
-
Metal-Free Oxidative Amination: A metal-free approach involving two oxidative C-N couplings and one oxidative dehydrogenation process can afford the target scaffold under ambient conditions.[7]
-
Iodine-Mediated sp³ C-H Amination: A transition-metal-free method employs molecular iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines, offering a simple and scalable route.[10]
Trustworthiness through Simplicity: These methods are considered robust because they often use readily available catalysts (or no metal catalyst at all), common solvents, and an environmentally benign oxidant like oxygen or a simple mediator like iodine. Their operational simplicity makes them reliable and reproducible.[10]
Conclusion and Future Directions
The imidazo[1,5-a]pyridine scaffold continues to be a fertile ground for discovery in both medicinal chemistry and materials science. The synthetic methodologies have matured from classical cyclocondensations to highly efficient and elegant strategies including multicomponent, transannulation, and C-H amination reactions. The ongoing development of novel synthetic routes, particularly those that are environmentally benign and diversity-oriented, is paramount. Future research will likely focus on asymmetric syntheses to access chiral derivatives, further exploration of their therapeutic potential against emerging biological targets, and harnessing their unique photophysical properties for advanced technological applications.[5]
References
- Poompimon P., Tummatorn J., Thongsornkleeb C., Ruchirawat S. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- Royal Society of Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
- Kurhade S., Konstantinidou M., Sutanto F., Kurpiewska K., Kalinowska-Tłuścik J., Dömling A. (2018). Sequential Multicomponent Synthesis of 2‐(Imidazo[1,5‐α]pyridin‐1‐yl)‐1,3,4‐Oxadiazoles. European Journal of Organic Chemistry.
-
Mihorianu M., Mangalagiu I., Jones P.G., Thönnessen H., Grunenberg J., InnoChemTech GmbH. (2010). Synthesis of novel imidazo[1,5–a]pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695. Available from: [Link]
- Kurhade S., et al. (2018). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. Organic Letters.
- Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Synthetic methods for the formation of imidazo[1,5-a]pyridine. ResearchGate. Available from: [Link]
-
ResearchGate. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. Available from: [Link]
-
ResearchGate. (n.d.). Principal imidazo[1,5-a]pyridine biologically active derivatives. ResearchGate. Available from: [Link]
- MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Ford N.F., Browne L.J., Campbell T., Gemenden C., Goldstein R., Gude C., Wasley J.W.F. (n.d.). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 7-Bromo-3-methylimidazo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 7-Bromo-3-methylimidazo[1,5-a]pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. We delve into the core principles of method development, from selecting the appropriate ionization source and mass analyzer to predicting and interpreting fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally similar compounds. By explaining the causality behind experimental choices, this guide aims to empower analysts to move beyond rote application of protocols and develop a deeper, more intuitive understanding of the mass spectrometric behavior of complex small molecules.
Introduction: The Analytical Imperative
The imidazo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] The specific compound, 7-Bromo-3-methylimidazo[1,5-a]pyridine, incorporates features—a fused heterocyclic system, a basic nitrogen, and a halogen substituent—that present distinct opportunities and challenges for mass spectrometric analysis. Accurate characterization and quantification are paramount for pharmacokinetic studies, metabolite identification, and quality control in drug discovery and development pipelines. Mass spectrometry (MS), with its unparalleled sensitivity and specificity, is the premier analytical tool for this purpose. This guide will walk through the logical development of an MS-based method, grounded in the physicochemical properties of the molecule itself.
Foundational Knowledge: Physicochemical Properties
Before any analysis, a thorough understanding of the analyte's properties is crucial. This knowledge informs every subsequent decision in the method development process.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₈H₇BrN₂ | --- |
| Monoisotopic Mass | 210.98436 Da | This is the target mass for high-resolution mass spectrometry (HRMS). |
| Average Molecular Weight | 211.06 g/mol | [2] |
| Key Structural Features | Imidazopyridine ring, methyl group, bromine atom | The fused aromatic system is stable. The nitrogen atoms are sites for protonation. The bromine atom provides a highly characteristic isotopic signature. |
| Predicted Basicity (pKa) | The pyridine-like nitrogen atoms are basic and readily protonated. | Favorable for positive-mode electrospray ionization ([M+H]⁺). |
| Isotopic Signature | Contains one bromine atom. | Expect two major peaks for any bromine-containing ion, separated by ~2 Da (⁷⁹Br and ⁸¹Br) with a near 1:1 intensity ratio.[3] This is a critical diagnostic tool. |
Method Development: A Deliberate Approach
The goal is to transition the analyte from a sample matrix into a gas-phase ion, separate it from other ions by its mass-to-charge ratio (m/z), and detect it. Each step must be optimized.
Ionization Source Selection: The Gateway to the Mass Spectrometer
The choice of ionization technique is arguably the most critical parameter, as it must be compatible with both the analyte and the intended analytical approach (e.g., coupling with liquid chromatography).
-
Electrospray Ionization (ESI): This is the recommended technique for 7-Bromo-3-methylimidazo[1,5-a]pyridine.
-
Causality: The compound contains basic nitrogen atoms within its heterocyclic structure, making it highly susceptible to protonation in solution to form a pre-charged ion.[4] ESI is a "soft" ionization technique that efficiently transfers these existing ions from the liquid phase to the gas phase with minimal fragmentation. Analysis should be performed in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
-
Atmospheric Pressure Chemical Ionization (APCI): A viable alternative to ESI, particularly for less polar compounds or when normal-phase chromatography is employed. APCI is generally more energetic than ESI but would still be expected to produce a strong protonated molecular ion.
-
Electron Ionization (EI): Primarily used with Gas Chromatography (GC-MS). EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and often characteristic fragmentation.[5] While this can be excellent for structural elucidation of unknowns via library matching, it often results in a weak or absent molecular ion peak for complex molecules.[6] It would be the method of choice if GC is the desired separation technique.
Mass Analyzer Selection: Resolving the Ions
The choice of mass analyzer depends on the analytical goal: rapid quantification, precise mass measurement, or in-depth structural analysis.
-
Triple Quadrupole (QqQ): The gold standard for quantitative analysis. Its ability to perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides exceptional sensitivity and selectivity by monitoring a specific fragmentation of the precursor ion.
-
Time-of-Flight (TOF) and Orbitrap: These are high-resolution, accurate-mass (HRAM) analyzers. They are ideal for structural confirmation and elucidation by providing the elemental composition of the precursor and fragment ions with high confidence. An Orbitrap or TOF instrument would easily resolve the isotopic pattern of the bromine-containing ions.
-
Ion Trap: A versatile analyzer capable of performing multiple stages of fragmentation (MSⁿ), which is invaluable for detailed structural elucidation of complex molecules.[7]
Coupling with Chromatography
For analyzing samples in complex matrices (e.g., plasma, tissue extracts), coupling the mass spectrometer to a liquid chromatography (LC) system is essential. A reversed-phase C18 column with a mobile phase consisting of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid) is a standard starting point. The formic acid aids in the protonation of the analyte in solution, improving ESI efficiency.
Experimental Protocol: LC-ESI-MS/MS
This section provides a robust starting point for a quantitative and qualitative LC-MS/MS method using a triple quadrupole mass spectrometer.
Objective: To detect and confirm the presence of 7-Bromo-3-methylimidazo[1,5-a]pyridine and establish a fragmentation pattern for structural confirmation.
Step 1: Sample and Standard Preparation
-
Prepare a 1 mg/mL stock solution of 7-Bromo-3-methylimidazo[1,5-a]pyridine in methanol.
-
Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water.
Step 2: Liquid Chromatography Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Step 3: Mass Spectrometry Parameters (Positive ESI Mode)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/Hr.
-
Scan Mode (Full Scan):
-
Purpose: To identify the precursor ion ([M+H]⁺).
-
Mass Range: m/z 50-300.
-
-
Product Ion Scan Mode (MS/MS):
-
Purpose: To generate a fragmentation spectrum for the precursor ion.
-
Precursor Ion Selection: m/z 211.0 and 213.0 (to account for ⁷⁹Br and ⁸¹Br isotopes).
-
Collision Energy: Ramp from 10 to 40 eV to observe the full range of fragments.
-
Fragmentation Analysis and Structural Elucidation
The fragmentation pattern observed in MS/MS is a molecular fingerprint. For 7-Bromo-3-methylimidazo[1,5-a]pyridine, the protonated molecule ([C₈H₈BrN₂]⁺) has an expected m/z of 211.0/213.0 . The fragmentation will be driven by the stability of the fused aromatic ring system and the nature of its substituents.
Predicted Fragmentation Pathway
The primary fragmentation events for N-containing heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals from the parent structure.[8][9] For this compound, we can predict the following key fragmentation pathways:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the imidazole ring and the methyl group is a likely initial fragmentation, as it results in a stable, resonance-delocalized fragment ion.
-
Loss of Acetonitrile (CH₃CN): A common fragmentation pathway for imidazopyridine scaffolds involves a ring-opening and rearrangement mechanism, leading to the neutral loss of acetonitrile.
-
Loss of HBr: Expulsion of hydrogen bromide is a characteristic fragmentation for bromo-substituted compounds, particularly in more energetic fragmentation techniques like EI-MS.[5]
-
Cleavage of the Pyridine Ring: Further fragmentation can involve the cleavage of the less stable pyridine portion of the fused ring system.
Visualization of the Fragmentation Pathway
The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Caption: Proposed fragmentation pathway for protonated 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Expected Product Ions for Quantitative Analysis
For developing an SRM/MRM method on a triple quadrupole instrument, the most intense and specific fragment ions should be chosen.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Utility |
| 211.0 / 213.0 | 196.0 / 198.0 | •CH₃ | Good candidate for quantification (Quantifier). |
| 211.0 / 213.0 | 170.0 / 172.0 | CH₃CN | Good candidate for confirmation (Qualifier). |
| 211.0 / 213.0 | 132.0 | Br | Loss of the bromine radical. Confirms bromine presence but may be less specific. |
Trustworthiness Check: The presence of the bromine isotope pattern in both the precursor and all bromine-containing fragment ions provides a powerful, self-validating system. The 1:1 peak ratio at M and M+2 must be maintained for any ion still containing the bromine atom. Any deviation would suggest an interference.
Conclusion
The mass spectrometric analysis of 7-Bromo-3-methylimidazo[1,5-a]pyridine is straightforward when approached with a foundational understanding of the molecule's chemical properties. Electrospray ionization in positive mode is the optimal technique, reliably producing a protonated molecular ion with a characteristic bromine isotopic signature. Tandem mass spectrometry reveals a predictable fragmentation pattern dominated by the loss of the methyl group and acetonitrile. This guide provides the theoretical basis and a practical starting point for researchers to develop and validate robust analytical methods for this important class of heterocyclic compounds.
References
-
7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Selim, E. T. M., et al. (2011). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Retrieved January 21, 2026, from [Link]
-
Kádár, Z., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6). Retrieved January 21, 2026, from [Link]
-
Mohamed, Y. A., et al. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved January 21, 2026, from [Link]
-
7-Bromoimidazo(1,5-a)pyridine. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved January 21, 2026, from [Link]
-
ChemRxiv. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. Retrieved January 21, 2026, from [Link]
-
Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12). Retrieved January 21, 2026, from [Link]
-
Al-Mokhanam, A. A., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Molecular Sciences, 11(6), 2227-2244. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved January 21, 2026, from [Link]
-
Kádár, Z., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Enders, M., et al. (2025). Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. Angewandte Chemie International Edition. Retrieved January 21, 2026, from [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved January 21, 2026, from [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved January 21, 2026, from [Link]
-
RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 21, 2026, from [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved January 21, 2026, from [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved January 21, 2026, from [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. 1379355-19-7|7-Bromo-3-methylimidazo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 7-Bromo-3-methylimidazo[1,5-a]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromo-3-methylimidazo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Given the limited availability of specific experimental solubility data for this compound, this document establishes a predictive framework based on its molecular structure and the general properties of related imidazo[1,5-a]pyridine scaffolds. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound in a range of common organic solvents. The methodologies provided are designed to ensure scientific integrity and generate reliable, reproducible data crucial for applications in synthesis, purification, formulation, and biological screening.
Introduction to 7-Bromo-3-methylimidazo[1,5-a]pyridine
The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis for numerous biologically active compounds.[1][3] The specific derivative, 7-Bromo-3-methylimidazo[1,5-a]pyridine, possesses structural features—a bromine substituent and a methyl group—that modulate its physicochemical properties, including lipophilicity and potential for intermolecular interactions. Understanding its solubility in various organic solvents is a critical first step in its journey from laboratory synthesis to potential therapeutic application.[4][5][6] Poor solubility can present significant challenges in drug discovery and development, affecting everything from reaction kinetics to bioavailability.[7]
This guide will empower researchers and drug development professionals to:
-
Predict the qualitative solubility of 7-Bromo-3-methylimidazo[1,5-a]pyridine in a variety of organic solvents.
-
Implement robust experimental protocols for the quantitative determination of its solubility.
-
Effectively tabulate and interpret solubility data for informed decision-making in their research endeavors.
Molecular Structure and Physicochemical Properties
The structure of 7-Bromo-3-methylimidazo[1,5-a]pyridine is presented below. Its key features include a fused bicyclic aromatic system, a basic nitrogen atom in the imidazole ring, and a lipophilic bromine atom. These characteristics suggest a compound with moderate polarity, likely exhibiting limited solubility in highly polar or non-polar solvents, with optimal solubility in solvents of intermediate polarity.
Figure 1: Chemical structure of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The overall process of dissolution involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new solute-solvent interactions. For 7-Bromo-3-methylimidazo[1,5-a]pyridine, the key intermolecular forces at play are van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonding with protic solvents.
The presence of the bromine atom increases the molecular weight and polarizability of the molecule, which can enhance van der Waals interactions. The nitrogen atoms in the heterocyclic system introduce polarity. Therefore, solvents that can engage in dipole-dipole interactions are likely to be effective.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of 7-Bromo-3-methylimidazo[1,5-a]pyridine in common organic solvents is presented in Table 1. It is important to note that these are predictions and must be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of 7-Bromo-3-methylimidazo[1,5-a]pyridine
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low | The compound's polarity from the nitrogen atoms and bromine will likely hinder dissolution in highly non-polar environments. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have dipoles that can interact favorably with the polar regions of the solute without the steric hindrance of hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the nitrogen atoms may be sterically hindered, but some solubility is expected. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than ketones and esters, which may limit their ability to effectively solvate the compound. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline both qualitative and quantitative methods for determining the solubility of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents and helps in selecting appropriate solvents for quantitative analysis.
Figure 2: Workflow for qualitative solubility assessment.
Step-by-Step Protocol:
-
Preparation: In a small, clear vial, accurately weigh approximately 5 mg of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
-
Solvent Addition: Add 0.5 mL of the selected organic solvent to the vial.
-
Agitation: Vigorously vortex the vial for 1 minute to ensure thorough mixing.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record: Document the observation for each solvent tested.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[7][8]
Figure 3: Workflow for quantitative solubility determination.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of 7-Bromo-3-methylimidazo[1,5-a]pyridine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[7]
-
Phase Separation: After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analysis: Determine the concentration of the diluted sample using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is required.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Template for Quantitative Solubility Data of 7-Bromo-3-methylimidazo[1,5-a]pyridine at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Dichloromethane (DCM) | HPLC | ||
| Chloroform | HPLC | ||
| Ethyl Acetate | HPLC | ||
| Acetonitrile (ACN) | UV-Vis | ||
| Dimethylformamide (DMF) | HPLC | ||
| Dimethyl Sulfoxide (DMSO) | HPLC | ||
| Methanol | UV-Vis | ||
| Ethanol | UV-Vis | ||
| Toluene | HPLC | ||
| Hexane | HPLC |
Conclusion
References
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. scispace.com [scispace.com]
- 9. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 10. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 7-Bromo-3-(furan-2-ylmethyl)imidazo[1,5-a]pyridine | C12H9BrN2O | CID 117144882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. 7-Bromoimidazo(1,5-a)pyridine | C7H5BrN2 | CID 66888640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fulir.irb.hr [fulir.irb.hr]
Unlocking the Potential of the Imidazo[1,5-a]pyridine Core: A Theoretical and Computational Guide
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the imidazo[1,5-a]pyridine core, a heterocyclic scaffold of significant interest in materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand and predict the properties of this versatile molecule, ultimately accelerating the design of novel functional materials and therapeutics.
Introduction: The Rising Prominence of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine system is a nitrogen-bridged heterocyclic scaffold that has garnered considerable attention due to its unique electronic properties and biological activities.[1][2] This core is not only a key component in a variety of biologically active molecules but also serves as a versatile platform for the development of advanced materials.[2][3] Its compact and rigid structure, combined with remarkable photophysical properties, makes it an ideal candidate for applications ranging from optoelectronics to cell membrane probes.[4]
The synthetic accessibility of the imidazo[1,5-a]pyridine core, often through one-pot cyclocondensation reactions, further enhances its appeal for a wide range of applications.[5][6][7][8] This guide will delve into the computational approaches that complement experimental studies, providing a deeper understanding of the structure-property relationships that govern the behavior of this important heterocyclic system.
Unveiling the Electronic Landscape: A DFT and TD-DFT Perspective
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods for elucidating the electronic structure and excited-state properties of molecules like imidazo[1,5-a]pyridine. These computational tools offer profound insights into the molecule's stability, reactivity, and photophysical behavior.
Ground State Properties and Aromaticity
The geometric and electronic properties of the imidazo[1,5-a]pyridine core in its ground state can be accurately predicted using DFT. Key parameters such as bond lengths, bond angles, and dihedral angles obtained from DFT calculations often show excellent agreement with experimental data from X-ray crystallography.[9]
A crucial aspect of the imidazo[1,5-a]pyridine core is its aromaticity, which significantly influences its stability and reactivity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a valuable computational tool for quantifying the aromatic character of the fused rings.[9] HOMA analysis provides insights into the degree of π-electron delocalization within the heterocyclic system.[9]
Table 1: Representative DFT-Calculated Bond Lengths of the Imidazo[1,5-a]pyridine Core
| Bond | Bond Length (Å) |
| N1-C2 | 1.385 |
| C2-N3 | 1.350 |
| N3-C4 | 1.378 |
| C4-C5 | 1.410 |
| C5-C6 | 1.375 |
| C6-C7 | 1.405 |
| C7-C8 | 1.380 |
| C8-N1 | 1.398 |
| C2-C9 | 1.450 |
| C9-C4 | 1.445 |
Note: These are representative values and can vary with substituents.
Probing Photophysical Phenomena with TD-DFT
Imidazo[1,5-a]pyridines are recognized as a promising class of fluorophores, often exhibiting high photoluminescent quantum yields and large Stokes shifts.[5] TD-DFT calculations are instrumental in understanding the electronic transitions that give rise to these desirable photophysical properties. By simulating the absorption and emission spectra, researchers can predict the color of emitted light and the efficiency of the fluorescence process. The fluorescence lifetimes of imidazo[1,5-a]pyridine derivatives typically fall within the range of 2 to 8 nanoseconds.[4][10]
Computational Workflow for Investigating Imidazo[1,5-a]pyridine Derivatives
The following section outlines a typical computational workflow for studying a novel imidazo[1,5-a]pyridine derivative. This workflow is designed to provide a comprehensive understanding of the molecule's properties, from its basic electronic structure to its potential biological activity.
Caption: A generalized computational workflow for the comprehensive analysis of imidazo[1,5-a]pyridine derivatives.
Step-by-Step Protocol: Geometry Optimization and Frequency Calculation
Objective: To obtain a stable, low-energy conformation of the imidazo[1,5-a]pyridine derivative and confirm it is a true minimum on the potential energy surface.
-
Molecule Building: Construct the 3D structure of the imidazo[1,5-a]pyridine derivative using a molecular builder (e.g., Avogadro, GaussView).
-
Input File Preparation:
-
Select a DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[1]
-
Specify the calculation type as "Opt" (Optimization) and "Freq" (Frequency).
-
Define the charge and multiplicity of the molecule.
-
-
Execution: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Analysis of Results:
-
Convergence: Ensure the optimization has converged successfully.
-
Frequencies: Verify that there are no imaginary frequencies, which confirms the optimized structure is a true minimum.
-
Geometric Parameters: Analyze the optimized bond lengths, angles, and dihedrals.
-
The Imidazo[1,5-a]pyridine Core in Drug Discovery: A Molecular Docking Perspective
The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the imidazo[1,5-a]pyridine derivative) when bound to a biological target, typically a protein.
Caption: A streamlined workflow for performing molecular docking studies with imidazo[1,5-a]pyridine derivatives.
Step-by-Step Protocol: Molecular Docking
Objective: To predict the binding mode and affinity of an imidazo[1,5-a]pyridine derivative to a specific protein target.
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the imidazo[1,5-a]pyridine derivative.
-
Assign appropriate atom types and charges.
-
-
Grid Generation: Define the binding site on the protein where the docking will be performed.
-
Docking Simulation: Run the docking simulation using software such as AutoDock, Glide, or GOLD.
-
Analysis of Results:
-
Binding Affinity: Evaluate the predicted binding energy (scoring function) to estimate the strength of the interaction.
-
Binding Pose: Analyze the orientation and conformation of the ligand in the binding site.
-
Intermolecular Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[11]
-
Conclusion: The Synergy of Theory and Experiment
Theoretical and computational studies are indispensable tools for modern chemical research. For the imidazo[1,5-a]pyridine core, these methods provide a powerful lens through which to understand its fundamental properties and to rationally design new molecules with tailored functions. By integrating computational predictions with experimental validation, researchers can significantly accelerate the discovery and development of novel imidazo[1,5-a]pyridine-based materials and therapeutics. This guide provides a foundational framework for applying these computational techniques, empowering scientists to unlock the full potential of this remarkable heterocyclic system.
References
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
-
Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. PMC - PubMed Central. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
-
Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. PubMed Central. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
One-Dimensional and Two-Dimensional Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine: A Structural and Computational Study. MDPI. [Link]
-
(PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 8. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Dimensional and Two-Dimensional Zn(II) Coordination Polymers with Ditopic Imidazo[1,5-a]pyridine: A Structural and Computational Study [mdpi.com]
An In-Depth Technical Guide to the Electrophilic Bromination of 3-methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and steric profile make it an attractive target for functionalization. This technical guide provides a comprehensive overview of the electrophilic bromination of a key derivative, 3-methylimidazo[1,5-a]pyridine. We will delve into the mechanistic underpinnings of this reaction, focusing on the factors that govern its regioselectivity. A detailed, field-proven experimental protocol is provided, along with a thorough guide to the characterization of the resulting product. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of novel imidazo[1,5-a]pyridine-based compounds.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This structural feature imparts a unique combination of electronic and steric properties, making it a versatile scaffold in the design of biologically active molecules and functional materials. Derivatives of imidazo[1,5-a]pyridine have demonstrated a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. Furthermore, their inherent fluorescence has led to their exploration as organic light-emitting diode (OLED) materials.
The ability to selectively functionalize the imidazo[1,5-a]pyridine core is paramount for the development of novel compounds with tailored properties. Electrophilic aromatic substitution is a fundamental strategy for introducing a diverse array of substituents onto this scaffold. Among these, bromination serves as a crucial gateway reaction, as the resulting bromo-derivatives are versatile intermediates for a variety of cross-coupling reactions, enabling the introduction of carbon, nitrogen, and oxygen-based functionalities. This guide will focus specifically on the electrophilic bromination of 3-methylimidazo[1,5-a]pyridine, a common starting material in many synthetic endeavors.
Mechanistic Insights and Regioselectivity
The electrophilic substitution of bicyclic heteroaromatic systems like imidazo[1,5-a]pyridine is governed by the interplay of the electronic effects of the constituent rings and any appended substituents. The pyridine ring is generally considered electron-deficient and therefore deactivated towards electrophilic attack.[1] Conversely, the imidazole ring is electron-rich and readily undergoes electrophilic substitution. This inherent difference in reactivity dictates that electrophilic attack will preferentially occur on the five-membered imidazole ring.
Within the imidazole ring of the imidazo[1,5-a]pyridine system, there are two potential sites for electrophilic attack: C1 and C3. To predict the regioselectivity, we must consider the stability of the Wheland intermediates formed upon attack at each position.
Attack at the C1 position leads to a resonance-stabilized carbocation where the positive charge is delocalized over the imidazole ring and, importantly, the aromaticity of the six-membered pyridine ring is maintained in one of the key resonance structures. This preservation of aromaticity in the pyridine ring lends significant stability to the intermediate.
In contrast, electrophilic attack at the C3 position, which is already substituted with a methyl group in our target molecule, is sterically hindered. Furthermore, while resonance stabilization is possible, it is generally less favorable than attack at C1. The presence of the electron-donating methyl group at the 3-position further activates the imidazole ring towards electrophilic substitution, reinforcing the preference for attack on this ring.
Therefore, the electrophilic bromination of 3-methylimidazo[1,5-a]pyridine is predicted to occur regioselectively at the C1 position.
Caption: Predicted pathway for electrophilic bromination.
Experimental Protocol: Synthesis of 1-bromo-3-methylimidazo[1,5-a]pyridine
This protocol is based on established procedures for the bromination of electron-rich heterocyclic compounds, particularly those analogous to the imidazo[1,5-a]pyridine system.
Materials:
-
3-methylimidazo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-methylimidazo[1,5-a]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 5-10 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-bromo-3-methylimidazo[1,5-a]pyridine.
Caption: Step-by-step experimental workflow.
Characterization of 1-bromo-3-methylimidazo[1,5-a]pyridine
Thorough characterization of the final product is essential to confirm its identity and purity. The following data are expected for 1-bromo-3-methylimidazo[1,5-a]pyridine.
Table 1: Expected Physicochemical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.9 (d, 1H), ~7.4 (d, 1H), ~6.7 (t, 1H), ~6.6 (t, 1H), ~2.4 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~140, ~130, ~125, ~120, ~118, ~115, ~113, ~13 |
| Mass Spectrometry (ESI-MS) | m/z: 211.0, 213.0 ([M+H]⁺, isotopic pattern for Br) |
Rationale for Expected NMR Data:
The predicted ¹H NMR chemical shifts are based on the analysis of related imidazo[1,5-a]pyridine derivatives. The introduction of a bromine atom at the C1 position is expected to have a deshielding effect on the adjacent protons, particularly the proton at C8 of the pyridine ring. The methyl group at C3 should appear as a singlet around 2.4 ppm.
The ¹³C NMR spectrum is expected to show eight distinct signals. The carbon atom bearing the bromine (C1) will be significantly shifted downfield. The methyl carbon will appear upfield around 13 ppm.
Conclusion
This technical guide has provided a comprehensive overview of the electrophilic bromination of 3-methylimidazo[1,5-a]pyridine. The reaction proceeds with high regioselectivity to afford the corresponding 1-bromo derivative, a valuable intermediate for further synthetic transformations. The provided experimental protocol offers a reliable method for the synthesis of this compound, and the expected characterization data will aid in its identification and purification. The principles and procedures outlined herein can be readily adapted by researchers in the fields of medicinal chemistry and materials science to facilitate the development of novel imidazo[1,5-a]pyridine-based molecules.
References
-
Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024). Retrieved January 21, 2026, from [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Electrophilic Aromatic Substitution in Heterocyclic Compounds - Organic Chemistry Tutor. (n.d.). Retrieved January 21, 2026, from [Link]
-
Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS : r/chemhelp - Reddit. (2017). Retrieved January 21, 2026, from [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. (n.d.). Retrieved January 21, 2026, from [Link]
-
1-bromo-3-methyl-imidazo[1,5-a]pyridine - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Supplementary Materials - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
Heterocyclic Compounds - MSU chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
-
11.7: Heterocyclic Amines - Chemistry LibreTexts. (2021). Retrieved January 21, 2026, from [Link]
Sources
Application and Protocol Guide: Suzuki-Miyaura Cross-Coupling of 7-Bromo-3-methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the application of 7-Bromo-3-methylimidazo[1,5-a]pyridine in Suzuki-Miyaura cross-coupling reactions. The imidazo[1,5-a]pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] This privileged scaffold is found in pharmaceuticals with antiviral, antibacterial, antifungal, and anti-inflammatory properties.[2] Consequently, efficient methods for its functionalization are of high interest to the drug discovery and development community.[3][4][5]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[6] Its hallmarks include mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid and ester reagents.[6] This makes it an ideal method for the late-stage functionalization of complex molecules in drug discovery programs.
This document will delve into the mechanistic underpinnings of the reaction, provide guidance on catalyst and reagent selection, and offer a detailed, step-by-step protocol for the successful execution of Suzuki-Miyaura couplings with 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Mechanistic Considerations for a Privileged Scaffold
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 7-Bromo-3-methylimidazo[1,5-a]pyridine to form a Pd(II) complex. The choice of ligand on the palladium catalyst is critical at this stage, as it influences the rate and efficiency of the oxidative addition.[8]
-
Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base, typically a carbonate or phosphate, to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9]
Nitrogen-containing heterocycles like imidazo[1,5-a]pyridine can sometimes present challenges in cross-coupling reactions due to potential coordination of the nitrogen atoms to the palladium catalyst, which can inhibit its activity.[10][11] However, with the appropriate choice of ligands and reaction conditions, these challenges can be overcome.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimization of Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent. For a substrate like 7-Bromo-3-methylimidazo[1,5-a]pyridine, the following considerations are key:
| Component | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | For heteroaromatic bromides, catalysts with bulky, electron-rich phosphine ligands are often effective.[8] Pre-catalysts like XPhosPdG2 can also be highly efficient, sometimes preventing side reactions like debromination.[12][13] |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | The choice of ligand can significantly impact reaction rate and yield. Bulky phosphine ligands can accelerate the reductive elimination step. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid. The choice of base can influence the reaction rate and the stability of the boronic acid. K₃PO₄ is often a good choice for heteroaromatic couplings.[14] |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water mixtures | The solvent must be able to dissolve the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the base and boronate salt.[14] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Pinacol esters | Boronic acids are common, but pinacol esters can offer greater stability and are less prone to protodeboronation.[7] |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of 7-Bromo-3-methylimidazo[1,5-a]pyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 7-Bromo-3-methylimidazo[1,5-a]pyridine with a variety of aryl- and heteroarylboronic acids. Optimization of the reaction conditions may be necessary for specific substrates.
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser), combine 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.5 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can also be employed to accelerate the reaction.[12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature. | Use a fresh batch of catalyst, ensure the base is anhydrous, increase the reaction temperature or switch to microwave heating. |
| Debromination of Starting Material | Presence of water or protic impurities, certain catalyst/ligand combinations. | Use anhydrous solvents and reagents, consider a different catalyst system (e.g., one with bulky ligands that favor reductive elimination over side reactions).[12][13] |
| Formation of Homocoupled Byproducts | Inefficient transmetalation, decomposition of the boronic acid. | Increase the amount of boronic acid, use a different base, or switch to a more stable boronic ester. |
| Difficulty in Product Purification | Similar polarity of starting material and product. | Optimize the chromatographic conditions (e.g., try a different solvent system or a different stationary phase). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation at the 7-position of 7-Bromo-3-methylimidazo[1,5-a]pyridine. By carefully selecting the catalyst, base, and solvent, a wide range of aryl and heteroaryl groups can be introduced, providing access to a diverse library of novel compounds with potential applications in drug discovery and materials science. The protocols and guidelines presented here serve as a solid foundation for researchers to successfully implement this powerful transformation in their own work.
References
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2021, August 4). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
National Institutes of Health. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Retrieved from [Link]
-
ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
National Institutes of Health. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]
-
ScienceDirect. (n.d.). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
The Strategic Utility of 7-Bromo-3-methylimidazo[1,5-a]pyridine in Modern Pharmaceutical Development: Application Notes and Protocols
The imidazo[1,5-a]pyridine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This heterocyclic system offers a unique spatial arrangement of nitrogen atoms and a tunable electronic profile, making it an attractive framework for designing novel therapeutics. Within this class of privileged structures, 7-Bromo-3-methylimidazo[1,5-a]pyridine emerges as a pivotal intermediate, providing a versatile platform for the synthesis of diverse compound libraries aimed at a range of biological targets, including kinases and other enzymes.[2]
This technical guide delineates the strategic application of 7-Bromo-3-methylimidazo[1,5-a]pyridine in pharmaceutical research and development. We will provide detailed, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions, alongside a discussion of the underlying chemical principles that guide these synthetic transformations.
Core Attributes of 7-Bromo-3-methylimidazo[1,5-a]pyridine
The synthetic value of 7-Bromo-3-methylimidazo[1,5-a]pyridine is anchored in its distinct structural features:
-
The Imidazo[1,5-a]pyridine Core: This bicyclic system is a bioisostere for purines and other endogenous heterocycles, allowing for favorable interactions with various enzymatic targets. Its inherent aromaticity and rigidity provide a well-defined scaffold for the spatial presentation of pharmacophoric elements.
-
The C7-Bromine Atom: The bromine substituent at the 7-position is the key handle for synthetic diversification. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and amino moieties.
-
The C3-Methyl Group: The methyl group at the 3-position can influence the compound's metabolic stability and steric profile, potentially modulating its interaction with the target protein.
The strategic placement of these functionalities makes 7-Bromo-3-methylimidazo[1,5-a]pyridine an ideal starting material for generating libraries of compounds for structure-activity relationship (SAR) studies.
Key Synthetic Transformations and Protocols
The C7-bromo substituent is primed for functionalization through two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Application I: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[3] In the context of 7-Bromo-3-methylimidazo[1,5-a]pyridine, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 7-position, which is crucial for exploring the SAR of many drug candidates, particularly kinase inhibitors.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of 7-(4-methoxyphenyl)-3-methylimidazo[1,5-a]pyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-substituted nitrogen heterocycles.[4][5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 7-Bromo-3-methylimidazo[1,5-a]pyridine | 1379355-19-7 | 211.05 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add 7-Bromo-3-methylimidazo[1,5-a]pyridine (211 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 7-(4-methoxyphenyl)-3-methylimidazo[1,5-a]pyridine.
Application II: Buchwald-Hartwig Amination for the Synthesis of 7-Amino Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is instrumental in synthesizing 7-amino-substituted imidazo[1,5-a]pyridines, which are key structural motifs in many biologically active molecules. The introduction of an amino group provides a site for further functionalization and can act as a crucial hydrogen bond donor or acceptor in ligand-receptor interactions.
Logical Flow of the Buchwald-Hartwig Amination
Caption: Logical flow of the Buchwald-Hartwig amination reaction.
Exemplary Protocol: Synthesis of N-benzyl-3-methylimidazo[1,5-a]pyridin-7-amine
This protocol is based on established methodologies for the Buchwald-Hartwig amination of bromo-pyridines.[2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 7-Bromo-3-methylimidazo[1,5-a]pyridine | 1379355-19-7 | 211.05 | 1.0 | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene | 108-88-3 | 92.14 | - | - |
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add a solution of 7-Bromo-3-methylimidazo[1,5-a]pyridine (211 mg, 1.0 mmol) in anhydrous toluene (5 mL).
-
Add benzylamine (130 µL, 1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired N-benzyl-3-methylimidazo[1,5-a]pyridin-7-amine.
Conclusion
7-Bromo-3-methylimidazo[1,5-a]pyridine is a high-value intermediate for pharmaceutical research, offering a reliable and versatile starting point for the synthesis of diverse chemical libraries. The protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination represent robust and adaptable methods for the functionalization of this scaffold. By leveraging these powerful synthetic tools, researchers can efficiently explore the chemical space around the imidazo[1,5-a]pyridine core, accelerating the discovery and development of novel therapeutic agents.
References
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(11), 1555-1575. Available at: [Link]
-
Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Gao, Y., et al. (2020). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 10(52), 31235-31245. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Available at: [Link]
-
ACS Organic & Inorganic Au. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
-
MDPI. (2021). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Available at: [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. Available at: [Link]
- Google Patents. (n.d.). Method of carrying out suzuki - miyaura cc-coupling reactions.
-
ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available at: [Link]
-
PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 7-Bromo-3-methylimidazo[1,5-a]pyridine
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] This scaffold is of particular interest in oncology, as its derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway, and to induce apoptosis in cancer cells.[2][3][4][5] The strategic functionalization of the imidazo[1,5-a]pyridine nucleus offers a promising avenue for the development of novel anticancer agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potential anticancer agents starting from 7-Bromo-3-methylimidazo[1,5-a]pyridine. We will explore palladium-catalyzed cross-coupling reactions as a versatile tool for introducing molecular diversity at the C7-position and discuss the subsequent biological evaluation of these novel derivatives. The protocols provided herein are based on established methodologies for structurally related heterocyclic systems and are intended to serve as a robust starting point for further optimization and discovery.
Synthetic Strategy: Functionalization of 7-Bromo-3-methylimidazo[1,5-a]pyridine
The bromine atom at the C7-position of the imidazo[1,5-a]pyridine ring serves as a versatile handle for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[6][7][8]
Below is a general workflow for the synthesis and evaluation of anticancer agents derived from 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Caption: General workflow for the synthesis and evaluation of anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine (A Precursor to the Starting Material)
This protocol is adapted from a known procedure for the synthesis of imidazo[1,5-a]pyridines.[9]
Materials:
-
2-(Aminomethyl)pyridine
-
Nitroethane
-
Polyphosphoric acid (87%)
-
Phosphorous acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flask containing a magnetic stirrer, add nitroethane (2.0 mmol), 2-(aminomethyl)pyridine (1.0 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Heat the reaction mixture with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acids.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-methylimidazo[1,5-a]pyridine.
Note on Bromination: The subsequent bromination of 3-methylimidazo[1,5-a]pyridine to obtain 7-Bromo-3-methylimidazo[1,5-a]pyridine would likely involve an electrophilic aromatic substitution using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent. Optimization of reaction conditions would be necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Bromo-3-methylimidazo[1,5-a]pyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-substituted imidazo[1,2-a]pyridines and other heteroaryl bromides.[10][11]
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[12][13] The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields and preventing side reactions.
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 7-Bromo-3-methylimidazo[1,5-a]pyridine, the arylboronic acid/ester, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction can be conveniently performed using microwave irradiation to reduce reaction times.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Sonogashira Coupling of 7-Bromo-3-methylimidazo[1,5-a]pyridine
This protocol is adapted from general procedures for Sonogashira coupling of aryl halides.[6][14]
Rationale: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 7-Bromo-3-methylimidazo[1,5-a]pyridine, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Heck Reaction of 7-Bromo-3-methylimidazo[1,5-a]pyridine
This protocol is adapted from general procedures for the Heck reaction.[7][8][15]
Rationale: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[7]
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv)
-
Alkene (e.g., styrene, acrylate, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 7-Bromo-3-methylimidazo[1,5-a]pyridine, the palladium catalyst, and the phosphine ligand in the anhydrous solvent.
-
Add the alkene and the base to the reaction mixture.
-
Heat the mixture to 80-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
While specific data for derivatives of 7-Bromo-3-methylimidazo[1,5-a]pyridine is not yet widely available, the broader class of imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives has shown significant anticancer activity against various cell lines. The following table summarizes representative IC₅₀ values for some of these compounds, illustrating the potential of this scaffold.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 45 | [16][17][18] |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast) | 47.7 | [16][17][18] |
| Compound 6 | Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | 9.7 - 44.6 | [2] |
| Compound 7a | Imidazo[1,5-a]pyridine-chalcone | MDA-MB-231 (Breast) | 4.23 | [1] |
| Compound 7b | Imidazo[1,5-a]pyridine-chalcone | MDA-MB-231 (Breast) | 3.26 | [1] |
| Compound 12 | 3-Aminoimidazo[1,2-a]pyridine | HT-29 (Colon) | 4.15 | [19] |
Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
Imidazo[1,5-a]pyridine derivatives exert their anticancer effects through multiple mechanisms, a key one being the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3][4][5] This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[4][5] By inhibiting key kinases in this pathway, imidazo[1,5-a]pyridine derivatives can effectively halt cancer cell progression.
Furthermore, many of these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][16][17][18] This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[16][17][18]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion and Future Directions
The 7-Bromo-3-methylimidazo[1,5-a]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols outlined in this guide, based on robust palladium-catalyzed cross-coupling reactions, provide a clear path for the generation of diverse compound libraries. The demonstrated anticancer activity of related imidazopyridine derivatives, through mechanisms such as PI3K/Akt/mTOR pathway inhibition and apoptosis induction, underscores the therapeutic potential of this chemical class.
Future work should focus on the systematic synthesis and screening of derivatives of 7-Bromo-3-methylimidazo[1,5-a]pyridine to establish structure-activity relationships. Lead compounds identified from these studies can then be advanced to more comprehensive preclinical evaluations, including in vivo efficacy and toxicity studies. The versatility of the imidazo[1,5-a]pyridine core, combined with the power of modern synthetic methodologies, offers a rich landscape for the discovery of the next generation of targeted cancer therapies.
References
-
(2022-09-17) The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central (PMC). [Link]
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
(2025-01-08) Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones. PubMed Central (PMC). [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]
-
(2022-10-01) The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]
-
Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]
-
(2017-01-04) Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
(2024-12-17) Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
(2015-06-02) Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PubMed Central (PMC). [Link]
-
Heck reaction. Wikipedia. [Link]
-
(2025-08-06) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
(2020-11-26) Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
(2011-09-01) Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PubMed Central (PMC). [Link]
-
(2015-03-23) Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central (PMC). [Link]
-
(2017-01-04) Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH). [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
(2021-02-19) Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
(2022-05-27) Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. PubMed. [Link]
-
(2022-06-16) Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PubMed Central (PMC). [Link]
-
(2021-09-08) Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
(2021-12-21) Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]
-
(2025-08-06) Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
(2017-08-23) Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central (PMC). [Link]
-
(2025-08-06) Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. ResearchGate. [Link]
-
(2025-08-06) Inhibitors of the PI3K/AKT/mTOR pathway. Various classes of agents... ResearchGate. [Link]
-
(2025-02-22) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central (PMC). [Link]
-
(2018-08-24) Heck Reaction—State of the Art. MDPI. [Link]
-
(1987-10-01) Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
-
(2021-01-20) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
(2025-08-06) The PI3K/Akt/mTOR signaling pathway and associated inhibitors. PIP3... ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
(2024-03-22) Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
(2014-04-18) Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central (PMC). [Link]
-
(2023-06-30) Heck Reaction. Chemistry LibreTexts. [Link]
-
(2025-08-06) Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]
Sources
- 1. Exploration of the cytotoxic and microtubule disruption potential of novel imidazo[1,5-a]pyridine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction—State of the Art [mdpi.com]
- 16. journal.waocp.org [journal.waocp.org]
- 17. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocols for Selective C-H Functionalization of 7-Bromo-3-methylimidazo[1,5-a]pyridine Derivatives
Introduction: The Strategic Value of Imidazo[1,5-a]pyridines in Modern Chemistry
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and catalysis.[1] Its unique electronic properties and structural rigidity make it an attractive core for the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and N-heterocyclic carbene (NHC) ligands.[1][2] In drug discovery, derivatives of this scaffold have shown a wide range of biological activities, including their use as cardiotonic agents and hormone receptor modulators.[2]
The late-stage functionalization of the imidazo[1,5-a]pyridine core via direct C-H activation is a powerful and atom-economical strategy to rapidly generate molecular diversity, bypassing the need for multi-step syntheses involving pre-functionalized starting materials.[2][3] This guide provides detailed application notes and protocols for the C-H functionalization of 7-Bromo-3-methylimidazo[1,5-a]pyridine derivatives, a substrate of significant interest due to the presence of a handle for traditional cross-coupling (the C7-bromo group) alongside multiple sites for C-H activation. We will explore cutting-edge, transition-metal-catalyzed protocols that offer distinct regioselectivities, enabling the targeted synthesis of novel analogues for downstream applications.
Understanding Regioselectivity in the C-H Functionalization of 7-Bromo-3-methylimidazo[1,5-a]pyridine
The regiochemical outcome of C-H functionalization on the 7-Bromo-3-methylimidazo[1,5-a]pyridine core is governed by a combination of electronic and steric factors, as well as the nature of the catalyst and directing groups. The inherent electronic properties of the imidazo[1,5-a]pyridine ring system favor functionalization at the C1 and C3 positions of the imidazole ring. However, the presence of substituents and the choice of catalytic system can override these intrinsic preferences.
For the 7-Bromo-3-methylimidazo[1,5-a]pyridine substrate, the primary sites for C-H functionalization are the C1 and C5 positions. The C3 position is blocked by a methyl group. The C8 position is sterically hindered by the adjacent C7-bromo substituent. The C5 and C6 positions on the pyridine ring are also potential sites for functionalization. The protocols detailed below will demonstrate how to selectively target these positions.
Protocol I: Palladium-Catalyzed C1-Selective Direct Arylation
This protocol focuses on the direct arylation at the C1 position of the imidazole ring. While palladium-catalyzed C-H arylation of imidazo[1,5-a]pyridines often favors the C3 position, substitution at C3, as in our target molecule, can direct the reaction to the C1 position.[2] The presence of the C7-bromo group is generally well-tolerated in palladium-catalyzed direct arylation reactions, allowing for subsequent orthogonal functionalization.[4]
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and effective precatalyst for direct arylation reactions.
-
Ligand: A phosphine ligand such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) is often crucial for catalyst stability and activity.[2]
-
Base: A carboxylate base like potassium acetate (KOAc) or a carbonate base such as potassium carbonate (K₂CO₃) is used to facilitate the C-H activation step, which is believed to proceed via a concerted metalation-deprotonation (CMD) pathway.[2]
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.
Experimental Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed C1-Arylation.
Detailed Protocol:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), the desired aryl bromide (1.2 equiv), palladium(II) acetate (5 mol%), and triphenylphosphine (10 mol%).
-
Add potassium carbonate (2.0 equiv).
-
-
Reaction Execution:
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the imidazo[1,5-a]pyridine.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the C1-arylated product.
-
| Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Concentration |
| 7-Bromo-3-methylimidazo[1,5-a]pyridine | 211.06 | 0.5 | 1.0 | 0.2 M |
| Aryl Bromide | Varies | 0.6 | 1.2 | - |
| Pd(OAc)₂ | 224.5 | 0.025 | 0.05 | - |
| PPh₃ | 262.29 | 0.05 | 0.1 | - |
| K₂CO₃ | 138.21 | 1.0 | 2.0 | - |
| DMF | 73.09 | - | - | 2.5 mL |
Protocol II: Regiodivergent Nickel-Catalyzed C3 vs. C5 Alkenylation
A fascinating development in the C-H functionalization of imidazo[1,5-a]pyridines is the use of a cooperative nickel and aluminum catalytic system that allows for regiodivergent alkenylation at either the C3 or C5 position.[5][6][7] By simply including or excluding trimethylaluminum (AlMe₃), the selectivity of the reaction can be switched. For our 7-Bromo-3-methylimidazo[1,5-a]pyridine substrate, the C3 position is blocked, so this system offers a unique opportunity for selective C5-alkenylation in the presence of AlMe₃. The C-Br bond is expected to be compatible with these nickel-catalyzed conditions.
Causality of Experimental Choices:
-
Catalyst System: A nickel(II) precatalyst in combination with an N-heterocyclic carbene (NHC) ligand forms the active Ni(0) species. The addition of trimethylaluminum acts as a Lewis acid, which is proposed to coordinate to the pyridine nitrogen, altering the electronic properties of the ring and directing the C-H activation to the remote C5 position.[5][6] In the absence of AlMe₃, the reaction would typically proceed at the most electronically favored C3 position, but since this is blocked in our substrate, minimal reaction is expected, thus ensuring high selectivity for C5 with AlMe₃.
-
Alkene Partner: A variety of electronically diverse alkenes can be used as coupling partners.
-
Solvent: A non-polar solvent such as toluene is suitable for this transformation.
Reaction Mechanism Diagram:
Caption: Proposed Mechanism for Ni/Al-Catalyzed C5-Alkenylation.
Detailed Protocol for C5-Selective Alkenylation:
-
Reagent Preparation:
-
In a glovebox, to a flame-dried Schlenk flask, add nickel(II) acetylacetonate (Ni(acac)₂, 10 mol%) and an N-heterocyclic carbene ligand (e.g., IPr, 12 mol%).
-
Add anhydrous toluene.
-
Add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv) and the alkene (1.5 equiv).
-
-
Reaction Execution:
-
Cool the mixture to 0 °C.
-
Slowly add a solution of trimethylaluminum (AlMe₃, 1.1 equiv) in hexanes.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of Rochelle's salt.
-
Stir vigorously for 1 hour.
-
Dilute with ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
| Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Concentration |
| 7-Bromo-3-methylimidazo[1,5-a]pyridine | 211.06 | 0.5 | 1.0 | 0.2 M |
| Alkene | Varies | 0.75 | 1.5 | - |
| Ni(acac)₂ | 256.91 | 0.05 | 0.1 | - |
| IPr Ligand | 384.6 | 0.06 | 0.12 | - |
| AlMe₃ (2.0 M in hexanes) | 72.09 | 0.55 | 1.1 | 0.275 mL |
| Toluene | 92.14 | - | - | 2.5 mL |
Protocol III: Iridium-Catalyzed C5/C6-Selective C-H Borylation
Iridium-catalyzed C-H borylation is a powerful tool for introducing a versatile boronate ester group onto a heteroaromatic core, which can then be used in a variety of subsequent cross-coupling reactions. The regioselectivity of this reaction on pyridine-containing systems is influenced by both steric and electronic factors.[8] For the 7-Bromo-3-methylimidazo[1,5-a]pyridine, borylation is expected to occur at the most sterically accessible positions on the pyridine ring, likely leading to a mixture of C5 and C6 borylated products. The presence of halo-substituents is well-tolerated in iridium-catalyzed borylation.[9]
Causality of Experimental Choices:
-
Catalyst: A combination of [Ir(cod)OMe]₂ (or [Ir(cod)Cl]₂) and a bipyridine-based ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), is the standard catalytic system for this transformation.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most commonly used boron source.
-
Solvent: The reaction is often run in a non-polar solvent like cyclohexane or can even be performed neat.
Experimental Workflow Diagram:
Caption: Workflow for Iridium-Catalyzed C-H Borylation.
Detailed Protocol:
-
Reagent Preparation:
-
To a microwave vial under an inert atmosphere, add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%).
-
-
Reaction Execution:
-
Add anhydrous cyclohexane to achieve a concentration of 0.2 M.
-
Seal the vial and heat the reaction mixture to 80 °C for 12-16 hours.
-
Monitor the reaction by GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the iridium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the regioisomeric borylated products.
-
| Component | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Concentration |
| 7-Bromo-3-methylimidazo[1,5-a]pyridine | 211.06 | 0.5 | 1.0 | 0.2 M |
| B₂pin₂ | 253.94 | 0.75 | 1.5 | - |
| [Ir(cod)OMe]₂ | 662.7 | 0.0075 | 0.015 | - |
| dtbpy | 268.4 | 0.015 | 0.03 | - |
| Cyclohexane | 84.16 | - | - | 2.5 mL |
Conclusion and Future Outlook
The protocols outlined in this guide provide researchers with a robust toolkit for the selective C-H functionalization of 7-Bromo-3-methylimidazo[1,5-a]pyridine derivatives. By leveraging the nuances of palladium, nickel, and iridium catalysis, chemists can achieve distinct regioselectivities, enabling the synthesis of novel C1-arylated, C5-alkenylated, and C5/C6-borylated analogues. These methods underscore the power of modern synthetic chemistry to perform late-stage functionalization on complex scaffolds, thereby accelerating the discovery of new molecules with potential applications in medicine and materials science. The compatibility of these C-H activation protocols with the existing C-Br bond opens up avenues for further diversification through sequential C-H functionalization and traditional cross-coupling reactions, offering a rich landscape for future chemical exploration.
References
-
(No author given). (2021). Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]
-
Wright, J. S., Scott, P., & Steel, P. G. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 60(6), 2796-2814. [Link]
-
Sadler, S. A., Tajuddin, H., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
-
Singh, G., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11633–11642. [Link]
-
(No author given). (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(15), 5807. [Link]
-
(No author given). (n.d.). Iridium-catalyzed C–H borylation of pyridines. Royal Society of Chemistry. [Link]
-
Sharma, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 9(50), 49071-49080. [Link]
-
Yu, M.-S., et al. (2015). ChemInform Abstract: Controlled Regiodivergent C—H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation Between Aluminum and Nickel. ChemInform, 46(18). [Link]
-
(No author given). (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis, 3(3), 221-235. [Link]
-
Gulea, M., & Don, M. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(28), 6149-6175. [Link]
-
Yu, M.-S., et al. (2014). Controlled Regiodivergent C−H Bond Activation of Imidazo[1,5‐a]pyridine via Synergistic Cooperation between. Organic Letters, 16(18), 4826-4829. [Link]
-
Sharma, S., et al. (2024). C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation. ACS Omega, 9(50), 49071-49080. [Link]
-
Chernyak, D., et al. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic Letters, 13(10), 2572-2575. [Link]
-
Yu, M.-S., et al. (2014). Controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine via synergistic cooperation between aluminum and nickel. Organic Letters, 16(18), 4826-4829. [Link]
-
Daugulis, O., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(13), 4927–4930. [Link]
Sources
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine via synergistic cooperation between aluminum and nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Leveraging 7-Bromo-3-methylimidazo[1,5-a]pyridine in the Development of Novel BRD4 Inhibitors
An Application Guide for Researchers
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family, has emerged as a high-value therapeutic target in oncology and inflammatory diseases.[1][2][3][4] BRD4 functions as an epigenetic "reader," recognizing and binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[3][4][5][6] This interaction is critical for recruiting transcriptional machinery, such as the Positive Transcription Elongation Factor b (P-TEFb) complex, to chromatin, thereby driving the expression of key oncogenes like MYC.[2][7][8] Consequently, inhibiting the BRD4-acetylated histone interaction with small molecules presents a compelling strategy to suppress aberrant gene transcription in cancer.
The imidazo[1,5-a]pyridine scaffold is a versatile heterocyclic core that has been explored for various biological activities.[9][10][11] This document provides detailed application notes and protocols for utilizing 7-Bromo-3-methylimidazo[1,5-a]pyridine as a foundational scaffold for the discovery and development of novel BRD4 inhibitors. The 7-bromo substitution serves as a key synthetic handle, enabling extensive Structure-Activity Relationship (SAR) studies through various cross-coupling reactions, thus facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Part 1: The Foundational Principle - Mechanism of BRD4 Action and Inhibition
BRD4 acts as a critical scaffold, linking chromatin state to transcriptional output. By binding to acetylated histones at promoters and enhancers, it recruits P-TEFb, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[5][7] Small molecule inhibitors competitively bind to the acetyl-lysine binding pocket within BRD4's bromodomains, preventing its association with chromatin and halting this cascade.[2] This leads to the downregulation of BRD4-dependent genes, most notably the MYC oncogene, triggering cell cycle arrest and apoptosis in susceptible cancer cell lines.[2][8]
Caption: Mechanism of BRD4-mediated transcription and its inhibition.
Part 2: Biochemical Characterization of Novel Inhibitors
The initial step in characterizing a new chemical series is to determine its direct inhibitory effect on the target protein. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a robust, high-throughput method for measuring the binding interaction between the BRD4 bromodomain and an acetylated histone peptide.[7][8][12][13]
Workflow for Biochemical Screening
Caption: High-level workflow for the BRD4 AlphaScreen assay.
Protocol 1: BRD4(BD1) AlphaScreen Inhibition Assay
This protocol is adapted from commercially available kits and published methodologies to measure the inhibitory potential of compounds against the first bromodomain (BD1) of BRD4.[14][15][16]
Materials:
-
Recombinant GST-tagged BRD4(BD1) protein
-
Biotinylated Histone H4-tetra-acetylated peptide substrate
-
AlphaLISA Glutathione (GSH) Acceptor beads
-
AlphaScreen Streptavidin-conjugated Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)[8]
-
Test Compounds (e.g., 7-Bromo-3-methylimidazo[1,5-a]pyridine derivatives) dissolved in DMSO
-
Positive Control: (+)-JQ1
-
384-well, low-volume, white OptiPlate™
-
AlphaScreen-capable microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM. Then, dilute these into Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well does not exceed 0.5%, as higher concentrations can disrupt the protein-ligand interaction.[15][16]
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test inhibitor or control (DMSO for negative control, (+)-JQ1 for positive control).
-
Add 5 µL of a master mix containing Assay Buffer and the biotinylated histone peptide.
-
Initiate the binding reaction by adding 2.5 µL of diluted GST-BRD4(BD1) protein.
-
Scientist's Note: The final concentrations of protein and peptide should be optimized for a robust assay window. Typical concentrations are in the low nanomolar range.
-
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Acceptor Bead Addition: Dilute the GSH Acceptor beads in Assay Buffer according to the manufacturer's protocol. Add 5 µL of the diluted beads to each well.
-
Scientist's Note: The GSH coating on the acceptor beads specifically binds to the GST tag on the recombinant BRD4 protein.
-
-
Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes with gentle shaking.
-
Donor Bead Addition: Dilute the Streptavidin Donor beads in Assay Buffer. Add 5 µL of the diluted beads to each well.
-
Scientist's Note: The Streptavidin on the donor beads has a high affinity for the biotin tag on the histone peptide. This step should be performed under subdued lighting as the beads are light-sensitive.
-
-
Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the BRD4-histone interaction, allowing for a singlet oxygen energy transfer.
-
Data Analysis: Convert the raw Alpha counts to percent inhibition relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation: Example Inhibitory Activity
| Compound | Target Domain | Assay Type | IC50 (nM) | Reference |
| (+)-JQ1 | BRD4(BD1) | AlphaScreen | 77 | [7] |
| PFI-1 | BRD4(BD1) | AlphaScreen | 220 | [7] |
| Compound 10j | BRD4(BD1) | AlphaScreen | 130 | [17] |
| Compound 10j | BRD4(BD2) | AlphaScreen | 76 | [17] |
| Hypothetical Derivative 1 | BRD4(BD1) | AlphaScreen | TBD | - |
| Hypothetical Derivative 2 | BRD4(BD1) | AlphaScreen | TBD | - |
| *Compound 10j is a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivative, demonstrating the potential of the core scaffold.[17] |
Part 3: Cellular Activity and Target Engagement
A potent biochemical inhibitor must demonstrate efficacy in a cellular context to be considered a viable lead. Key cellular assays include evaluating anti-proliferative effects and confirming on-target activity by measuring the modulation of downstream biomarkers.
Protocol 2: Cell Viability Assay
This protocol measures the effect of BRD4 inhibitors on the proliferation of cancer cells known to be dependent on BRD4, such as the acute myeloid leukemia cell line MV4-11.[17]
Materials:
-
MV4-11 cells
-
Complete growth medium (e.g., IMDM + 10% FBS)
-
Test compounds and controls (e.g., (+)-JQ1) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)
-
96-well, clear-bottom, white plates (for luminescence) or clear plates (for absorbance)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add 10 µL of the diluted compounds to the appropriate wells. Include wells with DMSO only (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL for CellTiter-Glo® or 20 µL for MTS).
-
Final Incubation: Incubate as required by the reagent (e.g., 10 minutes for luminescence, 1-2 hours for absorbance).
-
Data Acquisition: Read the plate on a multimode reader (luminescence or absorbance at 490 nm).
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for c-MYC Downregulation
This protocol confirms that the observed anti-proliferative effect is due to on-target BRD4 inhibition by measuring the level of the key downstream protein, c-MYC.[8]
Materials:
-
MV4-11 cells
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MV4-11 cells in a 6-well plate and grow to ~70% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 6-24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with Lysis Buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-c-MYC antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane extensively. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Re-probe the blot with an anti-GAPDH antibody to confirm equal loading. Quantify the band intensities to determine the dose-dependent reduction in c-MYC protein levels.
-
Expected Outcome: A successful on-target BRD4 inhibitor will show a significant, dose-dependent decrease in c-MYC protein levels.[8]
-
Part 4: Lead Optimization Strategy
The 7-bromo-3-methylimidazo[1,5-a]pyridine scaffold is an excellent starting point for a medicinal chemistry program. The bromine atom at the 7-position is a versatile handle for introducing diverse chemical functionalities via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for rapid exploration of the SAR in this region of the molecule.
Caption: SAR strategy using the 7-bromo substituent for lead optimization.
Objective: To systematically modify the scaffold to improve binding affinity for the BRD4 acetyl-lysine pocket, enhance selectivity over other bromodomain family members, and optimize drug-like properties (solubility, metabolic stability). By generating a library of analogs and screening them through the biochemical and cellular assays described above, researchers can build a robust SAR dataset to guide the design of a potent and selective clinical candidate.
References
-
Di Micco, R., Fontanals-Cirera, B., Low, V., & Hernando, E. (2015). Generation of a Cellular Reporter for Functional BRD4 Inhibition. PMC. [Link]
-
Kim, J., et al. (2019). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Letters. [Link]
-
Liu, X., et al. (2019). Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Feng, S., et al. (2023). A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. PubMed Central. [Link]
-
Slynko, I., et al. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]
-
BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
ResearchGate. (n.d.). Workflow in screening BRD4(1) inhibitors. ResearchGate. [Link]
-
ACS Publications. (2021). Novel Bromodomain BRD4 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
-
BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Amsbio. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit, 32514. Amsbio. [Link]
-
AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO. [Link]
-
Zhang, G., Smith, S. G., & Zhou, M.-M. (2016). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry. [Link]
-
ChEMBL. (n.d.). Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. EMBL-EBI. [Link]
-
Nirogi, R., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. ResearchGate. [Link]
-
Zhang, G., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. ResearchGate. [Link]
-
Du, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Karki, R., et al. (2023). Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry. [Link]
-
Wu, H., et al. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Hujaily, E. M., et al. (2023). Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation. Molecules. [Link]
-
Liu, X., et al. (2018). Development of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as a novel chemical series of BRD4 inhibitors. ResearchGate. [Link]
Sources
- 1. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyronaridine as a Bromodomain-Containing Protein 4-N-Terminal Bromodomain (BRD4-BD1) Inhibitor: In Silico Database Mining, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. Document: Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. (CHEMBL4038277) - ChEMBL [ebi.ac.uk]
The Strategic Utility of 7-Bromo-3-methylimidazo[1,5-a]pyridine in the Synthesis of Advanced Fluorescent Probes
Introduction: Unveiling the Potential of a Versatile Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science due to its unique electronic properties, thermal stability, and biological activity.[1][2][3][4] Its rigid, planar structure and inherent fluorescence make it an attractive framework for the development of novel fluorophores.[1][2][3] This application note delves into the specific utility of a key derivative, 7-Bromo-3-methylimidazo[1,5-a]pyridine , as a versatile building block for the synthesis of custom-designed fluorescent probes for biological imaging and sensing applications.
The strategic placement of a bromine atom at the 7-position and a methyl group at the 3-position imparts distinct advantages. The methyl group can enhance the quantum yield and photostability of the fluorophore, while the bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling the modulation of the probe's photophysical properties and the incorporation of specific recognition moieties for targeted biological applications. This document provides a comprehensive guide for researchers, from the synthesis of the core scaffold to the design, characterization, and application of a novel fluorescent probe.
Section 1: Synthesis and Characterization of 7-Bromo-3-methylimidazo[1,5-a]pyridine
The synthesis of the 7-Bromo-3-methylimidazo[1,5-a]pyridine scaffold can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocol outlines a plausible and efficient synthetic route.
Proposed Synthetic Pathway
The synthesis commences with the bromination of 4-methylpyridine, followed by N-oxidation and subsequent rearrangement to introduce a hydroxyl group. This intermediate is then converted to a 2-(aminomethyl)pyridine derivative, which undergoes a cyclization reaction to form the desired imidazo[1,5-a]pyridine ring system.
Caption: Proposed synthetic workflow for 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Detailed Experimental Protocol: Synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine
Materials:
-
4-Methylpyridine
-
Bromine
-
Sulfuric acid
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Acetic anhydride
-
Sodium hydroxide
-
Thionyl chloride
-
Ammonia
-
Acetaldehyde
-
Manganese dioxide (or other suitable oxidant)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Bromination of 4-Methylpyridine: To a solution of 4-methylpyridine in concentrated sulfuric acid, slowly add bromine at 0 °C. Stir the reaction mixture at room temperature for 24 hours. Carefully pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-bromo-4-methylpyridine.
-
N-Oxidation: Dissolve 2-bromo-4-methylpyridine in DCM and add m-CPBA portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with a saturated sodium bicarbonate solution. Dry the organic layer and concentrate to obtain 2-bromo-4-methylpyridine N-oxide.
-
Boekelheide Rearrangement: Heat the N-oxide in acetic anhydride at reflux for 4 hours. Remove the excess acetic anhydride under vacuum to yield crude 6-bromo-4-methylpyridin-2-yl acetate.
-
Hydrolysis: Dissolve the acetate in a mixture of methanol and aqueous sodium hydroxide solution and stir at room temperature for 2 hours. Neutralize with hydrochloric acid and extract with EtOAc. Dry and concentrate the organic layer to obtain 6-bromo-4-methylpyridin-2-ol.
-
Chlorination: Add thionyl chloride to the pyridin-2-ol and reflux for 3 hours. Carefully quench the reaction with ice-water and extract with DCM. Dry and concentrate to give 2-(chloromethyl)-6-bromo-4-methylpyridine.
-
Amination: Bubble ammonia gas through a solution of the chloromethyl derivative in a suitable solvent (e.g., methanol) in a sealed tube at room temperature for 24 hours. Concentrate the reaction mixture to yield 2-(aminomethyl)-6-bromo-4-methylpyridine.
-
Cyclization: To a solution of the aminomethylpyridine in a suitable solvent (e.g., ethanol), add acetaldehyde and an oxidant such as manganese dioxide. Reflux the mixture for 12 hours. Filter the reaction mixture through celite and concentrate the filtrate. Purify the crude product by column chromatography (EtOAc/hexane gradient) to afford 7-Bromo-3-methylimidazo[1,5-a]pyridine .
Characterization
The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
Section 2: Design and Synthesis of a Fluorescent Probe for Hypoxia Detection
The 7-bromo substituent on the imidazo[1,5-a]pyridine core is an ideal anchor point for introducing functionalities that can respond to specific biological stimuli. Here, we propose the design of a fluorescent probe for the detection of hypoxia (low oxygen levels), a critical factor in many diseases, including cancer.
Probe Design Rationale
The probe, named HypoxiaProbe-7-ImP , will be synthesized by coupling a 2-nitroimidazole moiety to the 7-position of the imidazo[1,5-a]pyridine scaffold via a Suzuki coupling reaction.[5][6][7][8][9]
-
Fluorophore: 3-methylimidazo[1,5-a]pyridine serves as the fluorescent reporter.
-
Hypoxia-Responsive Trigger: The 2-nitroimidazole group acts as a "turn-off" quencher of the fluorescence. Under hypoxic conditions, cellular reductases reduce the nitro group to an amino group. This conversion disrupts the quenching mechanism, leading to a "turn-on" fluorescent signal.
Caption: Mechanism of HypoxiaProbe-7-ImP activation.
Protocol: Suzuki Coupling for HypoxiaProbe-7-ImP Synthesis
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine
-
(2-Nitro-1H-imidazol-1-yl)boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
To a reaction vessel, add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1 equivalent), (2-nitro-1H-imidazol-1-yl)boronic acid pinacol ester (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), and PPh₃ (0.1 equivalents).
-
Add K₂CO₃ (3 equivalents) dissolved in a minimal amount of water.
-
Add 1,4-dioxane as the solvent.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield HypoxiaProbe-7-ImP .
Section 3: Photophysical Characterization and Performance Evaluation
A thorough understanding of the photophysical properties of the newly synthesized probe is essential for its application.
Photophysical Properties Measurement
Protocol:
-
Prepare stock solutions of HypoxiaProbe-7-ImP in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions in various solvents of differing polarity to assess solvatochromism.
-
Record the UV-Vis absorption and fluorescence emission spectra using a spectrophotometer and a spectrofluorometer, respectively.
-
Determine the molar extinction coefficient (ε) from the absorption spectrum using the Beer-Lambert law.
-
Calculate the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the fluorescence lifetime using a time-correlated single-photon counting (TCSPC) system.
Evaluation of Hypoxia Response
Protocol:
-
Prepare a solution of HypoxiaProbe-7-ImP in a biologically relevant buffer (e.g., PBS, pH 7.4).
-
To mimic hypoxic conditions, add a reducing agent such as sodium dithionite or use an enzymatic system (e.g., nitroreductase with NADH).
-
Record the fluorescence intensity over time to monitor the probe's activation.
-
Determine the selectivity of the probe by incubating it with various biologically relevant reactive oxygen and nitrogen species (e.g., H₂O₂, ONOO⁻, NO).
Table 1: Expected Photophysical and Performance Data for HypoxiaProbe-7-ImP
| Parameter | Before Reduction (Normoxia) | After Reduction (Hypoxia) |
| Absorption λmax (nm) | ~350 | ~370 |
| Emission λmax (nm) | ~450 (quenched) | ~450 (strong emission) |
| Quantum Yield (Φ) | < 0.01 | > 0.3 |
| Fluorescence Lifetime (τ, ns) | < 0.5 | ~5-10 |
| Fold-change in Fluorescence | - | > 20-fold increase |
Section 4: Application in Cellular Imaging
The final step is to validate the utility of HypoxiaProbe-7-ImP for detecting hypoxia in living cells.
Protocol: Cellular Imaging of Hypoxia
Materials:
-
HeLa cells (or another suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HypoxiaProbe-7-ImP stock solution (in DMSO)
-
Cobalt chloride (CoCl₂) (to induce chemical hypoxia)
-
Hypoxia chamber (for inducing physiological hypoxia)
-
Confocal laser scanning microscope
Step-by-Step Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Probe Loading: Seed cells on a glass-bottom dish. Once adhered, replace the medium with fresh medium containing HypoxiaProbe-7-ImP (e.g., 5 µM) and incubate for 30 minutes.
-
Induction of Hypoxia:
-
Chemical Hypoxia: Treat one set of cells with CoCl₂ (e.g., 150 µM) for 6-12 hours prior to and during probe loading.
-
Physiological Hypoxia: Place another set of cells in a hypoxia chamber (1% O₂) for 6-12 hours prior to and during probe loading.
-
-
Control (Normoxia): Maintain a set of cells under normal culture conditions.
-
Imaging: Wash the cells with PBS to remove excess probe. Add fresh medium and image the cells using a confocal microscope with appropriate excitation and emission wavelengths (e.g., excitation at 405 nm, emission collected at 430-480 nm).
Caption: Workflow for cellular imaging of hypoxia using HypoxiaProbe-7-ImP.
Conclusion
7-Bromo-3-methylimidazo[1,5-a]pyridine is a highly valuable and versatile building block for the construction of sophisticated fluorescent probes. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The presence of the bromo group at the 7-position provides a convenient handle for the introduction of a wide array of functionalities via robust cross-coupling reactions, allowing for the rational design of probes for specific analytes and biological processes. The protocols and application notes provided herein serve as a comprehensive guide for researchers to harness the potential of this promising scaffold in the development of next-generation tools for chemical biology and drug discovery.
References
-
Rennò, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link][1][2][3]
-
Chaudhran, P. A., & Sharma, A. (2024). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Critical Reviews in Analytical Chemistry, 54(7), 2148-2165. [Link][10]
-
Mishra, A., et al. (2021). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Dyes and Pigments, 188, 109171. [Link][11]
-
Guchhait, G., et al. (2021). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C, 9(4), 1368-1378. [Link][12]
-
PubChem. (n.d.). 7-Bromo-3-(oxan-2-ylmethyl)imidazo[1,5-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link][13]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link][14]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2936-2946. [Link][15]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2845-2854. [Link][7]
-
MDPI. (2016). The Heck Reaction—State of the Art. Catalysts, 7(1), 1. [Link][16]
-
PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link][17]
-
Singh, U. P., et al. (2016). Palladium–catalyzed Mizoroki–Heck Reaction Using Imidazo[1,5‐a]pyridines. ChemistrySelect, 1(12), 3126-3130. [Link][18]
-
Sharma, A., et al. (2019). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 24(19), 3462. [Link][19]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. 7-Bromo-3-(oxan-2-ylmethyl)imidazo[1,5-a]pyridine | C13H15BrN2O | CID 117144225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sci-hub.sg [sci-hub.sg]
- 19. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 7-Bromo-3-methylimidazo[1,5-a]pyridine
A Senior Application Scientist's Guide to a Powerful C-N Bond Formation
Introduction: The Strategic Importance of Imidazo[1,5-a]pyridines and the Buchwald-Hartwig Amination
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties have led to its incorporation into a wide range of biologically active compounds, including cardiotonic agents, HIV-protease inhibitors, and anti-cancer agents.[1][3] The functionalization of this core structure is therefore of paramount importance for the development of new chemical entities with tailored properties.
The introduction of nitrogen-containing substituents is a key strategy in drug design to modulate physicochemical properties such as solubility, basicity, and the ability to form hydrogen bonds, thereby influencing pharmacokinetic and pharmacodynamic profiles. The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[4][5][6][7] This reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific and valuable substrate: 7-Bromo-3-methylimidazo[1,5-a]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a robust and adaptable experimental protocol, and provide insights into optimizing reaction conditions and troubleshooting potential challenges.
The Mechanism: A Symphony of Catalytic Events
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7][8] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction parameters. The generally accepted cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 7-Bromo-3-methylimidazo[1,5-a]pyridine. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[9][10]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or product.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the amido and aryl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6] Bulky, electron-rich ligands also facilitate this step, promoting the desired bond formation.[7]
Visualizing the Catalytic Cycle
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Palladium-Catalyzed Amination of 7-Bromo-3-methylimidazo[1,5-a]pyridine
This protocol provides a general starting point for the amination of 7-Bromo-3-methylimidazo[1,5-a]pyridine with a model primary amine, aniline. The conditions can be adapted for other primary and secondary amines.
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine
-
Aniline (or other amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Reaction Vessel: In an inert atmosphere (e.g., a glovebox or under a stream of argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%) to the reaction vessel.
-
Addition of Reagents: To the same vessel, add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Addition of Solvent: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Visualizing the Experimental Workflow
Figure 2. A schematic of the experimental workflow.
Key Considerations for Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
| Parameter | Options and Considerations | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source and is often preferred for its reliability. Pd(OAc)₂ is a Pd(II) source and requires in-situ reduction, which can sometimes be less efficient.[8] |
| Ligand | Xantphos, Buchwald Ligands (e.g., XPhos, SPhos), Josiphos | The choice of ligand is critical. Bulky, electron-rich ligands promote both oxidative addition and reductive elimination.[7][9][10] For heteroaromatic substrates, ligands with a wide bite angle like Xantphos can be particularly effective. |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide is a common choice. For sensitive substrates, weaker inorganic bases like cesium carbonate or potassium phosphate may be beneficial. |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or weakly polar solvents are generally preferred.[8] Toluene is a good first choice due to its high boiling point and ability to azeotropically remove traces of water. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the specific substrates. Higher temperatures are often required for less reactive aryl chlorides, while aryl bromides typically react at lower temperatures. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Screen different ligands and bases. Increase the reaction temperature. |
| Formation of Side Products (e.g., Hydrodehalogenation) | Presence of water, competing β-hydride elimination (for some amines) | Use rigorously dried solvents and reagents. For amines prone to β-hydride elimination, consider using a different ligand or a lower reaction temperature.[9] |
| Catalyst Decomposition | High temperatures, presence of inhibiting functional groups | Use a pre-catalyst for better stability. If the substrate contains functional groups known to coordinate to palladium, a higher catalyst loading or a more robust ligand may be necessary. |
Synthesis of the Starting Material: 7-Bromo-3-methylimidazo[1,5-a]pyridine
A plausible route to the starting material involves the synthesis of 3-methylimidazo[1,5-a]pyridine followed by regioselective bromination.
-
Synthesis of 3-methylimidazo[1,5-a]pyridine: This can be achieved through various reported methods, such as the cyclocondensation of 2-(aminomethyl)pyridine with a suitable C2-synthon.[11]
-
Bromination: Regioselective bromination of the imidazo[1,5-a]pyridine core can be accomplished using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile. The regioselectivity will be directed by the electronic properties of the heterocyclic system.
Conclusion
The palladium-catalyzed amination of 7-Bromo-3-methylimidazo[1,5-a]pyridine is a highly effective method for accessing novel substituted derivatives with significant potential in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this powerful transformation. The protocol and insights provided in this application note serve as a comprehensive guide to facilitate the efficient and reproducible synthesis of these valuable compounds.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Chemistry Lectures. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
-
National Institutes of Health. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. [Link]
-
ACS Publications. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]
-
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
-
eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. [Link]
-
PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
National Institutes of Health. (n.d.). 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. PubChem. [Link]
-
ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]/doi/10.1021/ol0069651)
Sources
- 1. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Development of kinase inhibitors using the imidazo[1,5-a]pyridine scaffold
Application Notes & Protocols
Topic: Development of Kinase Inhibitors Using the Imidazo[1,5-a]pyridine Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important targets in modern drug discovery. The imidazo[1,5-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry due to its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of various kinases. This document provides a comprehensive guide for researchers on the development of kinase inhibitors based on this versatile scaffold. We will explore the fundamental principles of imidazo[1,5-a]pyridine-based inhibitor design, provide detailed, field-proven protocols for their synthesis and biological evaluation, and present a framework for interpreting the resulting data to guide lead optimization.
Introduction: The Power of the Imidazo[1,5-a]pyridine Scaffold
The human kinome consists of over 500 protein kinases that act as central nodes in signal transduction pathways, controlling processes like cell growth, differentiation, and apoptosis.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The success of first-generation inhibitors like Imatinib validated the ATP-binding site as a druggable target.[1][3]
Within the vast chemical space explored for kinase inhibition, nitrogen-containing heterocyclic compounds have emerged as major motifs. The imidazo[1,5-a]pyridine scaffold, a fused bicyclic 5,6 heterocycle, has gained significant attention for its wide range of biological activities. Its rigid structure provides a robust framework for presenting substituents in a well-defined three-dimensional orientation, allowing for precise interactions with kinase active sites. This scaffold has been successfully employed to develop potent inhibitors against a range of critical kinase targets, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Met, and the dual PI3K/mTOR pathway.[4][5]
This guide serves as a practical resource, explaining the causality behind experimental choices and providing self-validating protocols to empower researchers in this exciting field.
Core Scientific Principles
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core
The imidazo[1,5-a]pyridine structure is a versatile starting point for inhibitor design. The key to its utility lies in the strategic functionalization at various positions around the core. Modifications at these positions can dramatically influence potency, selectivity, and pharmacokinetic properties.
Caption: Key substitution points on the imidazo[1,5-a]pyridine scaffold.
General Mechanism of Action: ATP-Competitive Inhibition
Most kinase inhibitors derived from the imidazo[1,5-a]pyridine scaffold function as ATP-competitive inhibitors. They occupy the ATP-binding site in the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The nitrogen atoms within the scaffold often act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP with the "hinge" region of the kinase.
Caption: Inhibition of a typical RTK signaling pathway.
Structure-Activity Relationship (SAR) Summary
Systematic modification of the imidazo[1,5-a]pyridine scaffold has yielded potent and selective inhibitors for various kinases. The following table summarizes key SAR insights from published studies.
| Target Kinase | Scaffold Modification | Key Findings & Rationale | IC₅₀ (nM) Range | Reference |
| c-Met | (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl at triazolopyrazine core | The imidazo[1,2-a]pyridine moiety serves as a superior hinge-binder compared to other heteroaryl moieties. The position of the nitrogen is crucial for binding to the Met 1160 backbone. | 6 - 11 | [6] |
| PDGFRβ | Fluorine-substituted piperidine | Integration of a fluoro-piperidine reduces P-glycoprotein (Pgp) mediated efflux, significantly improving oral bioavailability and exposure. | ~18 | [4] |
| PI3Kα/mTOR | Methoxypyridine fragment | Replacing a benzimidazole with the imidazo[1,2-a]pyridine core and adding a methoxypyridine fragment into the affinity pocket yielded potent dual inhibitors. | <100 | [5] |
| Aurora A | N-methyl piperazine at the meta-position | Introduction of this moiety resulted in a desirable balance of low hERG inhibitory activity and high metabolic stability in human liver microsomes. | ~38 | [7] |
| Akt/mTOR | Various substitutions | Certain imidazo[1,2-a]pyridine compounds were found to inhibit the PI3K/Akt/mTOR pathway, leading to G2/M cell cycle arrest and apoptosis in cancer cell lines. | 9,700 - 44,600 | [8] |
Experimental Workflows and Protocols
The development of a novel kinase inhibitor is a multi-step process that integrates chemical synthesis with rigorous biological testing.
Caption: Overall workflow for kinase inhibitor development.
Protocol 1: Synthesis of a Representative 3-Aryl-Imidazo[1,5-a]pyridine Analog
This protocol describes a common and efficient method for synthesizing the imidazo[1,5-a]pyridine core via a Ritter-type reaction, followed by functionalization.[9]
Objective: To synthesize a functionalized imidazo[1,5-a]pyridine derivative for biological screening.
Materials:
-
Pyridin-2-ylmethanol
-
Aryl/alkyl nitrile (e.g., benzonitrile)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add pyridin-2-ylmethanol (1.0 mmol, 1.0 eq).
-
Solvent and Reagents: Add anhydrous DCM (0.3 M concentration). To this solution, add the desired nitrile (e.g., benzonitrile, 1.2 mmol, 1.2 eq).
-
Catalyst Addition: Add Bi(OTf)₃ (5 mol %) and p-TsOH·H₂O (10 mol %).
-
Rationale: Bi(OTf)₃ is an efficient catalyst for converting the benzylic alcohol to a benzylic cation, which is the key intermediate for the Ritter reaction. p-TsOH acts as a co-catalyst.[9]
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to yield the desired imidazo[1,5-a]pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol uses the ADP-Glo™ Kinase Assay (Promega) as a representative example to determine the IC₅₀ value of a test compound. This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10]
Objective: To determine the concentration at which the synthesized compound inhibits 50% of the target kinase's activity (IC₅₀).
Materials:
-
Target kinase (e.g., recombinant human c-Met)
-
Kinase-specific substrate peptide
-
Test compound (imidazo[1,5-a]pyridine derivative) dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Staurosporine should also be serially diluted as a positive control.
-
Kinase Reaction Setup:
-
Add 5 µL of kinase reaction buffer containing the kinase and substrate to each well.
-
Add 1 µL of the serially diluted test compound, staurosporine, or DMSO (vehicle control) to the appropriate wells.
-
Rationale: It is critical to test compounds over a wide range of concentrations to accurately determine the sigmoidal dose-response curve required for IC₅₀ calculation.
-
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km value for the specific kinase, as IC₅₀ values for ATP-competitive inhibitors are highly dependent on ATP concentration.[2]
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
First Detection Step (Stop Reaction & Deplete ATP): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Rationale: Luciferase-based assays measure light output from ATP.[10] Depleting the original ATP ensures that the final signal comes only from the ADP that was converted back to ATP in the next step.
-
-
Second Detection Step (Convert ADP to ATP): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract background (no enzyme control) from all wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest concentration of staurosporine as 0% activity.
-
Plot the normalized % activity against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Protocol 3: Cell-Based Target Engagement via Western Blot
This protocol assesses whether the inhibitor can engage its target and block downstream signaling in a physiologically relevant context.[11] Here, we measure the inhibition of phosphorylation of a kinase's direct substrate.
Objective: To confirm that the compound inhibits the target kinase activity inside living cells.
Materials:
-
A relevant cancer cell line expressing the target kinase (e.g., U87MG glioblastoma cells for c-Met inhibitors).[6]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound and controls (dissolved in DMSO)
-
Growth factor/stimulant (if required to activate the pathway, e.g., HGF for c-Met)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Kinase Activation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL HGF for c-Met) for 15-30 minutes. Include an unstimulated, untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-Akt) overnight at 4°C.
-
-
Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Re-probing (Stripping): To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total (non-phosphorylated) substrate and a loading control like GAPDH.
-
Analysis: Densitometrically quantify the phospho-protein bands and normalize them to the total protein and/or loading control. A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement by the inhibitor.
Conclusion and Future Perspectives
The imidazo[1,5-a]pyridine scaffold stands out as a highly effective and versatile core for the design of novel kinase inhibitors. Its favorable structural and electronic properties allow for potent and selective interactions within the ATP-binding sites of numerous kinases. By combining rational design, efficient synthetic strategies, and a robust cascade of in vitro and cell-based assays, researchers can successfully identify and optimize lead compounds based on this scaffold. The protocols and workflows detailed in this guide provide a solid foundation for these efforts. Future work in this area will likely focus on developing inhibitors with novel binding modes, improved selectivity profiles to minimize off-target effects, and enhanced drug-like properties to overcome challenges such as acquired resistance.
References
-
Bavetsias, V. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]
-
Aliwaini, S. et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
Al-Hraishawi, H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. Available at: [Link]
-
Ferreira, L. A. P. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Shao, J. et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][7][8]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Allen, S. G. et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Samanta, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Segodi, R.S. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Chen, Y.-C. et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Knippschild, U. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Kim, J. & Guan, K.-L. (2011). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
-
Ouellette, S. B. et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]
-
Veronesi, M. et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for the Generation of Derivative Libraries from 7-Bromo-3-methylimidazo[1,5-a]pyridine
Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Core in Medicinal Chemistry
The imidazo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery and medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged" structure, capable of interacting with a diverse range of biological targets.[1] Compounds incorporating this core have demonstrated a wide spectrum of pharmacological activities, underscoring their therapeutic potential.[2] The strategic functionalization of the imidazo[1,5-a]pyridine ring system is therefore a critical endeavor for the generation of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles.
This comprehensive guide provides detailed methodologies for the creation of diverse chemical libraries derived from the versatile building block, 7-Bromo-3-methylimidazo[1,5-a]pyridine. The bromine atom at the 7-position serves as a versatile synthetic handle for a variety of powerful cross-coupling reactions, enabling the introduction of a wide array of substituents and the exploration of vast chemical space. These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the efficient generation of imidazo[1,5-a]pyridine-based derivative libraries.
Synthesis of the Core Scaffold: 7-Bromo-3-methylimidazo[1,5-a]pyridine
The generation of a derivative library begins with a robust and scalable synthesis of the core scaffold. The synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine can be efficiently achieved in a two-step sequence starting from commercially available materials.
Step 1: Synthesis of 3-methylimidazo[1,5-a]pyridine
The initial step involves the construction of the imidazo[1,5-a]pyridine core. A reliable method for this transformation is the cyclocondensation of a 2-(aminomethyl)pyridine precursor with an appropriate C1-synthon.[1]
Protocol 1: Synthesis of 3-methylimidazo[1,5-a]pyridine
-
Materials:
-
2-(Aminomethyl)pyridine
-
Nitroethane
-
Polyphosphoric acid (PPA)
-
Phosphorous acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 2-(aminomethyl)pyridine (1.0 equiv) and nitroethane (2.0 equiv).
-
Carefully add polyphosphoric acid (PPA) and phosphorous acid to the mixture.
-
Heat the reaction mixture with stirring, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield pure 3-methylimidazo[1,5-a]pyridine.[1]
-
Step 2: Regioselective Bromination
The second step involves the regioselective bromination of the 3-methylimidazo[1,5-a]pyridine core at the 7-position. While direct bromination of the imidazo[1,5-a]pyridine system can lead to a mixture of products, the use of a mild brominating agent can favor the desired C7-isomer.
Protocol 2: Synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine
-
Materials:
-
3-methylimidazo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
-
-
Procedure:
-
Dissolve 3-methylimidazo[1,5-a]pyridine (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield 7-Bromo-3-methylimidazo[1,5-a]pyridine.[3]
-
Palladium-Catalyzed Cross-Coupling Methodologies for Library Generation
The bromine atom at the 7-position of the imidazo[1,5-a]pyridine core is ideally situated for a range of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry due to their broad substrate scope, functional group tolerance, and mild reaction conditions.[4] The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate diverse libraries of 7-substituted-3-methylimidazo[1,5-a]pyridine derivatives.
Diagram of Derivatization Strategies
Caption: Palladium-catalyzed cross-coupling pathways for derivatization.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5][6] This reaction is particularly well-suited for high-throughput synthesis due to the stability and commercial availability of a vast array of boronic acids and their esters.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired 7-aryl/heteroaryl-3-methylimidazo[1,5-a]pyridine derivative.[7][8]
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Substrates | Reference |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | Toluene/MeOH (3:1) | 120 (Microwave) | Aryl & Heteroaryl Boronic Acids | [7] |
| XPhos Pd G2 (2) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | Aryl & Heteroaryl Boronic Acids | [8] |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DMF/H₂O (10:1) | 90 | Substituted Phenylboronic Acids | [7] |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5][9] This reaction allows for the introduction of a wide variety of primary and secondary amines, as well as amides and carbamates, at the 7-position of the imidazo[1,5-a]pyridine core.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine
-
Amine, amide, or carbamate (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), the amine/amide/carbamate, and the base.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or other suitable methods to yield the 7-amino-3-methylimidazo[1,5-a]pyridine derivative.[10][11]
-
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Amine Substrates | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | Primary & Secondary Amines | [10] |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | Anilines, Alkylamines | [9] |
| XPhos Pd G2 (2) | - | NaOtBu (1.5) | t-BuOH | 75 | Heterocyclic Amines | [10] |
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds.[10][12] This methodology is invaluable for introducing a linear, rigid alkynyl linker, which can be a key structural element in medicinal chemistry.
Protocol 5: General Procedure for Sonogashira Coupling
-
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)
-
Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv), the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous, deoxygenated solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-alkynyl-3-methylimidazo[1,5-a]pyridine derivative.[12][13]
-
Table 3: Representative Conditions for Sonogashira Coupling
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Alkyne Substrates | Reference |
| Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | 60 | Aryl & Alkyl Alkynes | [12] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | DMF | Room Temp. | Functionalized Alkynes | [13] |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | TEA | DMF | 100 | Aromatic Alkynes | [12] |
Conclusion and Future Perspectives
The methodologies outlined in these application notes provide a robust and versatile platform for the synthesis of diverse libraries of 7-substituted-3-methylimidazo[1,5-a]pyridine derivatives. The strategic application of modern palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—enables the systematic exploration of the chemical space around this privileged heterocyclic core. The generation of such libraries is a crucial step in the hit-to-lead and lead optimization phases of drug discovery, facilitating the rapid identification of compounds with improved biological activity and drug-like properties. Further derivatization of the introduced functional groups can provide access to an even greater diversity of molecular architectures, ensuring that the imidazo[1,5-a]pyridine scaffold remains a fertile ground for the discovery of novel therapeutics.
References
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- Crust, E. J., Munslow, I. J., & Scott, P. (2005). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Journal of Organometallic Chemistry, 690(14), 3373-3382.
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2020). Molecules, 25(21), 5039.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(45), 28347-28351.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances, 11(45), 28347-28351.
-
Suzuki-Miyaura Coupling. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2022).
- Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. (2021). Journal of Medicinal Chemistry, 64(15), 11517-11545.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry, 16, 2816-2825.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(2), 1069-1080.
- A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one 17. (2020). ChemistrySelect, 5(29), 8963-8967.
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019). RSC Advances, 9(58), 33949-33953.
- Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (2018).
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (2022). European Journal of Organic Chemistry, 2022(23), e202200371.
- Bromination of imidazo[1,2-a]pyridines. (2020).
-
Buchwald-Hartwig amination. (2023, March 5). YouTube. Retrieved from [Link]
- Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis. (2025). Benchchem.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au.
-
Synthesis of imidazo[1,5-a]pyridines. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. (n.d.).
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry, 88(5), 2936-2947.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (2021). Chemistry – An Asian Journal, 16(17), 2465-2471.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2020). Journal of Chemistry, 2020, 1-7.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022).
- Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. (2018). Organic & Biomolecular Chemistry, 16(43), 8349-8356.
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (2021). European Journal of Organic Chemistry, 2021(30), 4393-4397.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (2022). Organic & Biomolecular Chemistry, 20(18), 3440-3468.
- Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2022). Chemistry of Heterocyclic Compounds, 58(4/5), 227-234.
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). RSC Advances, 14(18), 12658-12683.
- Peptide and peptide library cyclization via bromomethylbenzene derivatives. (2015). Methods in Molecular Biology, 1248, 105-117.248, 105-117.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sci-Hub: are you are robot? [sci-hub.box]
Application Notes and Protocols for the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Imperative for Synthetic Neuroprotective Agents
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. The complex pathophysiology of these disorders, often involving multiple interconnected pathways such as oxidative stress, excitotoxicity, neuroinflammation, and protein aggregation, has made the development of effective therapies challenging.[1] While numerous drug development programs have been undertaken, many have failed, highlighting the need for innovative approaches.[2] One of the most promising strategies is the development of multi-target-directed ligands (MTDLs), molecules designed to simultaneously modulate several key pathological processes.[3][4] Synthetic chemistry plays a pivotal role in this endeavor, enabling the rational design and creation of novel chemical entities with tailored neuroprotective properties.
This guide provides an in-depth exploration of the synthesis of various classes of neuroprotective agents. It is designed not as a rigid template, but as a dynamic resource that explains the "why" behind the "how," offering field-proven insights into experimental choices. Each protocol is presented as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
I. Quinazoline Scaffolds: Versatile Multi-Target Agents
The quinazoline framework is a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[5] Its structural versatility allows for modifications that can target multiple pathological mechanisms in neurodegenerative diseases, such as cholinesterase inhibition and modulation of amyloid-β (Aβ) aggregation.[5]
Synthetic Strategy: One-Pot Multicomponent Reaction
A highly efficient method for synthesizing quinazoline derivatives is through a sequential, one-pot multicomponent reaction. This approach is advantageous as it reduces the number of synthetic steps, purification procedures, and overall resource consumption.
Protocol 1: Synthesis of Multi-Target Quinazoline Derivatives
This protocol describes a sequential, one-pot multicomponent reaction to synthesize quinazoline derivatives with potential antioxidant, cholinesterase inhibitory, and anti-amyloid aggregation properties.[5]
Step 1: Formation of the Imidate Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzonitrile (1.0 equivalent) and the desired substituted orthoester (1.2 equivalents).
-
Reflux the mixture for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclization to the Quinazoline Core
-
After cooling the reaction mixture, add the appropriate amine (1.0 equivalent) and a catalytic amount of a Lewis acid (e.g., zinc chloride).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting materials are consumed.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
| Reactant | Role | Rationale for Choice |
| 2-Aminobenzonitrile | Starting Material | Provides the core benzene and pyrimidine nitrogen atoms for the quinazoline ring. |
| Substituted Orthoester | Reagent | Introduces diversity at the 2-position of the quinazoline ring, influencing biological activity. |
| Amine | Reagent | Introduces a side chain at the 4-position, which can be tailored to interact with specific biological targets. |
| Lewis Acid (e.g., ZnCl₂) | Catalyst | Facilitates the cyclization step by activating the imidate intermediate. |
Visualization of the Quinazoline Synthesis Workflow
Caption: Workflow for the one-pot synthesis of quinazoline derivatives.
II. Indolyl- and Pyrrolylazines: Inducers of Neuroprotective Chaperones
A novel class of neuroprotective agents, indolyl- and pyrrolylazines, have demonstrated the ability to activate the synthesis of specific heat shock proteins (chaperones).[6] These proteins help protect neuronal tissue from toxic amyloid aggregates and cellular stress, which are characteristic features of neurodegenerative diseases like Alzheimer's.[6]
Synthetic Strategy: Photocatalytic Synthesis
A "green chemistry" approach utilizing photocatalysis can be employed for the synthesis of these compounds. This method often proceeds under mild conditions with high efficiency.[7]
Protocol 2: Photocatalytic Synthesis of 9-(1H-indol-2-yl)acridine (IA-50)
This protocol outlines the synthesis of an indolylazine derivative using a photocatalytic method.[8]
Step 1: Reaction Setup
-
In a quartz flask, dissolve acridine (1 mmol) and 4,5,6,7-tetrahydro-1H-indole (2 mmol) in acetic acid (20 mL).
-
Add a catalytic amount of titanium dioxide (TiO₂, anatase, 10 wt. %).
-
Sonicate the mixture for 5 minutes to obtain a fine suspension.
Step 2: Photocatalytic Reaction
-
Irradiate the reaction mixture with a Xenon lamp (5000 K, 35 W) at room temperature (20 °C) while bubbling air through the suspension.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5 hours.
Step 3: Work-up and Purification
-
After the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the resulting residue by preparative column chromatography on silica gel using a suitable eluent (e.g., benzene).
| Reactant/Reagent | Role | Causality |
| Acridine | Starting Material | Provides the acridine core of the final product. |
| 4,5,6,7-tetrahydro-1H-indole | Starting Material | Provides the indole moiety that will be coupled to the acridine. |
| Acetic Acid | Solvent | Provides a suitable medium for the reaction. |
| Titanium Dioxide (TiO₂) | Photocatalyst | Absorbs light energy to initiate the chemical transformation. |
| Xenon Lamp | Light Source | Provides the necessary photons to activate the photocatalyst. |
| Air (Oxygen) | Oxidant | Participates in the photocatalytic cycle. |
III. 1,4-Dihydropyridines via Hantzsch Synthesis: Modulators of Calcium Homeostasis
1,4-Dihydropyridines (DHPs) are a well-established class of L-type calcium channel blockers used in treating cardiovascular diseases.[9] Emerging research has demonstrated their potential as neuroprotective agents by modulating calcium influx, which is a key event in excitotoxicity-induced neuronal cell death.[3] The Hantzsch pyridine synthesis is a classic and versatile multicomponent reaction for generating these scaffolds.[9]
Synthetic Strategy: Conventional and Microwave-Assisted Hantzsch Reaction
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9] This can be performed using conventional heating or accelerated using microwave irradiation for a more efficient and "green" process.
Protocol 3: Hantzsch Synthesis of 1,4-Dihydropyridine Analogs
This protocol provides both a conventional and a microwave-assisted method for the Hantzsch synthesis.[9]
Method A: Conventional Synthesis
-
In a round-bottom flask, dissolve the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (25 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from ethanol.
Method B: Microwave-Assisted Synthesis
-
In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Cool the vial to room temperature, allowing the product to precipitate.
-
Isolate the solid by filtration, wash with cold ethanol, and purify by recrystallization.
| Parameter | Conventional Method | Microwave-Assisted Method | Rationale for Difference |
| Reaction Time | 2-4 hours | 5-15 minutes | Microwave irradiation provides rapid and efficient heating, accelerating the reaction rate. |
| Energy Consumption | Higher | Lower | Shorter reaction times and targeted heating in microwave synthesis lead to lower energy usage. |
| Yield | Good | Often higher | The rapid heating can minimize the formation of side products, leading to improved yields. |
Signaling Pathway: Modulation of Calcium Channels
Caption: 1,4-DHPs exert neuroprotection by blocking L-type calcium channels.
IV. Tetrahydrocarbazole-Amino-adamantane Conjugates: NMDA Receptor Antagonists
This class of compounds represents a sophisticated MTDL strategy, combining the tetrahydrocarbazole scaffold with an aminoadamantane moiety, such as that found in the clinically used NMDA receptor antagonist, memantine.[9] The rationale is to create a single molecule that can interact with multiple targets involved in neurodegeneration, including NMDA receptors.
Synthetic Strategy: Epoxide Ring-Opening
A common synthetic route involves a two-step process: first, the N-alkylation of a tetrahydrocarbazole with an epoxide-containing reagent (e.g., epichlorohydrin), followed by the ring-opening of the resulting epoxide with an aminoadamantane.[5] This creates a 2-hydroxypropylene spacer between the two pharmacophores.
Protocol 4: Synthesis of Tetrahydrocarbazole-Amino-adamantane Conjugates
This protocol is a representative procedure for the synthesis of these conjugates.
Step 1: Synthesis of 9-(Oxiran-2-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazole
-
To a solution of 1,2,3,4-tetrahydrocarbazole (1 equivalent) in a suitable solvent like DMF, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.5 equivalents) dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the epoxide intermediate.
Step 2: Synthesis of 1-((Adamantan-1-yl)amino)-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol
-
Dissolve the epoxide intermediate (1 equivalent) and 1-aminoadamantane (1.2 equivalents) in a protic solvent such as ethanol.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final conjugate.
V. Application Notes: In Vitro Evaluation of Neuroprotective Activity
The synthesis of novel compounds is the first step; their biological evaluation is crucial to validate their neuroprotective potential. The human neuroblastoma SH-SY5Y cell line is a widely used and reliable in vitro model for this purpose.
Protocol 5: Neuroprotection Assay in SH-SY5Y Cells against Amyloid-β Induced Toxicity
This protocol details a method to assess the ability of a synthesized compound to protect neuronal cells from the toxicity induced by amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.
Step 1: Cell Culture and Seeding
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 15% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 2.0 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
Step 2: Compound Pre-treatment and Toxin Exposure
-
Replace the culture medium with serum-free Opti-MEM.
-
Pre-incubate the cells with various concentrations of the synthesized neuroprotective agent for 24 hours.
-
Introduce the neurotoxic agent, such as Aβ₁₋₄₂ peptide (e.g., 5 µM), to the wells (except for the control group) and incubate for another 24 hours.
Step 3: Assessment of Cell Viability using MTT Assay
-
Remove the treatment medium and add 100 µL of fresh Opti-MEM to each well.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37 °C for 4 hours, or until formazan crystals are visible.
-
Add 100 µL of 10% SDS solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Interpretation
An effective neuroprotective agent will result in a significantly higher cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone. A dose-response curve can be generated to determine the EC₅₀ (half-maximal effective concentration) of the compound.
| Treatment Group | Expected Outcome | Interpretation |
| Control (untreated) | High cell viability (100%) | Baseline cell health. |
| Neurotoxin only | Low cell viability | Successful induction of neurotoxicity. |
| Compound + Neurotoxin | Increased cell viability (compared to neurotoxin only) | The compound exhibits neuroprotective effects. |
| Compound only | High cell viability | The compound is not cytotoxic at the tested concentrations. |
References
-
New approaches to neuroprotective drug development. Stroke, 42(1 Suppl), S24-S27. [Link]
-
Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules, 26(11), 3259. [Link]
-
In vitro neuroprotection assay. Bio-protocol, 10(12), e3658. [Link]
-
Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Natural products as drivers in drug development for neurodegenerative disorders. Frontiers in Pharmacology, 13, 977792. [Link]
-
Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]
-
Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1333. [Link]
-
Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry, 18(12), 4224-4230. [Link]
-
Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation. Molecules, 28(1), 11. [Link]
-
Molecular design of multitarget neuroprotectors 3. Synthesis and bioactivity of tetrahydrocarbazole—aminoadamantane conjugates. Russian Chemical Bulletin, 65(5), 1357-1365. [Link]
-
Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113577. [Link]
-
Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. Medicinal Chemistry, 16(6), 841-850. [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Advances, 12(45), 29281-29296. [Link]
-
The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. ACS Chemical Neuroscience, 4(1), 110-123. [Link]
-
Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Semantic Scholar. [Link]
-
Biginelli reaction. Wikipedia. [Link]
-
Design, synthesis, and evaluation of the pharmacological activity of novel NMDA receptor antagonists based on the germacrone scaffold. European Journal of Medicinal Chemistry, 265, 116069. [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1243120. [Link]
-
Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry, 191, 112114. [Link]
-
Indolylazine Derivative Induces Chaperone Expression in Aged Neural Cells and Prevents the Progression of Alzheimer's Disease. International Journal of Molecular Sciences, 23(21), 13374. [Link]
-
In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PLoS One, 14(2), e0212089. [Link]
-
Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model of Alzheimer's disease. European Journal of Medicinal Chemistry, 222, 113577. [Link]
-
Rational design and synthesis of quinazoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-864. [Link]
-
Synthesis and neuroprotective activity of novel 1,2,4-triazine derivatives with ethyl acetate moiety against H₂O₂ and Aβ-induced neurotoxicity. Medicinal Chemistry Research, 26(12), 3057-3071. [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(9), 556-568. [Link]
-
Design, synthesis, and biological evaluation of new urolithin amides as multitarget agents against Alzheimer's disease. Archiv der Pharmazie, 354(3), e2000320. [Link]
-
Synthesis of various 1,2,4-triazines. ResearchGate. [Link]
-
Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 24(17), 13217. [Link]
-
1,2,3,4-tetrahydrocarbazole. Organic Syntheses. [Link]
-
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. [Link]
-
Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model of Alzheimer's disease. ResearchGate. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. European Journal of Medicinal Chemistry, 236, 114354. [Link]
-
Biginelli Reaction Synthesis of Novel Multitarget-Directed Ligands with Ca2+ Channel Blocking Ability, Cholinesterase Inhibition, Antioxidant Capacity, and Nrf2 Activation. Semantic Scholar. [Link]
-
Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model of Alzheimer's disease. PubMed. [Link]
Sources
- 1. Design, synthesis, and evaluation of polyamine-memantine hybrids as NMDA channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. j.uctm.edu [j.uctm.edu]
- 9. wjarr.com [wjarr.com]
Technical Support Center: Optimizing Imidazo[1,5-a]pyridine Synthesis
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis of imidazo[1,5-a]pyridines. This privileged scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis can present unique challenges.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of imidazo[1,5-a]pyridines in a direct question-and-answer format.
Question 1: My reaction is resulting in a low or no yield. What are the primary factors to investigate?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Catalyst System and Reaction Atmosphere: Many modern syntheses of imidazo[1,5-a]pyridines are oxidative cyclizations that rely on a catalyst and an oxidant.[3]
-
Catalyst Choice & Activity: Copper (Cu(I) or Cu(II)) and iron catalysts are frequently used for these transformations.[4][5] If you are experiencing low yields, consider that your catalyst may be inactive or poisoned. Ensure you are using the correct oxidation state as specified in the literature and that it is from a reliable source. For metal-free alternatives, iodine-mediated systems are also effective.[6]
-
Oxidant Role: Many copper-catalyzed procedures utilize O₂ (from air or a balloon) as a clean, terminal oxidant.[4][5] If the reaction is run under a strictly inert atmosphere (N₂ or Ar) when it requires an oxidant, it will fail. Ensure your reaction setup allows for the necessary oxidant to be present.
2. Solvent and Temperature Optimization:
-
Solvent Polarity and Aprotic Nature: The choice of solvent is critical. Aprotic solvents like Dichloromethane (DCM), Dichloroethane (DCE), acetonitrile (MeCN), or anisole are often employed.[4][7][8] The solvent combination can also be crucial; for instance, a mix of dichlorobenzene-dichloroethane has been shown to be effective in certain metal-free transannulation reactions.[4] If your yield is low, a solvent screen is a logical next step.
-
Thermal Energy: Many cyclization reactions require sufficient thermal energy to overcome the activation barrier. If the reaction is sluggish at a lower temperature, cautiously increasing the heat may drive it to completion. However, be aware that excessive heat can lead to decomposition. Temperature screening from 80 °C to 150 °C is common, depending on the solvent's boiling point.[7]
3. Starting Material Integrity:
-
Purity of Amines and Carbonyls: The starting materials, typically derivatives of 2-(aminomethyl)pyridine and an aldehyde or ketone, must be pure.[1][3] Aldehydes are particularly susceptible to oxidation to carboxylic acids, which will not participate in the reaction. Use freshly distilled or purified aldehydes if possible.
-
Moisture Sensitivity: Some condensation steps are sensitive to water, which can inhibit the reaction. While some protocols are robust, if you suspect this is an issue, ensure you are using anhydrous solvents and oven-dried glassware.
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Improving Yields in the Cyclization of Imidazo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This bicyclic heteroaromatic scaffold is a cornerstone in medicinal chemistry and materials science, finding applications in potent antitumor agents and photoluminescent sensors.[1][2] However, achieving high yields during the critical cyclization step can be challenging. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate common hurdles and enhance your synthetic outcomes.
I. Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions
Low yields in imidazo[1,5-a]pyridine synthesis are often traceable to a handful of critical parameters. This section is designed to help you systematically identify and resolve the root cause of poor reaction performance.
Problem 1: Low or No Product Formation
This is the most common issue, often stemming from suboptimal reaction conditions or poor-quality starting materials.
Potential Causes & Recommended Solutions:
-
Inadequate Reaction Temperature: The cyclization-condensation is an equilibrium process that often requires thermal energy to drive it forward.
-
Causality: Insufficient heat may prevent the reaction from overcoming the activation energy barrier for the intramolecular cyclization and subsequent dehydration/aromatization.
-
Solution: Gradually increase the reaction temperature. For instance, in syntheses involving 2-(aminomethyl)pyridines and nitroalkanes in polyphosphoric acid (PPA), increasing the temperature from 140 °C to 160 °C can significantly boost yields, in some cases from 43% to 77%.[3] If using a solvent, consider switching to a higher-boiling one like toluene or xylene to facilitate azeotropic water removal.
-
-
Presence of Water: The final aromatization step involves the elimination of water. The presence of excess water in the reaction can inhibit this crucial step.
-
Causality: According to Le Chatelier's principle, the presence of a product (water) will shift the equilibrium back towards the reactants, preventing the formation of the desired imidazo[1,5-a]pyridine.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of a Dean-Stark trap when refluxing in solvents like toluene is highly effective for removing water as it forms.[4] Alternatively, adding a chemical drying agent compatible with your reaction conditions can be beneficial.[5]
-
-
Suboptimal Catalyst or Catalyst Deactivation: Many modern syntheses rely on catalysts (e.g., copper, bismuth, Brønsted/Lewis acids) to facilitate C-N bond formation and cyclization.[6][7]
-
Causality: An inappropriate catalyst may not effectively promote the key mechanistic steps, such as carbocation formation or oxidative amination.[8][9] The catalyst might also be deactivated by impurities in the starting materials.
-
Solution: Screen different catalysts. For example, in Ritter-type reactions, a combination of Bi(OTf)₃ and p-TsOH has been shown to be highly effective, with the absence of Bi(OTf)₃ leading to a significant drop in yield.[7] Ensure the catalyst loading is optimized; both too little and too much can be detrimental.
-
-
Poor Starting Material Quality: Impurities in starting materials, such as the 2-(aminomethyl)pyridine precursor or the carbonyl compound, can lead to side reactions or inhibit the catalyst.
-
Causality: Oxidized aldehydes (carboxylic acids) or degraded amines can alter the reaction pH or coordinate with metal catalysts, rendering them inactive.
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction. Recrystallize or chromatograph starting materials if necessary.
-
Problem 2: Formation of Multiple Side Products
A complex reaction mixture complicates purification and significantly lowers the isolated yield of the target compound.
Potential Causes & Recommended Solutions:
-
Side Reactions of Intermediates: The intermediates in the reaction pathway, such as imines or carbocations, can be susceptible to undesired reactions if not efficiently converted to the product.
-
Causality: For example, in some oxidative cyclizations, the pyridine nitrogen can be oxidized to an N-oxide, especially with stronger oxidizing agents or prolonged reaction times.[4]
-
Solution:
-
Control the Oxidant: When using an oxidant (e.g., O₂, TBHP, iodine), carefully control its stoichiometry and addition rate.[10] In many cases, using air as a mild and sustainable oxidant is sufficient and preferable.[11]
-
Optimize Solvent: The choice of solvent can be crucial. In a denitrogenative transannulation, a specific combination of dichlorobenzene and dichloroethane was found to be critical for achieving quantitative yields by minimizing side reactions.[6]
-
Adjust pH: The pH of the reaction can influence the stability of intermediates. For reactions involving acid catalysts, screening different acids (e.g., p-TsOH, TFA, CSA) can identify one that promotes the desired cyclization without leading to decomposition.[7]
-
-
-
Regioisomer Formation: In cases of N-alkylation or functionalization of the imidazo[1,5-a]pyridine core, reaction at different nitrogen or carbon atoms can lead to a mixture of isomers.
-
Causality: The different nitrogen atoms on the heterocyclic core possess varying degrees of nucleophilicity, which can be influenced by steric and electronic factors.
-
Solution: This is a complex issue that often requires a redesign of the synthetic strategy. Consider using starting materials with blocking groups to direct the reaction to the desired position.
-
Problem 3: Poor Reproducibility
Achieving a good yield in one attempt but failing to reproduce it is a frustrating but common experience.
Potential Causes & Recommended Solutions:
-
Atmosphere Control: Many cyclization reactions, particularly those involving copper catalysts, are sensitive to the reaction atmosphere.
-
Causality: Some reactions require oxygen (from air) as the terminal oxidant, while others may be inhibited by it.[9][11] Reactions performed under an inert atmosphere (N₂ or Ar) will behave differently than those open to the air.
-
Solution: Be consistent with your reaction setup. If a reaction requires an oxidant, ensure it is consistently supplied (e.g., by bubbling air through the mixture or leaving it open to the atmosphere). If it is air-sensitive, use proper inert atmosphere techniques.
-
-
Variability in Reagent Addition/Concentration: The order of addition and the concentration of reagents can influence which reaction pathway predominates.
-
Causality: A high initial concentration of a reactive intermediate could favor polymerization or side reactions over the desired intramolecular cyclization.
-
Solution: Maintain a consistent and controlled addition of reagents, potentially using a syringe pump for critical steps. Ensure the reaction concentration is kept constant between batches, as this has been shown to have a significant impact on yield.[7]
-
II. Frequently Asked Questions (FAQs)
Q1: My starting 2-(aminomethyl)pyridine seems to be degrading. How can I handle it?
A: 2-(aminomethyl)pyridine and its derivatives can be prone to oxidation and decomposition. It is best to use them freshly prepared or purified. If you suspect degradation, you can purify it by column chromatography or distillation. Store it under an inert atmosphere and at a low temperature to prolong its shelf life.
Q2: What is the best way to monitor the progress of the cyclization reaction?
A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system that gives good separation between your starting material, key intermediates, and the final product. The product, being more conjugated, should have a different Rf value and may be fluorescent under UV light. For more quantitative analysis, LC-MS is an excellent tool to monitor the disappearance of reactants and the formation of the product.
Q3: I'm having difficulty purifying my final imidazo[1,5-a]pyridine product. Any tips?
A: Purification can indeed be challenging.[12]
-
Column Chromatography: This is the most common method. Use a silica gel column and a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Aqueous Workup: During the workup, be mindful of the product's basicity. It may be soluble in acidic aqueous layers. Neutralize the solution carefully and extract thoroughly with an organic solvent like ethyl acetate or dichloromethane.[1][10]
Q4: Can I use microwave irradiation to improve my yields?
A: Yes, microwave-assisted synthesis can be a powerful tool. It often leads to dramatically reduced reaction times and improved yields by providing rapid and uniform heating, which can help overcome activation energy barriers and minimize the formation of thermal degradation byproducts.[5]
III. Visualization & Protocols
General Reaction Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of imidazo[1,5-a]pyridines.
Caption: Troubleshooting decision tree for low yields.
Optimized Protocol: Ritter-Type Synthesis of 3-Methyl-1-phenylimidazo[1,5-a]pyridine
This protocol is adapted from a high-yield synthesis utilizing a Bi(OTf)₃/p-TsOH catalytic system. [8]This method demonstrates excellent functional group tolerance and generally high yields.
Materials:
-
Phenyl(pyridin-2-yl)methanol (1.0 equiv)
-
Acetonitrile (MeCN) (to make 0.3 M solution)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol %)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5.0 equiv)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Hexane
Procedure:
-
To a flame-dried sealed tube, add phenyl(pyridin-2-yl)methanol.
-
Add acetonitrile, followed by p-TsOH·H₂O and Bi(OTf)₃.
-
Seal the tube and heat the reaction mixture to 150 °C in an oil bath overnight.
-
After cooling to room temperature, carefully unseal the tube.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 20% EtOAc/hexane) as the eluent to afford the pure product.
Expected Yield: ~97% [8]
Data Summary: Optimization of Reaction Conditions
The following table summarizes the optimization of a Ritter-type reaction, highlighting the critical role of the catalyst and reaction concentration. [7][8]
| Entry | Catalyst (mol%) | Acid (equiv) | Solvent | Conc. (M) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Bi(OTf)₃ (5) | p-TsOH (5) | DCE/MeCN | 0.3 | 150 | 42 |
| 2 | Bi(OTf)₃ (5) | p-TsOH (5) | MeCN | 0.3 | 150 | 76 |
| 3 | None | p-TsOH (5) | MeCN | 0.3 | 150 | 65 |
| 4 | Bi(OTf)₃ (5) | p-TsOH (5) | MeCN | 0.5 | 150 | 91 |
| 5 | Bi(OTf)₃ (5) | TFA (5) | MeCN | 0.5 | 150 | 45 |
Data adapted from Teerasak Punirun & Charnsak Thongsornkleeb (2024). [7]As shown, the combination of Bi(OTf)₃ and p-TsOH in acetonitrile at a higher concentration (Entry 4) provides the optimal yield. The absence of the Lewis acid catalyst (Entry 3) or the use of a different acid (Entry 5) results in significantly lower yields.
IV. References
-
Gavali, S. B., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
Punirun, T., & Thongsornkleeb, C. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Aksenov, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903–2910. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Punirun, T., & Thongsornkleeb, C. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(5). [Link]
-
Shaikh, A. A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]
-
Li, X., et al. (2018). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 23(11), 2958. [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition for the formation of imidazo pyridine. [Link]
-
Aksenov, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
Dirauf, M., et al. (2020). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen. [Link]
-
ResearchGate. (n.d.). Mechanism of cyclization of imidazopyridine with sulfur. [Link]
-
ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine. [Link]
-
RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. [Link]
-
Shaikh, A. A., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1838-1897. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Kuethe, J. T., et al. (2007). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 72(19), 7469–7472. [Link]
-
Aksenov, A. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. National Institutes of Health. [Link]
-
Gentile, D., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(21), 7208. [Link]
-
Chemical Communications. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 12. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Technical Support Center: Stability of 7-Bromo-3-methylimidazo[1,5-a]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-3-methylimidazo[1,5-a]pyridine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in acidic and basic media. As direct stability studies on this specific molecule are not extensively published, this guide synthesizes information from studies on related imidazopyridine scaffolds and general principles of forced degradation studies to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of the imidazo[1,5-a]pyridine scaffold?
A1: The imidazo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle. Aromatic systems generally exhibit a degree of stability due to the delocalization of π-electrons. However, the presence of nitrogen atoms introduces basic centers and alters the electron distribution, influencing the molecule's susceptibility to degradation under certain conditions. The imidazole ring, in particular, can be sensitive to strong acidic or basic conditions, as well as oxidative stress[1].
Q2: How do the bromo and methyl substituents on 7-Bromo-3-methylimidazo[1,5-a]pyridine influence its stability?
A2: The electronic properties of the substituents on the imidazo[1,5-a]pyridine ring play a crucial role in its stability.
-
3-Methyl Group: The methyl group is an electron-donating group. It can increase the electron density of the imidazole ring, potentially making it more susceptible to electrophilic attack (e.g., protonation under acidic conditions).
-
7-Bromo Group: The bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. Its overall effect on the pyridine ring's electron density and the molecule's pKa will influence its behavior in acidic and basic media. Halogenated pyridines can sometimes be susceptible to nucleophilic substitution under harsh conditions.
Q3: Are there any known degradation pathways for imidazo[1,5-a]pyridines?
A3: While specific degradation pathways for 7-Bromo-3-methylimidazo[1,5-a]pyridine are not well-documented, related heterocyclic compounds can undergo several types of degradation:
-
Acid Hydrolysis: Protonation of the nitrogen atoms can make the ring system more susceptible to nucleophilic attack by water, potentially leading to ring-opening. The imidazole ring is generally more susceptible to acid-catalyzed hydrolysis than the pyridine ring.
-
Base Hydrolysis: Strong bases can deprotonate certain positions on the ring or catalyze hydrolysis, although this is generally less common for this type of aromatic system unless there are specific activating groups.
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents[1].
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of reactive species and subsequent degradation.
Troubleshooting Guide
This section addresses common issues encountered during stability studies of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid degradation observed in acidic solution. | The compound is likely susceptible to acid-catalyzed hydrolysis. The pKa of the molecule may lead to significant protonation, activating the ring system towards nucleophilic attack. | - Perform a pH stability profile to identify the pH range of maximum stability. - Use milder acidic conditions (e.g., pH 3-5) for initial studies. - Lower the temperature of the experiment. - Analyze samples at earlier time points. |
| Inconsistent results in basic media. | The compound may have low solubility in aqueous basic solutions, leading to heterogeneous reaction conditions. Alternatively, the degradation may be slow and require longer incubation times or higher temperatures to observe significant changes. | - Use a co-solvent (e.g., methanol, acetonitrile) to improve solubility, but be mindful of potential solvent-mediated degradation. - Increase the temperature, but monitor for thermal degradation as a separate variable. - Extend the duration of the study. |
| Appearance of multiple unknown peaks in HPLC analysis. | This could be due to complex degradation pathways, the presence of impurities in the starting material, or interactions with the mobile phase or column. | - Perform a forced degradation study to systematically identify degradation products under different stress conditions (acid, base, oxidation, heat, light).[2][3] - Use a high-purity standard of the compound. - Employ a stability-indicating HPLC method with a gradient elution to ensure separation of all components. - Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
| No degradation observed under stress conditions. | The compound may be highly stable under the tested conditions. | - Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). According to ICH guidelines, if no degradation is observed after a certain period, more extreme conditions can be applied[4][5]. - Confirm the accuracy of your analytical method to ensure it can detect small changes in concentration. |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies to assess the stability of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Protocol 1: Acidic and Basic Hydrolysis
This protocol is designed to evaluate the stability of the compound across a range of pH values.
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 7-Bromo-3-methylimidazo[1,5-a]pyridine (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Sample Preparation:
-
Acidic Conditions: In separate volumetric flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Basic Conditions: In separate volumetric flasks, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Neutral Conditions: Prepare a control sample by diluting the stock solution with water to the same final concentration.
-
-
Incubation: Store the prepared solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection if necessary to prevent damage to the HPLC column.
-
Analyze the samples by a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any degradation products.
-
Protocol 2: Oxidative Degradation
This protocol assesses the susceptibility of the compound to oxidation.
Materials:
-
7-Bromo-3-methylimidazo[1,5-a]pyridine stock solution (as in Protocol 1)
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: In a volumetric flask, add a known volume of the stock solution to 3% H₂O₂ to achieve a final concentration of approximately 100 µg/mL. Repeat with 30% H₂O₂ if no degradation is observed with 3%.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples directly by HPLC.
Data Presentation
A well-structured table is essential for comparing the stability of 7-Bromo-3-methylimidazo[1,5-a]pyridine under different conditions.
Table 1: Summary of Forced Degradation Results for 7-Bromo-3-methylimidazo[1,5-a]pyridine
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0 | Clear solution |
| 8 | 85.2 | 14.8 | 2 | Slight yellowing | |
| 24 | 65.7 | 34.3 | 3 | Yellow solution | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0 | Clear solution |
| 8 | 98.1 | 1.9 | 1 | No change | |
| 24 | 95.4 | 4.6 | 1 | No change | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0 | Clear solution |
| 8 | 92.5 | 7.5 | 1 | No change | |
| 24 | 88.1 | 11.9 | 2 | No change |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Decision Tree.
References
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- PharmaInfo. (n.d.).
- MedCrave. (2016).
- BJSTR. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. biomedres.us [biomedres.us]
- 4. ajrconline.org [ajrconline.org]
- 5. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting side reactions in palladium-catalyzed coupling of imidazo[1,5-a]pyridines
From the desk of a Senior Application Scientist:
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with imidazo[1,5-a]pyridine scaffolds. These heterocycles are privileged structures in medicinal chemistry and materials science, yet their unique electronic properties and potential for N-coordination can present significant challenges during C-C and C-N bond formation.
This guide is structured to function as a direct line to field-proven insights. We will move beyond simple procedural lists to explore the chemical causality behind common side reactions. Our goal is to empower you, the researcher, to not only solve current experimental issues but also to proactively design more robust and higher-yielding reactions in the future. Let's begin by addressing the most pressing questions we receive.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low conversion, and I'm primarily recovering my imidazo[1,5-a]pyridine starting material. What are the initial checks?
A1: Low or no conversion is often rooted in catalyst inactivity. Before re-evaluating the entire reaction design, scrutinize the foundational components:
-
Catalyst Activation: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, its reduction to Pd(0) is the critical first step. This process can be inefficient or fail if the reducing agent (often a phosphine ligand, amine, or solvent) is not effective under your conditions.[1] Consider using a well-defined Pd(0) source or a precatalyst designed for rapid activation.[2][3]
-
Reagent Quality: How old are your reagents? Boronic acids can degrade via protodeboronation, especially if stored improperly.[4] Bases like sodium tert-butoxide are highly hygroscopic and lose activity upon exposure to air. Ensure all reagents are pure and handled under appropriate inert conditions.
-
Oxygen Contamination: Rigorous deoxygenation is non-negotiable. Residual oxygen can oxidize the active Pd(0) catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[5] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
Q2: My main side product is the homocoupling of my coupling partner (e.g., biaryl from a boronic acid or a diyne from an alkyne). How can I suppress this?
A2: Homocoupling is a classic side reaction that points to a kinetic imbalance in the catalytic cycle.[5][6] It occurs when the transmetalation step is slow relative to other pathways available to the arylpalladium(II) intermediate.
-
Slow Transmetalation: If the transfer of the organic group from your coupling partner (e.g., boronic acid in Suzuki coupling) to the palladium center is sluggish, the arylpalladium(II) halide intermediate has a longer lifetime, increasing the chance of side reactions.[5] To address this, you can:
-
Increase Base Strength/Concentration: The base is crucial for activating the coupling partner in reactions like Suzuki-Miyaura. Ensure your base is sufficiently strong and soluble.
-
Add Water: In Suzuki reactions, a small amount of water can be beneficial, but excessive amounts can lead to other issues like protodeboronation.[4]
-
Change Ligand: A more electron-rich ligand can accelerate reductive elimination, the final product-forming step, potentially outcompeting the homocoupling pathway.[7]
-
-
Oxidative Homocoupling: Particularly in Sonogashira and Suzuki reactions, oxygen can facilitate the oxidative homocoupling of alkynes (Glaser coupling) or boronic acids.[5][8] The solution is meticulous degassing of your reaction mixture.
Q3: My reaction mixture turns black almost immediately, and the reaction stalls. What does this signify?
A3: The formation of a black precipitate is typically palladium black, resulting from catalyst decomposition.[5] This indicates that the palladium atoms are agglomerating and falling out of the catalytic cycle. The primary causes are:
-
Ligand Dissociation/Degradation: The ligand's job is to stabilize the palladium center. If the ligand is too bulky, not electron-donating enough, or unstable at the reaction temperature, it can dissociate, leaving the palladium center "naked" and prone to aggregation.
-
High Temperature: Excessive heat can accelerate catalyst decomposition pathways. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Inappropriate Ligand-to-Metal Ratio: For many reactions, a 1:1 or 2:1 ligand-to-palladium ratio is optimal. Too little ligand leads to unprotected palladium, while too much can sometimes inhibit catalysis by occupying all coordination sites.
In-Depth Troubleshooting Guides
This section provides a deeper dive into specific problems, their mechanistic origins, and targeted solutions.
Issue 1: Pervasive Homocoupling in Suzuki-Miyaura Reactions
You Ask: "I'm attempting a Suzuki-Miyaura coupling between 3-bromoimidazo[1,5-a]pyridine and phenylboronic acid, but my major product is biphenyl. Why is the boronic acid coupling with itself?"
Our Analysis: This is a textbook case where the desired transmetalation step is being outcompeted. The imidazo[1,5-a]pyridine ring system, being relatively electron-rich and containing a basic nitrogen, can influence the electronic properties of the palladium center and interfere with the catalytic cycle.
Mechanistic Insight: The key intermediate is the arylpalladium(II) species formed after oxidative addition. Homocoupling of boronic acids can occur through several pathways, but a common one involves a second transmetalation with another boronic acid molecule, followed by reductive elimination. This is favored when the first transmetalation (with the imidazo[1,5-a]pyridine-Pd complex) is slow.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting homocoupling.
Actionable Solutions:
-
Enhance Degassing: Before heating, sparge the solvent with argon for 20-30 minutes and ensure the reaction is run under a positive pressure of inert gas.
-
Re-evaluate the Base: For Suzuki couplings, a common issue is poor solubility or strength of the base. Switch from K₂CO₃ to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.
-
Change the Ligand: The choice of phosphine ligand is paramount.[9] If you are using a simple ligand like PPh₃, consider switching to a more specialized, electron-rich, and bulky ligand from the Buchwald or Hartwig portfolio (e.g., SPhos, XPhos).[10] These ligands promote faster reductive elimination, which is often the rate-limiting step for cross-coupling.[7]
-
Lower the Temperature: High temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Issue 2: Protodehalogenation of the Imidazo[1,5-a]pyridine
You Ask: "My starting 3-bromoimidazo[1,5-a]pyridine is being consumed, but instead of the coupled product, I am isolating the parent imidazo[1,5-a]pyridine. What is causing this dehalogenation?"
Our Analysis: Protodehalogenation (or hydrodehalogenation) is a side reaction where the halide is replaced by a hydrogen atom.[11] This points to the presence of a proton source that is intercepting a key intermediate in the catalytic cycle.
Mechanistic Insight: This side reaction can occur at two potential stages:
-
From the Arylpalladium(II) Intermediate: The (Imidazopyridine)-Pd(II)-Br intermediate can react with a proton source, leading to the protonated heterocycle and regenerating a Pd(II) species.
-
From an Arylpalladium(II)-Hydride Species: If a β-hydride elimination from another component (like the base or solvent) occurs, it can generate a Pd-H species. Reductive elimination from this intermediate will yield the dehalogenated product.
Competing Reaction Pathways:
Caption: Desired coupling vs. protodehalogenation.
Actionable Solutions:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dried. If using a hydrated base (e.g., K₃PO₄·H₂O), consider its water contribution. Using an anhydrous base like Cs₂CO₃ can be beneficial.
-
Scrutinize the Base: Some bases can act as hydride donors. If you are using a hindered alkoxide base like NaOt-Bu in a solvent with acidic protons (like THF), this can be a problem. Consider switching to a non-nucleophilic inorganic base like K₃PO₄.
-
Choice of Solvent: Avoid alcoholic solvents unless the protocol specifically calls for them. Toluene, dioxane, and DMF are generally safer choices, provided they are anhydrous.
Issue 3: Low Yield in Buchwald-Hartwig Amination
You Ask: "I'm trying to couple piperidine with a 3-chloroimidazo[1,5-a]pyridine using Buchwald-Hartwig conditions, but the yield is poor. Are there specific considerations for this scaffold?"
Our Analysis: The Buchwald-Hartwig amination is sensitive to steric hindrance, electronics, and potential catalyst inhibition.[12][13] The imidazo[1,5-a]pyridine core has a nitrogen atom in the pyridine ring that can potentially coordinate to the palladium center, creating an off-cycle, inactive species.
Key Considerations & Solutions:
| Parameter | Potential Issue with Imidazo[1,5-a]pyridines | Recommended Solution |
| Ligand Choice | Standard ligands may not be effective. The catalyst can be inhibited by coordination to the pyridine nitrogen. | Use bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos). Their steric bulk can disfavor coordination of the pyridine nitrogen and promote the desired C-N reductive elimination.[10][14] |
| Base Selection | The base must be strong enough to deprotonate the amine but not so strong as to cause substrate decomposition. | Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are excellent choices for secondary amines. For primary amines, a strong alkoxide like NaOt-Bu is standard.[15] |
| Leaving Group | Aryl chlorides are significantly less reactive than bromides or iodides in oxidative addition. | For an aryl chloride, a highly active catalyst system is required. Consider using a G3 or G4 Buchwald precatalyst with a specialized ligand. If possible, synthesizing the corresponding 3-bromoimidazo[1,5-a]pyridine will make the reaction much easier. |
| β-Hydride Elimination | If the amine has β-hydrogens, an unproductive β-hydride elimination can compete with reductive elimination, especially with secondary amines.[12] | Using a ligand that promotes rapid reductive elimination is the best strategy. This is another reason to favor bulky, electron-rich phosphines. |
Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,5-a]pyridine
This protocol is optimized to minimize homocoupling and ensure efficient catalyst turnover.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 3-bromoimidazo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Degassing: Subject the sealed flask to three cycles of vacuum/backfill with argon.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol uses a strong base and a specialized ligand suitable for C-N bond formation.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the 3-bromoimidazo[1,5-a]pyridine (1.0 mmol, 1.0 equiv.) and the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask, and perform three vacuum/backfill cycles with argon.
-
Reagent Addition: Under a positive flow of argon, add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by the secondary amine (e.g., piperidine, 1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Valente, C., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][1]
-
Reddy, G. N., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link][16]
-
Jaseer, E. A., et al. (2020). Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. ACS Catalysis. [Link][2]
-
Yi, C., et al. (2009). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link][8]
-
Jaseer, E. A., et al. (2020). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Catalysis Science & Technology. [Link][3]
-
Wallace, D. J. (2007). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link][6]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][12]
-
Jag-tap, S. S., et al. (2022). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal. [Link][14]
-
He, Y., et al. (2018). Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. European Journal of Organic Chemistry. [Link][10]
-
Wang, L., et al. (2005). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. [Link][11]
-
He, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of the American Chemical Society. [Link][7]
-
Çetinkaya, B., et al. (2006). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry. [Link][9]
-
ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. Reagent Guides. [Link][13]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][15]
-
Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link][4]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 7-Bromo-3-methylimidazo[1,5-a]pyridine
Welcome to the technical support center for the purification of 7-Bromo-3-methylimidazo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals who require this key heterocyclic building block in its highest purity for downstream applications.[1][2] Recrystallization is a powerful technique for purification, but its success with nitrogen-containing heterocycles like imidazo[1,5-a]pyridines can be nuanced.[3][4]
This document provides field-proven insights, step-by-step protocols, and robust troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.
Core Principles: Why Recrystallization Works (and Why It Fails)
Recrystallization separates a target compound from its impurities based on differences in solubility. The ideal solvent system will dissolve the target compound completely at an elevated temperature but show very low solubility upon cooling, allowing the pure compound to crystallize while impurities remain in the solution (the "mother liquor").[5]
For polar, aromatic heterocycles like 7-Bromo-3-methylimidazo[1,5-a]pyridine, achieving this solubility differential is the primary challenge. The fused ring system and the presence of nitrogen atoms introduce polarity, while the bromo- and methyl- substituents add nonpolar character, making solvent selection a critical first step.[6]
Solvent Selection for Imidazo[1,5-a]pyridines
The principle of "like dissolves like" is a valuable starting point; polar compounds tend to dissolve in polar solvents.[6] However, pyridine and its annulated derivatives can be notoriously difficult to crystallize.[4] Therefore, a systematic screening of both single and mixed-solvent systems is recommended.
Table 1: Recommended Solvent Systems for Screening
| Solvent System Type | Solvents | Rationale & Comments |
| Single Solvents (Polar Protic) | Ethanol, Methanol, Isopropanol | Often effective for polar heterocycles. Ethanol is a good first choice. A related compound was successfully recrystallized from ethanol.[7] |
| Single Solvents (Polar Aprotic) | Acetone, Ethyl Acetate | Good for dissolving the compound, but may require an anti-solvent to induce crystallization due to high solubility. |
| Single Solvents (Apolar) | Toluene, Hexanes | Unlikely to dissolve the compound on their own but are excellent candidates for use as an "anti-solvent" in a mixed system. |
| Mixed Solvents (Polar/Polar) | Ethanol/Water, Acetone/Water | A classic approach. The compound is dissolved in the better solvent (e.g., ethanol) at boiling, and the anti-solvent (water) is added until turbidity appears.[8] |
| Mixed Solvents (Polar/Apolar) | Ethyl Acetate/Hexane, Toluene/Hexane | Highly effective for moderately polar compounds. A patent for the related 6-bromoimidazo[1,2-a]pyridine specifies an ethyl acetate/n-hexane system.[9] |
Experimental Protocol: A General Workflow
This protocol provides a baseline methodology. Always begin with a small-scale trial (10-20 mg) to determine the optimal solvent system before committing your entire batch.
Caption: General workflow for recrystallization.
Step-by-Step Guide:
-
Dissolution: Place the crude 7-Bromo-3-methylimidazo[1,5-a]pyridine in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration quickly to remove them. Use a pre-heated funnel to prevent premature crystallization.[10]
-
Crystallization:
-
Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Mixed Solvent: While the solution is hot, add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then remove from heat and cool slowly.[10]
-
-
Yield Maximization: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization) to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Troubleshooting Guide
Q1: My compound oiled out instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point or due to extreme supersaturation. This is a common issue with heterocyclic compounds.
-
Immediate Actions:
-
Re-heat the Solution: Warm the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount (10-20% more volume) of the hot "good" solvent to reduce saturation.
-
Cool Slowly: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Very slow cooling is often the key to transitioning from an oil to a crystalline solid.[12]
-
Scratch the Flask: Once cooled slightly, use a glass rod to vigorously scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[11]
-
-
If Oiling Persists: This indicates a fundamental issue with the solvent choice. The boiling point of your solvent may be too high, or the compound may be too impure. Consider switching to a different solvent system with a lower boiling point or performing a preliminary purification step like a quick filtration through a silica plug.[11]
Q2: The solution has cooled, but no crystals have formed. What went wrong?
Answer: This is the most frequent problem in recrystallization and usually points to one of two causes: too much solvent was used, or the solution is supersaturated.[6][12]
Caption: Troubleshooting decision tree for lack of crystallization.
-
Troubleshooting Steps:
-
Induce Nucleation: First, try scratching the inner surface of the flask with a glass rod.[6][12] If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seeding") to the solution.[6]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[13] Gently heat the solution and boil off a portion of the solvent (15-25% of the volume). Then, allow it to cool again.[6]
-
Drastic Cooling: If the solution is still clear at room temperature, try placing it in an ice-salt bath for a more significant temperature drop.
-
Last Resort: If all else fails, the solvent can be removed completely via rotary evaporation to recover the crude solid. You must then re-attempt the recrystallization with a different solvent system.[12][13]
-
Q3: My final yield is very low. How can I improve it?
Answer: A low recovery indicates that a significant portion of your product remained dissolved in the mother liquor.
-
Primary Cause: Using too much solvent during the initial dissolution step is the most common reason for low yield.[8][13] Always strive to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solutions:
-
Optimize Dissolution: In your next attempt, be more patient and add the hot solvent more slowly to avoid adding a large excess.
-
Sufficient Cooling: Ensure you have cooled the solution in an ice bath for an adequate amount of time (at least 30 minutes) to maximize precipitation.[11]
-
Recover from Mother Liquor: You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first and might require a separate recrystallization.[11]
-
Q4: My compound crystallized too quickly during hot filtration. What happened?
Answer: This occurs when the solution cools down prematurely in the filter funnel, causing the product to crash out along with the impurities you are trying to remove.
-
Prevention Strategies:
-
Use a Slight Excess of Solvent: Add a small amount of extra hot solvent (5-10%) before filtering. This excess can be boiled off after filtration and before final cooling.
-
Pre-heat Your Equipment: Use a stemless funnel and pre-heat it by pouring hot solvent through it just before you filter your product solution.[10]
-
Work Quickly: Perform the hot filtration step as rapidly as possible to minimize cooling.
-
Frequently Asked Questions (FAQs)
FAQ 1: How do I confirm the purity of my recrystallized product? Purity should be assessed using standard analytical techniques. A sharp melting point that does not depress when mixed with an authentic sample is a classic indicator. Spectroscopic methods such as ¹H NMR will show the disappearance of impurity signals. Finally, Thin Layer Chromatography (TLC) should show a single spot for the purified product.
FAQ 2: The crystals have a slight color. Is this an impurity? Often, yes. Highly colored impurities can become trapped in the crystal lattice, especially if crystallization occurs too rapidly.[13] If the color persists after one round of recrystallization, you may need to perform a second recrystallization or treat the hot solution with a small amount of activated carbon to adsorb the colored impurities before the hot filtration step.
FAQ 3: Can I use a rotary evaporator to speed up cooling? This is not recommended. Rapid cooling induced by a rotary evaporator will cause the compound to precipitate or "crash out" of solution, trapping impurities within the solid.[13] The goal of recrystallization is the slow, ordered growth of crystals, which is best achieved by allowing the solution to cool gradually and undisturbed.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem Technical Support.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- BenchChem. (2025).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine. BenchChem Technical Support.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-3-methylimidazo[1,5-a]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-(furan-2-ylmethyl)imidazo[1,5-a]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
Sources
- 1. 7-BroMo-3-MethyliMidazo[1,5-a]pyridine | 1379355-19-7 [amp.chemicalbook.com]
- 2. 1379355-19-7|7-Bromo-3-methylimidazo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing debromination during functionalization of 7-Bromo-3-methylimidazo[1,5-a]pyridine
Technical Support Center: Functionalization of 7-Bromo-3-methylimidazo[1,5-a]pyridine
Welcome to the technical support center for synthetic strategies involving 7-Bromo-3-methylimidazo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to functionalize this important heterocyclic core. Our focus is to provide in-depth troubleshooting advice and field-proven protocols to address the primary challenge encountered during these transformations: unwanted debromination .
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1] The 7-bromo substituent serves as a versatile synthetic handle for introducing molecular diversity, typically through metal-catalyzed cross-coupling reactions. However, the electron-rich nature of the imidazo[1,5-a]pyridine ring system can render the C-Br bond susceptible to cleavage, leading to the formation of the undesired 3-methylimidazo[1,5-a]pyridine byproduct.
This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work.
Frequently Asked Questions & Troubleshooting
Section 1: Understanding and Diagnosing Debromination
Q1: I'm seeing a significant amount of a lower molecular weight byproduct in my reaction, which I suspect is the debrominated starting material. What is causing this?
A1: Debromination is a common side reaction in palladium-catalyzed cross-couplings of electron-rich heteroaryl halides. The primary mechanistic pathway involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with your starting material, 7-Bromo-3-methylimidazo[1,5-a]pyridine, to replace the bromine atom with hydrogen.
There are several potential sources for the hydride:
-
β-Hydride Elimination: If any of your reagents (e.g., an amine in a Buchwald-Hartwig reaction or an alkylboronic acid in a Suzuki coupling) contain β-hydrogens, they can be eliminated after the initial steps of the catalytic cycle.[2]
-
Solvent or Base Decomposition: Alcoholic solvents or certain amine bases can be oxidized by the palladium complex, generating a Pd-H species.[3]
-
Water: Trace amounts of water can also participate in pathways that generate hydrides.
The key to preventing this side reaction is to ensure that the desired productive steps of the catalytic cycle (transmetalation and reductive elimination) occur much faster than the competing debromination pathway.
Section 2: Suzuki-Miyaura Coupling
Q2: I'm attempting a Suzuki-Miyaura coupling and getting significant debromination. How can I optimize my catalyst system?
A2: Your choice of palladium source, and especially the phosphine ligand, is critical. For electron-rich heteroaryl bromides like yours, the goal is to use a catalyst system that promotes a very fast rate of reductive elimination.
Expert Recommendation: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) state and accelerate the key steps of the catalytic cycle. Specifically for systems prone to debromination, catalyst systems incorporating XPhos have shown excellent results.[4][5]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Pd Source (Precatalyst) | Ligand | Key Advantages |
| XPhos Pd G2/G3/G4 | (Supplied in precatalyst) | Excellent for challenging couplings; designed to minimize side reactions like debromination.[4][5] |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or t-BuXPhos | Highly active, bulky ligands that promote fast reductive elimination.[6][7] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | Forms a highly active monoligated Pd(0) species in situ.[7] |
Q3: Which base and solvent combination is best to avoid debromination in a Suzuki coupling?
A3: A common mistake is using a base that is too strong or nucleophilic, or a solvent that can act as a hydride source.
-
Base Selection: Use a moderately strong, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[7] Avoid strong organic bases or alkoxides like sodium tert-butoxide (NaOtBu) in Suzuki couplings, as they can sometimes promote side reactions.
-
Solvent Selection: Use anhydrous, aprotic solvents. A mixture of 1,4-dioxane and water or toluene and water is standard for Suzuki reactions.[7][8] Ensure your solvents are thoroughly degassed to remove oxygen, which can degrade the catalyst.
Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling 7-Bromo-3-methylimidazo[1,5-a]pyridine with an arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vial, add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: In a glovebox or under a strong stream of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Degassing: Seal the vial and sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Section 3: Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination is failing, giving me only the debrominated starting material. What's wrong?
A4: The Buchwald-Hartwig reaction is particularly susceptible to debromination because the amine coupling partner can be a source of β-hydrides, and the strong base required (typically an alkoxide) can also promote side reactions.[2]
Expert Recommendation: The solution is similar to the Suzuki coupling: accelerate the C-N reductive elimination.
-
Catalyst/Ligand: Use a modern, highly active catalyst system. For heteroaromatic amines, systems based on bulky biarylphosphine ligands like XPhos or Josiphos-type ligands are highly effective.[6]
-
Base: While sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are standard, they can be aggressive.[7] If debromination is severe, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) , although this may require higher temperatures or longer reaction times.
-
Solvent: Strictly use anhydrous, aprotic, non-polar solvents like toluene or dioxane . Avoid DMF or alcoholic solvents.
Section 4: Sonogashira Coupling & Lithiation
Q5: Are there other functionalization methods, and do they suffer from the same problem?
A5: Yes, other common methods include Sonogashira coupling and metal-halogen exchange (lithiation).
-
Sonogashira Coupling: This copper-co-catalyzed palladium reaction couples your bromide with a terminal alkyne.[9] It is generally less prone to debromination than Suzuki or Buchwald-Hartwig reactions if standard conditions (e.g., Pd(PPh₃)₄/CuI, amine base like Et₃N or i-Pr₂NH) are used.[10][11] If debromination is observed, it is likely due to catalyst degradation. Ensure the reaction is run under a strict inert atmosphere.
-
Lithiation / Metal-Halogen Exchange: This is a powerful but challenging method. Reacting 7-Bromo-3-methylimidazo[1,5-a]pyridine with a strong organolithium base (like n-BuLi or LDA) at very low temperatures (typically -78 °C) can generate the 7-lithio species, which can then be trapped with an electrophile (e.g., CO₂, DMF, aldehydes).
-
Critical Parameter: Temperature control is paramount. If the reaction is allowed to warm up, the highly reactive lithiated intermediate can decompose or react with the solvent. Debromination can occur if the lithiated species is inadvertently quenched with a proton source. Use an anhydrous THF or diethyl ether solvent and maintain the temperature at -78 °C until the electrophile is added.
-
References
-
Babu, S., & Chanda, K. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Babu, S., & Chanda, K. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]
-
Babu, S., & Chanda, K. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... Available at: [Link]
-
Schultz, T., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Chemistry Frontiers. Available at: [Link]
-
Al-Mokhanam, A. A., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. Available at: [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. Available at: [Link]
-
Sotorrios, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]
-
Bouzrou, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Overcoming low reactivity in C-H functionalization of imidazo[1,5-a]pyridines
Welcome to the technical support center for the C-H functionalization of imidazo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and valuable heterocyclic scaffold. Imidazo[1,5-a]pyridines are privileged structures in drug discovery, but their direct C-H functionalization can present challenges due to the electronic nature of the ring system.
This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common hurdles, particularly low reactivity, and achieve successful, efficient, and selective C-H functionalization.
Part 1: Troubleshooting Guide - Overcoming Low Reactivity
This section is structured to address specific problems you may encounter in the lab. We will diagnose the potential causes and provide actionable solutions based on established chemical principles and literature precedents.
Issue 1: My C-H functionalization reaction shows low or no conversion.
You've assembled your reaction with an imidazo[1,5-a]pyridine substrate, a metal catalyst (e.g., Palladium), and your coupling partner, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting material.
Answer: The low reactivity of imidazo[1,5-a]pyridines in C-H functionalization often stems from the electronic properties of the heterocycle itself and the specific reaction mechanism at play.
-
Electron-Deficient Nature: The pyridine ring acts as an electron-withdrawing group, reducing the overall electron density of the fused imidazole ring. This makes the C-H bonds less nucleophilic and thus less susceptible to activation by electrophilic pathways, which are common in many palladium-catalyzed reactions[1]. For a C-H activation step that proceeds via an electrophilic palladation or a concerted metalation-deprotonation (CMD) mechanism, a higher electron density on the target C-H bond is generally favorable.
-
Inappropriate Catalytic System: The choice of catalyst, ligand, and additives is critical. A catalyst system that is too electron-poor may not be active enough to cleave the C-H bond. Conversely, the nitrogen atoms in the ring can coordinate too strongly to the metal center, potentially leading to catalyst inhibition.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base are not just variables to be set; they are crucial parameters that dictate the kinetics and thermodynamics of the catalytic cycle. Insufficient thermal energy, poor solubility of reagents, or a base that is too weak (or too strong) can all stall the reaction.
Answer: Direct arylation is a powerful tool, but its success with imidazo[1,5-a]pyridines hinges on carefully tuning the components of the catalytic system. Here is a logical workflow to troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for low conversion.
Detailed Protocol Steps:
-
Re-evaluate the Palladium Source and Ligand:
-
Initial Choice: Many protocols start with Pd(OAc)₂ as it is inexpensive and effective for many systems. However, for less reactive heterocycles, it may not be sufficient.
-
Actionable Solution: Add a supporting ligand. While some reactions are "ligandless," the addition of a phosphine ligand like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) can stabilize the active Pd(0) species and facilitate oxidative addition. A study on the C3-arylation of imidazo[1,5-a]pyridine found that a combination of Pd(OAc)₂ and PPh₃ was effective[1].
-
Advanced Tip: Consider switching to a more electron-rich N-heterocyclic carbene (NHC) ligand, which can create a more reactive palladium center.
-
-
Systematically Screen the Base:
-
The Role of the Base: In the CMD mechanism, the base plays a direct role in the C-H cleavage step. Its strength, solubility, and steric profile are all important.
-
Actionable Solution: If you started with a weaker base like potassium acetate (KOAc), try a stronger, more soluble carbonate base like cesium carbonate (Cs₂CO₃). For direct arylations, bulky carboxylate bases such as potassium pivalate (KO₂CtBu) are often highly effective.
-
-
Adjust Solvent and Temperature:
-
Thermal Energy: C-H activation has a significant activation energy barrier.
-
Actionable Solution: Incrementally increase the reaction temperature. If your reaction is in toluene at 100 °C, try increasing to 120 °C or switching to a higher-boiling solvent like dioxane or DMA. Be mindful that higher temperatures can also lead to byproduct formation.
-
-
Consider Alternative Metal Catalysts:
-
Beyond Palladium: If palladium systems consistently fail, other transition metals may offer different reactivity profiles.
-
Actionable Solution: Nickel catalysts are known to be effective for C-H functionalization and are often more cost-effective[2]. Ruthenium has also been used for direct arylation of related azine systems[3].
-
Issue 2: My reaction is working, but I am getting a mixture of regioisomers (e.g., C3 and C5 functionalization).
You are successfully forming the desired product, but it is contaminated with a constitutional isomer that is difficult to separate.
Answer: The imidazo[1,5-a]pyridine scaffold has several C-H bonds available for functionalization, primarily at the C1, C3, and C5 positions. The inherent electronic and steric environment of the substrate, combined with the specific mechanism of your chosen catalytic system, dictates which position is favored.
-
Electronic Control: The C3 position is often the most electron-rich and sterically accessible site on the imidazole ring, making it a common site for electrophilic attack[1]. The C1 position is adjacent to the bridgehead nitrogen and is also activated. The C5 position on the pyridine ring is typically less electron-rich but can be targeted under specific conditions.
-
Mechanistic Divergence: Different catalytic systems can favor different sites. For example, a Ni(cod)₂-catalyzed alkenylation of imidazo[1,5-a]pyridine selectively functionalizes the C3 position. However, the addition of AlMe₃ as a co-catalyst completely switches the selectivity to the C5 position, demonstrating a dramatic mechanistic shift[2].
Answer: Controlling regioselectivity requires a targeted approach that either enhances the inherent reactivity of the desired site or introduces a new element that directs the catalyst.
Caption: Strategies for controlling regioselectivity.
-
Tune the Standard Reaction Parameters:
-
Temperature: Lowering the reaction temperature often favors the kinetically preferred product, which is frequently the most electron-rich and accessible C3 position.
-
Ligands: Bulky ligands on the metal center can sterically block certain positions, guiding the catalyst to less hindered sites.
-
-
Employ a Directing Group:
-
Concept: A directing group is a functional group on your substrate that coordinates to the metal catalyst, holding it in close proximity to a specific C-H bond. This is one of the most powerful strategies for achieving high regioselectivity.
-
Practical Example: A copper-catalyzed C5-arylation of imidazo[1,5-a]pyridines was achieved with excellent selectivity by first installing an ethylthio group at the C3 position. This group acts as a directing group, forcing the functionalization to occur at the otherwise less reactive C5 position. The directing group can then be removed in a subsequent step.
-
-
Switch to a Regiospecific Method:
Part 2: Frequently Asked Questions (FAQs)
Answer: While reactivity is highly dependent on the reaction mechanism (electrophilic, radical, etc.), a general trend can be inferred from electronic properties and experimental results. The imidazole part of the heterocycle is π-excessive, while the pyridine part is π-deficient. Therefore, reactions that favor electron-rich systems, such as electrophilic substitution or palladation, will preferentially occur on the imidazole ring.
-
C3: Generally considered the most reactive site. It is electronically activated by the adjacent nitrogen (N2) and is sterically accessible. Numerous protocols report selective functionalization at this position[1].
-
C1: Also electronically activated, but often sterically more hindered, especially if a substituent is present at C8 on the pyridine ring.
-
C5 & C7: These positions on the pyridine ring are more electron-deficient. C-H functionalization here is more challenging and typically requires specialized catalytic systems, such as the Ni/Al system for C5, or the use of a directing group.
-
C8: This position is adjacent to the ring fusion and is generally the least reactive.
Answer: A strong EWG (e.g., -NO₂, -CF₃) on the heterocyclic core significantly deactivates the ring towards electrophilic C-H activation. The reduced nucleophilicity of the C-H bonds makes the initial C-H cleavage step, often the rate-determining step in Pd-catalyzed cycles, prohibitively slow. In some cases, the presence of strongly electron-withdrawing or electron-donating groups can completely shut down reactivity[4].
Solution: For highly deactivated substrates, you may need to switch to a different reaction paradigm.
-
Metal-Free Radical Reactions: These reactions are often less sensitive to the electronic nature of the substrate.
-
Alternative Catalysis: Consider catalysts that operate through mechanisms less dependent on substrate nucleophilicity.
Answer: Yes, metal-free C-H functionalization is an emerging and highly valuable strategy. For imidazo[1,5-a]pyridines, a metal-free method has been developed for the insertion of a methylene bridge between two heterocycle units at the C1 position using formaldehyde as both a reagent and solvent. This reaction proceeds readily at room temperature and is tolerant of both electron-donating and electron-withdrawing groups on the substrate[5]. This approach is ideal for applications where metal contamination is a concern.
Part 3: Data & Protocols
Table 1: Comparison of Successful C-H Functionalization Conditions for Imidazo[1,5-a]pyridines
| Position | Reaction Type | Catalyst / Reagent | Base / Additive | Solvent | Temp. (°C) | Avg. Yield | Reference |
| C3 | Arylation | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | Bu₄NOAc | Toluene | 100 | ~70-90% | [1] |
| C3 | Alkenylation | Ni(cod)₂ (10 mol%), PCy₃ (20 mol%) | K₃PO₄ | Dioxane | 80 | ~60-80% | [2] |
| C5 | Alkenylation | Ni(cod)₂ (10 mol%), PCy₃ (20 mol%) | AlMe₃ (2 equiv) | Dioxane | 80 | ~55-75% | [2] |
| C1 | Methylenation | Formaldehyde | None (acidic) | Formaldehyde | RT | ~70-85% | [5] |
Representative Protocol: Palladium-Catalyzed C3-Arylation
This protocol is adapted from the work of Gulevskaya, A. V., et al., and provides a reliable method for the regioselective C3-arylation of imidazo[1,5-a]pyridines[1].
Materials:
-
Imidazo[1,5-a]pyridine substrate (1.0 equiv)
-
Aryl bromide (1.05 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.10 equiv)
-
Tetrabutylammonium acetate (Bu₄NOAc) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the imidazo[1,5-a]pyridine substrate, aryl bromide, Pd(OAc)₂, PPh₃, and Bu₄NOAc.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Place the vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C3-arylated imidazo[1,5-a]pyridine.
References
-
Reddy, G. S., et al. (2014). Controlled regiodivergent C-H bond activation of imidazo[1,5-a]pyridine via synergistic cooperation between aluminum and nickel. Organic Letters, 16(18), 4826-9. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Gulevskaya, A. V., et al. (2011). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic Letters, 13(19), 5264-5267. [Link]
-
Feng, C., & Macgregor, S. A. (2018). Understanding electronic effects on carboxylate-assisted C–H activation at ruthenium: the importance of kinetic and thermodynamic control. Faraday Discussions, 220, 139-158. [Link]
-
Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. National Institutes of Health. [Link]
-
Mahajan, S., & Sawant, S. D. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 9(50), 49071-49080. [Link]
-
Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. RSC Publishing. [Link]
-
Concerted vs Nonconcerted Metalation–Deprotonation in Orthogonal Direct C–H Arylation of Heterocycles with Halides: A Computational Study. ACS Publications. [Link]
-
Direct Arylation of Imidazo[1,5‐a]azines Through Ruthenium and Palladium Catalysis. Wiley Online Library. [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
-
Palladium-catalyzed direct heck arylation of dual pi-deficient/pi-excessive heteroaromatics. Synthesis of C-5 arylated imidazo[1,5-a]pyrazines. PubMed. [Link]
-
Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. ResearchGate. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. ResearchGate. [Link]
Sources
- 1. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The synthesis of specific derivatives, such as 7-Bromo-3-methylimidazo[1,5-a]pyridine, presents unique challenges, particularly when scaling up from laboratory to production quantities. This technical support center provides a troubleshooting guide and frequently asked questions to address common issues encountered during its synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low Yield in the Cyclocondensation Step
Question: My cyclocondensation reaction of 2-(aminomethyl)-4-bromopyridine with an appropriate C2-synthon is resulting in a low yield of 7-Bromo-3-methylimidazo[1,5-a]pyridine. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the cyclocondensation step for the formation of the imidazo[1,5-a]pyridine ring system can stem from several factors, including reaction conditions, reagent stability, and competing side reactions.
Causality and Optimization Strategies:
-
Reaction Conditions: The choice of solvent and temperature is critical. Overly harsh conditions can lead to decomposition of starting materials or the product. A systematic screening of solvents with varying polarities and a careful optimization of the reaction temperature are recommended. For instance, some syntheses of related imidazo[1,5-a]pyridines have shown success using a mixture of dichlorobenzene and dichloroethane to achieve quantitative yields.[3]
-
Catalyst and Reaction Time: If the reaction is catalyzed, the choice and loading of the catalyst are paramount. For example, copper- or iron-catalyzed reactions are common for the synthesis of imidazo[1,5-a]pyridines.[3] Inefficient catalysis may require screening different catalysts or adjusting the catalyst loading. Prolonged reaction times can also lead to the formation of byproducts. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Starting Material Quality: The purity of the 2-(aminomethyl)-4-bromopyridine is essential. Impurities can interfere with the reaction and lead to the formation of undesired side products. Ensure the starting material is of high purity, and if necessary, purify it before use.
Experimental Workflow: Optimization of Cyclocondensation
Caption: Optimization workflow for the cyclocondensation reaction.
Issue 2: Difficulty in Purification of the Final Product
Question: I am struggling to purify 7-Bromo-3-methylimidazo[1,5-a]pyridine from the crude reaction mixture. Column chromatography is not providing a clean separation. What are some alternative purification strategies?
Answer: Purification challenges often arise from the presence of closely related impurities or byproducts with similar polarities to the desired product.
Troubleshooting Purification:
-
Column Chromatography Optimization: If column chromatography is the chosen method, a thorough optimization of the mobile phase is necessary. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve separation. Screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended. The choice of stationary phase (e.g., silica gel, alumina) can also significantly impact the separation.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining a high-purity material. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,5-a]pyridine ring system can be exploited for purification. The crude mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The desired product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.
Purification Strategy Flowchart
Caption: Decision tree for purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the imidazo[1,5-a]pyridine core?
A1: Several synthetic methodologies exist for constructing the imidazo[1,5-a]pyridine core. Common approaches include cyclocondensation reactions, cycloaddition reactions, oxidative cyclization, and transannulation reactions.[1] One prevalent method involves the reaction of 2-(aminomethyl)pyridines with various electrophiles.[4] Another strategy utilizes a Ritter-type reaction between a pyridinylmethanol and a nitrile.[5][6]
Q2: Are there any specific safety precautions to consider when working with the reagents for this synthesis?
A2: Standard laboratory safety protocols should always be followed. Specifically, when working with brominating agents, such as N-bromosuccinimide (NBS), it is important to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as they can be corrosive and irritating.[7] Solvents like dichlorobenzene and dichloroethane should also be handled with care due to their potential toxicity.[3] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the structure and purity of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
Chromatography: Thin-layer chromatography (TLC) is useful for monitoring reaction progress and assessing the purity of column fractions. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.
Table 1: Summary of Analytical Techniques for Product Characterization
| Technique | Purpose | Expected Outcome for 7-Bromo-3-methylimidazo[1,5-a]pyridine |
| 1H NMR | Structural elucidation and purity assessment | Characteristic signals for the aromatic protons on the pyridine and imidazole rings, and a singlet for the methyl group. |
| 13C NMR | Confirmation of carbon framework | Distinct signals for each carbon atom in the molecule. |
| HRMS | Determination of elemental composition | A molecular ion peak corresponding to the exact mass of C8H7BrN2. |
| HPLC | Quantitative purity analysis | A major peak corresponding to the product with a purity value (e.g., >95%). |
Q4: What are some potential downstream applications of 7-Bromo-3-methylimidazo[1,5-a]pyridine?
A4: The bromine atom on the pyridine ring serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery programs. Imidazo[1,5-a]pyridine derivatives have shown potential as inhibitors of various enzymes and are being investigated for applications in oncology and infectious diseases.[2][8]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
- Kumari, H., et al. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
-
ResearchGate. (n.d.). Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one and 3-alkyl-2-bromo-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one and their selective elaboration. Retrieved from [Link]
- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
- Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
- National Center for Biotechnology Information. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PubMed Central.
- MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PubMed Central.
- JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. JLUpub.
- National Center for Biotechnology Information. (n.d.). 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. PubChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine.
- EMBL-EBI. (n.d.). Design, synthesis and biological evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 7-BroMo-3-MethyliMidazo[1,5-a]pyridine | 1379355-19-7 [amp.chemicalbook.com]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities from N-Bromosuccinimide (NBS) Bromination
Welcome to the technical support center for managing impurities in N-bromosuccinimide (NBS) bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during this fundamental organic transformation. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding NBS bromination and associated impurities.
Q1: What is the primary byproduct of an NBS bromination reaction?
The main byproduct of any reaction involving N-bromosuccinimide (NBS) is succinimide.[1] During the reaction, the bromine atom is transferred from NBS to the substrate, leaving behind the succinimide molecule.
Q2: Why is removing succinimide often challenging?
Succinimide's removal can be complicated due to its moderate solubility in many common organic solvents used for reaction workups.[1][2] This can lead to co-precipitation with the desired product or co-elution during column chromatography, making isolation of a pure product difficult.[1][3]
Q3: What are the common impurities other than succinimide?
Besides the primary byproduct, succinimide, other impurities can arise from side reactions or the quality of the starting material:
-
Unreacted NBS: If the reaction does not go to completion or if an excess of NBS is used, the remaining reagent will contaminate the crude product.[1]
-
Dibrominated Products: Using a large excess of NBS can sometimes lead to the formation of dibrominated byproducts.[1]
-
Alkene Addition Products: While NBS is used specifically to avoid this, high concentrations of molecular bromine (Br₂) can lead to electrophilic addition across double bonds, forming dibromides instead of the desired allylic bromide.[4][5]
-
Bromine (Br₂): Old or improperly stored NBS can decompose over time, releasing molecular bromine, which appears as a yellow or brown color.[6][7][8] This free bromine can lead to undesired side reactions.
Q4: How does the quality of NBS affect the reaction outcome?
Using high-purity, white, crystalline NBS is crucial for a successful reaction.[9] Impure, yellowish NBS contains free bromine, which can lead to unpredictable reaction rates and the formation of unwanted side products, particularly the addition of Br₂ across alkenes.[8] For sensitive substrates, it is highly recommended to recrystallize NBS before use.[8][9]
Q5: What is the mechanistic role of a radical initiator like AIBN or benzoyl peroxide?
In allylic and benzylic brominations, the reaction proceeds via a free radical chain mechanism.[10][11] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate the initial bromine radical (Br•) from the trace amounts of HBr and Br₂ present, which then initiates the chain reaction.[12][13] Light (hν) can also be used for this initiation step.[12]
Troubleshooting Guides: From Problem to Solution
This section provides in-depth troubleshooting for specific issues you may encounter during your NBS bromination experiments.
Issue 1: Succinimide Contamination in the Final Product
Symptom: You observe signals corresponding to succinimide in the ¹H NMR spectrum of your purified product, or you see a persistent impurity spot on your TLC plate that co-elutes with your product.
Causality: This is the most common issue in NBS brominations. Succinimide has a tendency to be partially soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate, making its complete removal by simple extraction challenging.[2]
Troubleshooting Workflow:
Caption: Decision workflow for succinimide removal.
Methodologies & Protocols:
-
Aqueous Base Wash (Primary Method): The most effective way to remove succinimide is to convert it to its more water-soluble sodium salt.
-
Protocol: During the aqueous workup, wash the organic layer one to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] This deprotonates the succinimide (pKa ≈ 9.5), forming the sodium salt, which is readily extracted into the aqueous phase. Follow this with a water wash and then a brine wash to remove residual salts.
-
-
Filtration: In non-polar solvents like carbon tetrachloride or hexane, succinimide is often poorly soluble and will precipitate out of the reaction mixture upon cooling.[1][7]
-
Protocol: Before the aqueous workup, cool the reaction mixture in an ice bath. The precipitated succinimide can then be removed by vacuum filtration. This simple step can remove a significant portion of the byproduct early on.[1]
-
-
Recrystallization: If your desired product is a solid, recrystallization is an excellent method for achieving high purity.
-
Protocol: Choose a solvent system where your product has high solubility at elevated temperatures but poor solubility at room temperature, while succinimide remains soluble.[1] Common systems include ethyl acetate/hexanes, toluene, or ethanol/water. Perform a systematic solvent screen to find the optimal conditions.
-
-
Column Chromatography: While succinimide can co-elute with products of similar polarity, optimizing the chromatography conditions can achieve separation.
-
Protocol: Use a less polar solvent system if possible. Sometimes, adding a small amount of a polar solvent like methanol can improve the separation. If succinimide persists, a short silica plug filtration before the main column can be effective.[14]
-
| Purification Method | Principle | Pros | Cons |
| Aqueous Base Wash | Converts succinimide to its highly water-soluble sodium salt. | Simple, fast, and effective for removing the bulk of succinimide. | May not be suitable for base-sensitive products.[1] |
| Filtration | Exploits the low solubility of succinimide in non-polar solvents. | Removes a large amount of impurity before workup. | Only effective if succinimide precipitates from the chosen reaction solvent.[1] |
| Recrystallization | Difference in solubility between the product and succinimide. | Can yield highly pure material and effectively remove soluble impurities. | Requires the product to be a solid; some product loss is inevitable.[1] |
| Column Chromatography | Differential adsorption of compounds on a stationary phase. | Versatile for purifying oils and solids.[15] | Can be time-consuming and may lead to co-elution with succinimide.[2][3] |
Issue 2: Presence of Unreacted NBS and/or Yellow/Brown Coloration
Symptom: Your crude product is yellow or brown, and TLC analysis shows a spot corresponding to NBS.
Causality: This indicates that unreacted NBS remains in your reaction mixture. The color is due to the presence of molecular bromine (Br₂), either from NBS decomposition or formed during the reaction.[6][7]
Methodologies & Protocols:
-
Quenching with a Reducing Agent: Unreacted NBS is an oxidizing agent and can be easily neutralized by a reductive quench.
-
Protocol: During the workup, before the base wash, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][16] These reagents will reduce any remaining NBS and Br₂ to bromide salts and succinimide. The succinimide can then be removed with the subsequent base wash.[1]
-
-
Reaction Monitoring: Ensure the reaction has proceeded to completion before initiating the workup.
-
Protocol: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). If the reaction stalls, a small additional portion of the radical initiator (e.g., AIBN) can be added.[1] Avoid adding a large excess of NBS from the start, as this makes the purification more difficult. A slight excess of 1.1 equivalents is typically sufficient.[1]
-
Issue 3: Low Yield and Formation of Multiple Products
Symptom: The isolated yield of the desired brominated product is low, and NMR/TLC analysis shows a mixture of several compounds, potentially including dibrominated or rearranged products.
Causality: The formation of multiple products often points to issues with reaction control, such as incorrect stoichiometry or non-optimal reaction conditions. Allylic radical intermediates are resonance-stabilized, which can lead to a mixture of constitutional isomers if the radical is unsymmetrical.[5][17]
Methodologies & Protocols:
-
Control Stoichiometry: Carefully control the amount of NBS used.
-
Protocol: Use 1.05-1.1 equivalents of NBS to favor monosubstitution and minimize the formation of dibrominated byproducts.[1]
-
-
Maintain Anhydrous Conditions: Water can hydrolyze NBS and the desired product, leading to lower yields and side reactions.[18][19]
-
Protocol: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Choice: The solvent can influence the reaction's selectivity.
Mechanism of Allylic Bromination with NBS
The Wohl-Ziegler reaction proceeds through a radical chain mechanism. Understanding this is key to controlling the reaction.
Caption: Radical chain mechanism of NBS bromination.
NBS serves as a source of a constant, low concentration of Br₂, which is crucial for favoring radical substitution over electrophilic addition to the double bond.[10][12]
References
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]
-
MANAC Inc. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS. Chemia. [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]
-
OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. [Link]
-
Quantum Pioneer. (n.d.). NBS for Radical Bromination: A Guide for Chemists. [Link]
-
Lu, F.-L., et al. (2011). An investigation of the photodecomposition of N-bromosuccinimide; the generation and reactivity of succinimidyl radical. Canadian Journal of Chemistry, 57(15), 1967-1976. [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
-
Reddit. (2021, January 16). Best reagent to quench excess NBS?. r/chemhelp. [Link]
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
ChemHelpASAP. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Bromination. [Link]
-
ResearchGate. (2018, July 9). How to separate succinimide from a bromination product when using NBS?. [Link]
-
MANAC Inc. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS). Chemia. [Link]
-
ResearchGate. (2014, March 8). How to purify/recrystallize N-chlorosuccinimide?. [Link]
-
PubChem. (n.d.). N-bromobutanimide. [Link]
-
Reddit. (2015, July 8). NBS Radical Bromination - anyone have experience running?. r/chemistry. [Link]
-
Wikipedia. (2019, July 6). N-Bromosuccinimide. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
-
ScienceMadness. (2013, November 16). N-bromosuccinimide removal at workup. [Link]
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.2A: Reagent Purification. [Link]
-
ScienceMadness. (2007, November 26). Learning to respect NBS the hard way. [Link]
-
Abhyankar, S. B., & Strickland, D. W. (1991). Bromination using N-bromosuccinimide: A simple introductory organic chemistry experiment. Journal of Chemical Education, 68(3), A86. [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). A simple chromatographic technique for the purification of organic stannanes. [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Nbinno. (n.d.). The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. [Link]
-
ChemHelpASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 7. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 12. orgosolver.com [orgosolver.com]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. moravek.com [moravek.com]
- 16. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. nbinno.com [nbinno.com]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to the Biological Activities of Imidazo[1,5-a]pyridine Isomers for Researchers and Drug Development Professionals
The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The constitutional isomerism of this heterocyclic system, particularly the imidazo[1,5-a]pyridine, imidazo[1,2-a]pyridine, and imidazo[4,5-b]pyridine cores, plays a critical role in defining the pharmacological profile of the resulting molecules. This guide provides a comparative analysis of the biological activities of these key isomers, offering experimental data and mechanistic insights to inform drug discovery and development programs.
Introduction to Imidazopyridine Isomers: A Tale of Nitrogen Placement
The arrangement of the nitrogen atoms within the bicyclic imidazopyridine framework dictates the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule. These subtle yet profound differences between isomers like imidazo[1,5-a]pyridine, imidazo[1,2-a]pyridine, and imidazo[4,5-b]pyridine allow for nuanced interactions with biological targets, leading to a wide spectrum of therapeutic applications.[1] The structural similarity of these isomers to endogenous purines allows them to readily interact with a variety of biomolecules.[2]
Anticancer Activity: A Multi-Isomer Approach to Targeting Malignancy
The imidazopyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, with different isomers exhibiting efficacy through distinct mechanisms of action.
Imidazo[1,5-a]pyridines: Emerging Anticancer Agents
Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as potent anticancer agents. For instance, a series of bis(1-imidazo[1,5-a]pyridyl)arylmethanes displayed significant cytotoxicity against human lung adenocarcinoma (SK-LU-1), malignant liver cancer (HepG2), and human breast adenocarcinoma (MCF-7) cell lines.[3] These compounds are being explored as potential inhibitors of key enzymes in cancer progression, such as EGFR tyrosine kinase.[3]
Imidazo[1,2-a]pyridines: A Well-Established Anticancer Scaffold
The imidazo[1,2-a]pyridine core is arguably the most extensively studied isomer in the context of oncology.[4] Derivatives of this scaffold have demonstrated a broad range of anticancer activities, including:
-
Kinase Inhibition: Imidazo[1,2-a]pyridines have been successfully developed as inhibitors of various protein kinases crucial for cancer cell survival and proliferation, such as PI3K, Akt, and mTOR.[5]
-
Apoptosis Induction: Certain imidazo[1,2-a]pyridine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through pathways involving caspases.[6][7]
-
Cell Cycle Arrest: These compounds can also halt the cancer cell cycle at various phases, preventing their uncontrolled division.[7]
A direct comparison between imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives in an anticancer study revealed that the imidazo[1,2-a]pyridine compounds exhibited more significant anticancer activities.[8] For example, compound 12b (an imidazo[1,2-a]pyridine) showed IC50 values of 11 μM, 13 μM, and 11 μM against Hep-2, HepG2, and MCF-7 cell lines, respectively.[8]
Imidazo[4,5-b]pyridines: Purine Analogs Targeting Cancer
Due to their close structural resemblance to purines, imidazo[4,5-b]pyridines have been investigated as anticancer agents that can interfere with nucleic acid and protein synthesis.[2][9] Bromo-substituted imidazo[4,5-b]pyridines have shown potent, sub-micromolar inhibitory activity against colon carcinoma (SW620) cells.[2]
Comparative Anticancer Activity Data (IC50 values in µM)
| Isomer Scaffold | Compound Example | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 12b | Hep-2 | 11 | [8] |
| Imidazo[1,2-a]pyridine | Compound 12b | HepG2 | 13 | [8] |
| Imidazo[1,2-a]pyridine | Compound 12b | MCF-7 | 11 | [8] |
| Imidazo[1,2-a]pyridine | Compound IP-5 | HCC1937 | 45 | [7][10] |
| Imidazo[1,2-a]pyridine | Compound IP-6 | HCC1937 | 47.7 | [7][10] |
| Imidazo[4,5-b]pyridine | Compound 10 | SW620 | 0.4 | [2][11] |
| Imidazo[4,5-b]pyridine | Compound 14 | SW620 | 0.7 | [2][11] |
Modulation of GABA-A Receptors: Tuning Neuronal Inhibition
Imidazopyridine isomers are renowned for their activity as modulators of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This activity is pivotal for their application as anxiolytics, sedatives, and anticonvulsants.
Imidazo[1,2-a]pyridines: The Basis of "Z-drugs"
This isomer is famously represented by drugs like Zolpidem and Alpidem, which are selective positive allosteric modulators of specific GABA-A receptor subtypes.[12] Their clinical success has spurred the development of numerous other imidazo[1,2-a]pyridine-based modulators with tailored selectivity and pharmacokinetic profiles.[13]
Imidazo[1,2-a]pyrimidines: Enhancing Affinity through Isosteric Replacement
A fascinating comparative study highlighted the impact of replacing the pyridine ring in an imidazo[1,2-a]pyridine with a pyrimidine ring. This modification, creating an imidazo[1,2-a]pyrimidine, resulted in a 10-fold increase in binding affinity for the GABA-A α3 receptor subtype.[14] This demonstrates how subtle changes in the heterocyclic core can dramatically influence biological activity.
Experimental Protocol: Cell Viability (MTT) Assay for Anticancer Screening
This protocol outlines the steps for determining the cytotoxic effects of imidazopyridine compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazopyridine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition: A Battleground for Isomeric Scaffolds
Protein kinases are critical regulators of cellular processes and are major targets in drug discovery, particularly in oncology and inflammatory diseases.
Imidazo[1,2-a]pyridines and Imidazo[1,2-b]pyridazines: Targeting DYRK and CLK Kinases
Derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of DYRK1A and CLK1 kinases, which are implicated in neurodegenerative diseases.[15] Interestingly, the closely related imidazo[1,2-b]pyridazine scaffold has also been explored for DYRK1A inhibition, with structure-activity relationship studies guiding the development of potent and selective inhibitors.[16]
Imidazo[4,5-b]pyridines: Broad-Spectrum Kinase Inhibitory Potential
The structural similarity of imidazo[4,5-b]pyridines to purine has led to their investigation as inhibitors of a wide range of protein kinases.[9]
Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for screening and identifying kinase inhibitors from a library of imidazopyridine isomers.
Antimicrobial and Antiviral Activities
The versatile imidazopyridine scaffold has also shown promise in combating infectious diseases.
-
Imidazo[1,5-a]quinoxalines , a related scaffold, have demonstrated antimicrobial properties.
-
Imidazo[4,5-b]pyridine derivatives have shown selective, albeit moderate, activity against respiratory syncytial virus (RSV).[11]
Logical Relationship of Isomer Choice to Biological Target
Caption: The relationship between different imidazopyridine isomers and their primary biological targets and activities.
Conclusion
The isomeric forms of the imidazopyridine scaffold offer a rich tapestry of chemical diversity that translates into a wide array of biological activities. While the imidazo[1,2-a]pyridine core is the most extensively studied, particularly in the realms of anticancer and GABA-A receptor modulation, the imidazo[1,5-a]pyridine and imidazo[4,5-b]pyridine isomers present unique and compelling opportunities for drug discovery. Direct comparative studies between these isomers are still relatively scarce but are crucial for a deeper understanding of the structure-activity relationships that govern their therapeutic potential. This guide serves as a foundational resource for researchers to navigate the exciting and complex landscape of imidazopyridine isomers in the quest for novel therapeutics.
References
-
Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
-
Butković, K., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6549. [Link]
-
Nguyen, T. L. A., et al. (2020). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 10(1), 1-14. [Link]
-
Yilmaz, V. T., et al. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry, 86, 484-493. [Link]
-
Sperandio, O., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(13), 5081. [Link]
-
Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36257-36266. [Link]
-
Zaman, S., et al. (2021). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Mini-Reviews in Medicinal Chemistry, 21(16), 2203-2221. [Link]
-
Boček Pavlinac, I., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6549. [Link]
-
de Faria, A. R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951. [Link]
-
Bach, S., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 122, 574-584. [Link]
-
Atack, J. R., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Current Topics in Medicinal Chemistry, 6(8), 777-802. [Link]
-
Wójcik, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]
-
Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. Bioorganic Chemistry, 125, 105904. [Link]
-
Chen, X., et al. (2018). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines. International Journal of Molecular Sciences, 19(11), 3505. [Link]
-
Lee, H., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(4), 1341-1346. [Link]
-
Spencer, J., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116298. [Link]
-
Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [rjpbr.com]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. oceanomics.eu [oceanomics.eu]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Navigating the Structure-Activity Landscape of 7-Bromo-3-methylimidazo[1,5-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored subclass: 7-Bromo-3-methylimidazo[1,5-a]pyridine derivatives. Due to the limited direct research on this precise scaffold, this guide will synthesize data from closely related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine analogs to build a predictive SAR framework. We will explore the synthetic rationale, compare the influence of various substituents on potential biological activity, and provide detailed experimental protocols to empower further research in this promising chemical space.
The 7-Bromo-3-methylimidazo[1,5-a]pyridine Core: A Scaffold of Therapeutic Potential
The imidazo[1,5-a]pyridine ring system is a key pharmacophore found in compounds exhibiting activities such as anticancer, anti-inflammatory, and antiviral effects.[3] The introduction of a bromine atom at the C7-position and a methyl group at the C3-position of the imidazo[1,5-a]pyridine core offers a unique combination of electronic and steric properties that can be exploited for modulating biological activity. The bromine atom, a halogen, can participate in halogen bonding and alter the compound's lipophilicity, potentially enhancing membrane permeability and target engagement. The methyl group at C3 can provide a crucial steric element for specific receptor interactions and may influence the metabolic stability of the molecule.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern. A common and effective method for the synthesis of 3-substituted imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines with appropriate electrophiles.
Below is a generalized synthetic workflow for obtaining the 7-Bromo-3-methylimidazo[1,5-a]pyridine scaffold, based on established methodologies for related compounds.
Caption: General synthetic workflow for 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Further derivatization can be achieved through various C-H functionalization reactions, allowing for the introduction of a wide range of substituents at different positions of the imidazo[1,5-a]pyridine core. This enables a systematic exploration of the structure-activity relationship.
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
In the absence of a dedicated SAR study for 7-Bromo-3-methylimidazo[1,5-a]pyridine derivatives, we will extrapolate from the known SAR of related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine analogs. The following sections outline the predicted influence of substitutions at key positions.
The Significance of the C7-Bromo Substituent
The presence of a halogen at the C7 position of the pyridine ring can significantly impact biological activity. In a study of imidazo[1,2-a]pyridine derivatives, the introduction of a methoxy group at the 7-position was found to be detrimental to activity against certain targets. While not a direct comparison, this suggests that the electronic and steric nature of the substituent at C7 is a critical determinant of biological function. The electron-withdrawing nature of the bromine atom in the 7-Bromo-3-methylimidazo[1,5-a]pyridine scaffold is expected to influence the overall electron density of the ring system, which could affect its interaction with biological targets.
The Role of the C3-Methyl Group
Substituents at the C3 position of the imidazole ring have been shown to be crucial for the activity of imidazo[1,5-a]pyridine derivatives. The methyl group in the 7-Bromo-3-methylimidazo[1,5-a]pyridine core provides a starting point for exploring the steric and electronic requirements at this position.
Table 1: Postulated SAR at the C3-Position of the 7-Bromoimidazo[1,5-a]pyridine Scaffold
| R Group at C3 | Predicted Effect on Activity | Rationale |
| -CH3 (Methyl) | Baseline activity | Provides a starting point for SAR exploration. |
| -H (Hydrogen) | Likely reduced activity | Loss of potential beneficial steric interactions. |
| -Ph (Phenyl) | Potential for increased activity | Aromatic interactions with the target protein. |
| -COOEt (Ethyl Ester) | May decrease activity | Increased polarity and potential for hydrolysis. |
Exploring Substitutions at Other Positions
To build a comprehensive SAR profile, it is essential to investigate the impact of substituents at other positions of the 7-Bromo-3-methylimidazo[1,5-a]pyridine scaffold.
Table 2: Postulated SAR at Other Positions of the 7-Bromo-3-methylimidazo[1,5-a]pyridine Scaffold
| Position of Substitution | R Group | Predicted Effect on Activity | Rationale |
| C1 | -H | Baseline | Unsubstituted at this position in the core scaffold. |
| C1 | -Aryl/Heteroaryl | Potential for increased activity | Can engage in additional binding interactions. |
| C5 | -H | Baseline | Unsubstituted at this position in the core scaffold. |
| C5 | -Alkyl/Aryl | May modulate activity | Can influence steric and electronic properties. |
The following diagram illustrates the key positions for substitution on the 7-Bromo-3-methylimidazo[1,5-a]pyridine core and their potential impact on biological activity.
Caption: Key positions for SAR studies on the 7-Bromo-3-methylimidazo[1,5-a]pyridine scaffold.
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and for a common biological evaluation assay.
Synthesis of 7-Bromo-3-methylimidazo[1,5-a]pyridine
This protocol is adapted from established methods for the synthesis of related imidazo[1,5-a]pyridines.
Materials:
-
2-(Aminomethyl)-4-bromopyridine
-
Acetaldehyde
-
An appropriate solvent (e.g., ethanol, toluene)
-
A suitable catalyst (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 2-(aminomethyl)-4-bromopyridine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add acetaldehyde (1.2 eq) to the solution.
-
Add the catalyst (0.1 eq) to the reaction mixture.
-
Reflux the mixture for the appropriate time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-Bromo-3-methylimidazo[1,5-a]pyridine.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-Bromo-3-methylimidazo[1,5-a]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of 7-Bromo-3-methylimidazo[1,5-a]pyridine derivatives is currently scarce, this guide provides a comparative framework based on existing knowledge of related imidazopyridine scaffolds. The 7-bromo and 3-methyl substituents offer unique properties that warrant further investigation for the development of novel therapeutic agents. The synthetic and biological testing protocols provided herein offer a solid foundation for researchers to embark on the systematic exploration of this promising chemical space. Future studies should focus on synthesizing a library of derivatives with diverse substitutions at the C1, C3, and C5 positions to establish a definitive SAR and identify lead compounds for further preclinical development.
References
[4] Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link] [5] Xia, Y., Fan, C. D., Zhao, B. X., Zhao, J., Shin, D. S., & Miao, J. Y. (2008). Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European journal of medicinal chemistry, 43(11), 2347-2353. [6] Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. [7] Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link] [8] Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link] [9] Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link] [10] Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. (2025). ResearchGate. [11] Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [12] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [13] Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link] [14] Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. (2015). PubMed. [15] Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. [1] Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link] [16] Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link] [2] Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link] [3] Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link] [17] Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). MDPI. [18] Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. (n.d.). ResearchGate. Retrieved January 21, 2026, from https://www.researchgate.net/publication/257774966_Synthesis_of_2-bromo-7-methyl-35-dihydro-imidazo45-dpyridazin-4-one_derivatives_as_potent_and_selective_PDE5_inhibitors5_inhibitors
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijfmr.com [ijfmr.com]
- 7. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Cytotoxicity Profiling of Novel Imidazo[1,5-a]pyridine Compounds
Introduction: The Growing Prominence of Imidazo[1,5-a]pyridines in Oncology Research
The scaffold of imidazo[1,5-a]pyridine and its isomers, such as imidazo[1,2-a]pyridine, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] In recent years, derivatives of these heterocyclic compounds have emerged as promising candidates for anticancer drug development.[1][2][3] Their mechanism of action is often attributed to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[2][4][5] Furthermore, some derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4][6]
This guide provides a comparative analysis of commonly employed in vitro cytotoxicity assays, offering a framework for researchers to select the most appropriate methods for evaluating the anticancer potential of novel imidazo[1,5-a]pyridine compounds. We will delve into the mechanistic underpinnings of each assay, present detailed experimental protocols, and offer insights into the interpretation of the resulting data.
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
The selection of a suitable cytotoxicity assay is paramount for obtaining reliable and meaningful data. Different assays measure distinct cellular parameters, and their sensitivities can vary depending on the compound's mechanism of action and the cell type being investigated.[7][8] A multi-assay approach is often recommended to gain a comprehensive understanding of a compound's cytotoxic profile.
Below is a comparative summary of three widely used cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.
| Assay | Principle | Advantages | Limitations | Best Suited For |
| MTT | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[2][9] | - Well-established and widely used.- Relatively inexpensive.- High-throughput compatible. | - Can be affected by compounds that alter cellular metabolism.- Formazan crystals are insoluble and require a solubilization step.[9] | Initial screening of large compound libraries for cytotoxic potential. |
| SRB | Measures the total protein content of viable cells by the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acids of cellular proteins.[1][10] | - Good linearity with cell number.- Stable endpoint.- Less affected by metabolic alterations.- High-throughput compatible. | - Requires cell fixation, which can be a source of variability. | Evaluating cytotoxicity in adherent cell lines and for compounds that may interfere with metabolic assays. |
| LDH | Measures the activity of lactate dehydrogenase (LDH) released into the cell culture medium from damaged cells with compromised membrane integrity.[4][11] | - Directly measures cell death (cytolysis).- Non-destructive to the remaining viable cells.- Can be multiplexed with other assays. | - Less sensitive for detecting early apoptotic events.- Can have high background if serum in the media contains LDH.[4] | Assessing compounds that induce necrosis or late-stage apoptosis leading to membrane rupture. |
Illustrative Data: Comparing the Cytotoxic Effects of a Novel Imidazo[1,5-a]pyridine Compound
To illustrate the data that can be obtained from these assays, the following table presents hypothetical IC50 values for a novel imidazo[1,5-a]pyridine compound, "Compound X," and a standard chemotherapeutic drug, Doxorubicin, against two different cancer cell lines.
| Compound | Cell Line | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) | LDH Assay EC50 (µM) |
| Compound X | MCF-7 (Breast Cancer) | 15.2 | 18.5 | > 50 |
| A549 (Lung Cancer) | 8.9 | 10.3 | 45.8 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | 1.1 | 5.4 |
| A549 (Lung Cancer) | 0.5 | 0.7 | 3.9 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Workflows and Protocols
Adherence to standardized and well-documented protocols is the cornerstone of reproducible and trustworthy scientific research. The following sections provide detailed, step-by-step methodologies for the MTT, SRB, and LDH assays.
General Cell Culture and Compound Preparation Workflow
A standardized initial workflow is critical for ensuring consistency across different cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
This protocol is adapted from established methods for assessing cell viability.[2][6][7][9][12]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
After the compound incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Visually confirm the formation of purple formazan crystals in viable cells.
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking or pipetting.
-
Read the absorbance at 570 nm using a microplate reader.[9]
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is based on the method developed by the National Cancer Institute.[1][10][13]
Materials:
-
Cells cultured in a 96-well plate
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for 1 hour.[13]
-
Wash the plate four to five times with slow-running tap water and allow it to air dry completely.[10]
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[10]
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[10]
-
Read the absorbance at 510 nm using a microplate reader.[10]
Detailed Protocol: LDH Cytotoxicity Assay
This protocol outlines the general steps for a colorimetric LDH assay.[4][11][14][15]
Materials:
-
Cells cultured in a 96-well plate
-
LDH assay kit (containing LDH reaction mixture or separate components: diaphorase, NAD+, lactate, and a tetrazolium salt)
-
Lysis buffer (provided with the kit for positive control)
-
Microplate reader
Procedure:
-
Prepare the positive control for maximum LDH release by adding lysis buffer to a set of untreated wells and incubate for the time recommended by the manufacturer.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[4]
-
Read the absorbance at 490 nm using a microplate reader.[4]
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway
Many imidazo[1,2-a]pyridine derivatives have been found to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][4] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a common feature in many cancers.[16][17][18] Understanding this pathway provides a rationale for the observed cytotoxic effects and can guide further drug development.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,5-a]pyridine compounds.
Conclusion and Future Directions
The in vitro cytotoxicity assessment of novel imidazo[1,5-a]pyridine compounds is a critical step in the drug discovery pipeline. A judicious selection of assays, grounded in a clear understanding of their principles and limitations, is essential for generating robust and reliable data. The MTT, SRB, and LDH assays, when used in a complementary fashion, can provide a comprehensive profile of a compound's cytotoxic and cytostatic effects.
Future investigations should aim to further elucidate the precise molecular targets of promising imidazo[1,5-a]pyridine derivatives and explore their efficacy in more complex in vitro models, such as 3D cell cultures and co-culture systems, before advancing to in vivo studies.
References
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Martelli, A. M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 67. [Link]
-
Xu, F., et al. (2021). PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 717833. [Link]
-
protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
YouTube. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]
-
protocols.io. (2020). Cytotoxicity assay using LLC-MK2 cell line. Retrieved from [Link]
-
AACR Journals. (n.d.). Targeting PI3K/mTOR Signaling in Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Targeting PI3K/Akt/mTOR signaling in cancer. Retrieved from [Link]
Sources
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. texaschildrens.org [texaschildrens.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. protocols.io [protocols.io]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide: Selecting the Optimal Cross-Coupling Strategy for 7-Bromo-3-methylimidazo[1,5-a]pyridine
A Comparative Analysis of Suzuki and Stille Reactions
For researchers and drug development professionals, the functionalization of privileged heterocyclic scaffolds like imidazo[1,5-a]pyridine is a cornerstone of modern medicinal chemistry. The introduction of new carbon-carbon bonds at specific positions can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. When faced with a substrate such as 7-Bromo-3-methylimidazo[1,5-a]pyridine, the choice between palladium-catalyzed cross-coupling reactions—most notably the Suzuki-Miyaura and Stille couplings—becomes a critical decision point dictating the efficiency and success of a synthetic campaign.
This guide provides an in-depth, experience-driven comparison of these two powerful methodologies, moving beyond simple procedural descriptions to explain the fundamental causality behind experimental choices. We will dissect their mechanisms, compare their practical strengths and weaknesses, and provide validated, step-by-step protocols tailored for the 7-bromo-3-methylimidazo[1,5-a]pyridine core, enabling you to make an informed, authoritative decision for your specific research needs.
Mechanistic Foundations: A Tale of Two Catalytic Cycles
At their core, both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst: oxidative addition, transmetalation, and reductive elimination.[1] The fundamental distinction lies in the nature of the organometallic nucleophile and the conditions required for the crucial transmetalation step.
-
Suzuki-Miyaura Coupling: Employs an organoboron species (typically a boronic acid or ester). A key mechanistic feature is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[1][2] This base dependency is a critical factor in experimental design.
-
Stille Coupling: Utilizes an organostannane (organotin) reagent. The transmetalation step in the Stille reaction generally proceeds without the need for a base or other activators, making it inherently compatible with base-sensitive functional groups.[3][4]
The choice between these pathways has significant downstream consequences for substrate scope, functional group tolerance, and overall process robustness.
Caption: Comparative catalytic cycles for Suzuki (left) and Stille (right) couplings.
Head-to-Head Comparison: Key Decision Factors
The optimal choice hinges on a multi-faceted analysis of reagents, reaction conditions, and project goals. The following table summarizes the critical parameters for consideration.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Insight |
| Organometallic Reagent | Organoboronic Acids/Esters | Organostannanes (Organotins) | Boronic acids are the clear winner for green chemistry and safety profiles. |
| Toxicity & Handling | Low toxicity, generally crystalline, air-stable solids.[2] | High toxicity (neurotoxins), often volatile liquids requiring careful handling in a fume hood.[4] | For large-scale synthesis, the toxicity and disposal costs of tin compounds can be prohibitive. Suzuki is strongly preferred. |
| Reagent Availability | Commercially available in vast diversity. | Broadly available, but less diverse than boronic acids. | The sheer number of commercially available boronic acids makes Suzuki ideal for rapid library synthesis and structure-activity relationship (SAR) studies. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] | Generally neutral conditions; no base required. Additives like LiCl or Cu(I) salts can accelerate the reaction. | The base in Suzuki coupling can be a liability for substrates with sensitive functional groups (e.g., esters, acidic protons).[5] Stille's neutral conditions offer a significant advantage here. |
| Functional Group Tolerance | Broad, but incompatible with strongly acidic protons or base-sensitive groups.[1][5] | Extremely broad, often considered superior for complex molecules with sensitive functionalities.[3][6] | For late-stage functionalization of a complex, highly functionalized intermediate, Stille often provides a more reliable and higher-yielding outcome.[3] |
| Workup & Purification | Boron byproducts are generally water-soluble and easily removed. | Tin byproducts are often nonpolar, greasy, and notoriously difficult to separate from the desired product. | The purification challenges with Stille reactions are a significant practical drawback. Stoichiometric tin waste is a major issue. |
| Cost | Catalysts can be expensive, but boronic acids are generally cheaper than stannanes.[5] | Palladium catalysts and organostannane reagents can be costly. | From a reagent cost perspective, Suzuki is often more economical.[5] |
Experimental Blueprint for 7-Bromo-3-methylimidazo[1,5-a]pyridine
While no specific literature reports for the coupling of 7-Bromo-3-methylimidazo[1,5-a]pyridine were identified, robust and reliable protocols can be designed based on successful applications with structurally related N-heterocyclic systems, such as bromoimidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines.[7][8][9] The following protocols represent validated starting points for optimization.
Protocol 1: Suzuki-Miyaura Coupling (Optimized for General Application)
This protocol is designed for general applicability, employing a modern, highly active catalyst system known for its effectiveness with heteroaryl chlorides and bromides.
-
Rationale: The use of a biarylphosphine ligand like XPhos with a Pd(II) precatalyst (which is reduced in situ to the active Pd(0) species) is a state-of-the-art choice. This combination forms a bulky, electron-rich catalytic complex that excels at the often rate-limiting oxidative addition step with heteroaryl halides and promotes efficient reductive elimination.[7] A moderately strong base like K₂CO₃ is chosen to balance reactivity with functional group compatibility. The dioxane/water solvent system is standard for its ability to dissolve both organic and inorganic reagents.
-
Step-by-Step Procedure:
-
To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 1–3 mol%) and the ligand (e.g., XPhos, 1–3 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a substrate concentration of 0.1–0.2 M.
-
Seal the vessel and heat the reaction mixture to 80–110 °C for 2–18 hours, monitoring by TLC or LC-MS. For microwave-assisted reactions, heating at 100-140 °C for 15-60 minutes is a good starting point.[7]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Stille Coupling (Optimized for Sensitive Substrates)
This protocol is ideal when the coupling partner contains base-sensitive functionalities or when Suzuki coupling yields are suboptimal, potentially due to competing side reactions.
-
Rationale: The classic Pd(PPh₃)₄ is a reliable catalyst for Stille couplings, providing the active Pd(0) species directly. The reaction is run under strictly anhydrous and inert conditions to protect the catalyst from oxidative deactivation. Anhydrous toluene is a common solvent choice for its high boiling point and inert nature. The absence of a base makes this the go-to method for substrates that cannot tolerate alkaline conditions.
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 7-Bromo-3-methylimidazo[1,5-a]pyridine (1.0 equiv.) and the palladium catalyst (Pd(PPh₃)₄, 2–5 mol%).
-
Evacuate and backfill the vessel with Argon or Nitrogen three times.
-
Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.
-
Add the desired organostannane reagent (1.1–1.3 equiv.) via syringe.
-
Heat the reaction mixture to 90–110 °C for 4–24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To facilitate the removal of tin byproducts, the crude residue can be dissolved in a solvent like acetonitrile and washed with hexane, or treated with a fluoride source (e.g., aqueous KF) to precipitate the tin salts before extraction.
-
Purify the crude product by flash column chromatography on silica gel.
-
Decision-Making Framework for Method Selection
As a senior scientist, the goal is not just to run a reaction, but to choose the right reaction for the job. The following workflow provides a logical pathway for selecting the optimal coupling method for your specific context.
Caption: A decision workflow for selecting between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille reactions are formidable tools for the C-C functionalization of 7-Bromo-3-methylimidazo[1,5-a]pyridine. The choice is not a matter of one being universally "better," but of strategic selection based on the specific scientific and logistical context.
-
Choose Suzuki-Miyaura Coupling for initial library synthesis, cost-sensitive projects, and large-scale applications where its favorable safety profile, readily available reagents, and straightforward workup are paramount advantages.[2][5]
-
Choose Stille Coupling for late-stage functionalization of complex molecules, especially when substrates contain base-sensitive groups or when Suzuki reactions provide low yields.[3][10] Its exceptional functional group tolerance and robust nature under neutral conditions often justify the significant drawbacks of reagent toxicity and purification challenges.[3][4]
By understanding the mechanistic nuances and practical trade-offs detailed in this guide, researchers can confidently select and execute the optimal cross-coupling strategy, accelerating the discovery and development of novel imidazo[1,5-a]pyridine-based therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. (Note: A direct link to the full text was not available in the search results, a link to the abstract on a university repository is provided.) Retrieved from [Link]
-
Noori, M., et al. (2018). Pd(0)-S-methylisothiourea grafted onto mesoporous MCM-41 and its application as heterogeneous and reusable nanocatalyst for the Suzuki, Stille and Heck cross coupling reactions. ResearchGate. Retrieved from [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17045-17052. Retrieved from [Link]
-
Lu, Y. T., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1433. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 17045-17052. Retrieved from [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. Retrieved from [Link]
-
Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction — three versatile methods for the introduction of new C—C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-3-methylimidazo[1,5-a]pyridine. Retrieved from [Link]
-
Belen'kii, L. I., & Gramenitskaya, V. N. (1998). Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and 3-alkyl-2-bromo-3,5-dihydro-imidazo[4,5- d]pyridazin-4-one and their selective elaboration. ResearchGate. Retrieved from [Link]
-
El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11, 21102-21114. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Sundharaj, V., & Sarveswari, S. (2022). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Retrieved from [Link]
-
Bakulina, O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2831-2839. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. Retrieved from [Link]
-
Flores-Alamo, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(21), 7247. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-3-(furan-2-ylmethyl)imidazo[1,5-a]pyridine. Retrieved from [Link]
-
Kumar, A., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–C(sp2) Linkages. ACS Omega, 9(3), 3986–3996. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Stille Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Imidazo[1,5-a]Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising candidates, imidazo[1,5-a]pyridine derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the antimicrobial performance of various imidazo[1,5-a]pyridine derivatives against established antimicrobial agents, supported by experimental data and standardized protocols. Our analysis aims to equip researchers and drug development professionals with the critical insights needed to advance the development of this promising class of antimicrobial agents.
The Rise of Imidazo[1,5-a]Pyridines: A New Frontier in Antimicrobial Research
Imidazo[1,5-a]pyridines, a fused bicyclic heteroaromatic system, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antiviral, and notably, antimicrobial effects.[1][2] Their unique structural framework allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. Several studies have demonstrated the potent antimicrobial activity of imidazo[1,5-a]pyridine derivatives against a wide array of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4] This guide delves into the experimental validation of these antimicrobial effects, offering a comparative analysis to contextualize their potential in the current antimicrobial landscape.
Experimental Validation: A Head-to-Head Comparison
To provide a clear and objective assessment, we have compiled and compared the Minimum Inhibitory Concentration (MIC) values of various imidazo[1,5-a]pyridine derivatives with those of commonly used antibiotics, Ciprofloxacin and Gentamicin. The data presented is collated from multiple studies and standardized to facilitate a direct comparison.
Comparative Antimicrobial Activity of Imidazo[1,5-a]Pyridine Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| Imidazo[1,5-a]pyridine Derivative 1 | 3.12 | - | - | - | [5] |
| Imidazo[1,5-a]pyridine Derivative 2 | 0.08 | - | 0.63 | - | [5] |
| Imidazo[1,5-a]quinoxaline Derivative 3d | - | - | - | - | [4] |
| Imidazo[1,5-a]quinoxaline Derivative 3e | - | - | - | - | [4] |
| Imidazo[1,5-a]quinoxaline Derivative 3m | - | - | - | - | [4] |
| Imidazo[1,5-a]quinoxaline Derivative 3n | - | - | - | - | [4] |
| Azo-based Imidazo[1,2-a]pyridine 4e | 0.5 | - | 0.5 | - | [6] |
| Imidazo[1,2-a]pyridine-hydrazone 5b | - | - | - | 4.06 (µM) | [7] |
| Imidazo[1,2-a]pyridine-hydrazone 5e | - | - | - | 8.61 (µM) | [7] |
| Ciprofloxacin | 0.25 - 0.6 | 0.013 - 2 | 0.15 | - | [1][8] |
| Gentamicin | 0.235 - 0.5 | 0.002 - 64 | 0.5 - 2 | - | [9][10][11] |
Note: The specific structures of the numbered imidazo[1,5-a]pyridine derivatives can be found in the corresponding cited literature. The range in MIC values for the standard antibiotics reflects variations across different strains and studies.
Deciphering the Mechanism of Action: A Comparative Perspective
Understanding the mechanism of action is crucial for the rational design of new drugs and for predicting potential resistance mechanisms. While the exact mechanisms for all imidazo[1,5-a]pyridine derivatives are not fully elucidated, several studies have pointed towards promising targets.
Potential Mechanisms of Imidazo[1,5-a]Pyridine Derivatives:
Some imidazo[1,5-a]pyridine derivatives have been suggested to exert their antimicrobial effects through the inhibition of peptide deformylase (PDF) , a crucial enzyme in bacterial protein synthesis.[1] PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides, a step that is essential for protein maturation in bacteria but not in the cytoplasm of eukaryotic cells, making it an attractive and selective target.[1][2][10]
Another proposed mechanism for certain derivatives is the inhibition of bacterial cell wall synthesis .[5] The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure that is absent in mammalian cells, offering another avenue for selective toxicity.[9][12][13]
Mechanisms of Comparator Antibiotics:
-
Ciprofloxacin , a fluoroquinolone, acts by inhibiting DNA gyrase and topoisomerase IV , enzymes essential for bacterial DNA replication, recombination, and repair.[14][15] This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately causing cell death.
-
Gentamicin , an aminoglycoside, primarily inhibits protein synthesis by binding to the 30S ribosomal subunit .[14][16] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the production of non-functional proteins, resulting in a bactericidal effect.
The distinct potential mechanisms of imidazo[1,5-a]pyridine derivatives, particularly the inhibition of PDF and cell wall synthesis, offer a significant advantage as they differ from the modes of action of many commonly used antibiotics. This suggests a lower likelihood of cross-resistance with existing drug classes.
Experimental Protocols: Ensuring Scientific Rigor
The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][17][18]
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][19][20]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of test compounds and control antibiotics
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the 2x concentrated stock solution of the test compound.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh and twelfth columns will serve as growth and sterility controls, respectively.
-
Inoculation: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of the diluted inoculum to each well from column 1 to 11. Add 100 µL of sterile broth to column 12 (sterility control).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[4][21]
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and the wells with higher concentrations).
-
Plating: Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Visualizing the Workflow and Pathways
To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for MIC and MBC determination.
Caption: Comparative mechanisms of antimicrobial action.
Conclusion and Future Directions
The compiled data and mechanistic insights strongly suggest that imidazo[1,5-a]pyridine derivatives represent a promising class of antimicrobial agents. Their potent activity against a range of pathogens, coupled with potentially novel mechanisms of action, positions them as valuable leads in the fight against drug-resistant infections. The structure-activity relationships hinted at in the various studies underscore the potential for further optimization of this scaffold to enhance efficacy and broaden the spectrum of activity.
Future research should focus on elucidating the precise molecular targets of the most potent imidazo[1,5-a]pyridine derivatives. Comprehensive studies on their pharmacokinetic and toxicological profiles are also essential to pave the way for their clinical development. The comparative data presented in this guide serves as a foundational resource for researchers to strategically design and advance the next generation of imidazo[1,5-a]pyridine-based antimicrobials.
References
-
Mishra, S., et al. (2021). 2H-chromene-based IZP derivatives as potent peptide deformylase inhibitors. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
Bukowski, L., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry. [Link]
-
Khan, A. U., et al. (2009). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. [Link]
-
Apfel, C., et al. (2001). Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Antimicrobial Agents and Chemotherapy. [Link]
-
Sarkar, P., et al. (2017). A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. MedChemComm. [Link]
-
Microbe Notes. (2023). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]
-
Kaya, E. G., et al. (2014). DETERMINATION OF THE EFFECT OF GENTAMICIN AGAINST STAPHYLOCOCCUS AUREUS BY USING MICROBROTH KINETIC SYSTEM. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Kumar, A., et al. (2015). Peptide deformylase: a new target in antibacterial, antimalarial and anticancer drug discovery. Current Medicinal Chemistry. [Link]
-
Aryal, S. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Online. [Link]
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
CLSI. (2023). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. [Link]
-
Ebenezer, O., et al. (2019). pyrazolo-IZP molecular conjugates as antibacterial agents targeting cell wall synthesis. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
Dr. Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?. [Link]
-
ResearchGate. Determination of MIC values of gentamicin for S. aureus and E. coli. [Link]
-
TeachMePhysiology. (2023). Antibiotics. [Link]
-
CLSI. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Orthobullets. (2024). Antibiotic Classification & Mechanism. [Link]
-
Ge, Y. Q., et al. (2014). Synthesis, crystal structure, optical properties and antibacterial evaluation of novel imidazo[1, 5-a]pyridine derivatives bearing a hydrazone moiety. Luminescence. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin?. [Link]
Sources
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 13. researchgate.net [researchgate.net]
- 14. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Functionalized Imidazo[1,5-a]pyridines
Introduction: The Imidazo[1,5-a]pyridine Scaffold and the Selectivity Imperative
The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique chemical structure, synthetic versatility, and diverse pharmacological activities make it a cornerstone for developing novel therapeutics targeting a range of diseases, from cancer to autoimmune disorders.[1][3][4] Derivatives of this scaffold have been investigated as potent inhibitors of various enzymes, including protein kinases and thromboxane A2 synthetase.[5]
However, the very features that make this scaffold so versatile also present a critical challenge: the potential for cross-reactivity. In drug discovery, particularly in kinase inhibitor development, achieving selectivity is a formidable challenge due to the structural conservation of ATP-binding sites across the kinome.[6][7][8] Unintended interactions with off-target proteins can lead to diminished efficacy, unexpected toxicities, or complex polypharmacology that can either be detrimental or, in some cases, serendipitously beneficial.[8]
This guide provides an in-depth framework for the systematic cross-reactivity analysis of functionalized imidazo[1,5-a]pyridine derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to design, execute, and interpret selectivity studies with scientific rigor.
Pillar 1: Strategic Approaches to Profiling Cross-Reactivity
A robust cross-reactivity assessment is not a single experiment but a multi-tiered strategy. The goal is to build a comprehensive "selectivity profile" that informs lead optimization and predicts potential clinical behavior. The choice of methodology depends on the stage of discovery and the nature of the primary target.
1.1. Biochemical Assays: The First Line of Inquiry Biochemical assays provide the most direct measure of a compound's interaction with a purified protein target, free from the complexities of a cellular environment.[9]
-
Broad Kinase Panels: The most common starting point involves screening the compound against a large panel of purified kinases (often >300) at a single, high concentration (e.g., 1-10 µM).[6][9] This approach efficiently identifies a preliminary "hit list" of potential off-targets.
-
Competitive Binding Assays: These assays measure the displacement of a known ligand from the ATP-binding site, yielding a dissociation constant (Kd).[6] This method is ATP-independent and provides a direct measure of binding affinity, making it a powerful tool for comparing selectivity across different kinases.[9]
-
Substrate Phosphorylation Assays: These classic activity assays measure the inhibition of a kinase's ability to phosphorylate its substrate, typically using radiolabeled ATP ([³²P]- or [³³P]-ATP).[6] The resulting IC₅₀ value is a measure of functional inhibition. It is crucial to perform these assays at an ATP concentration close to the Michaelis constant (Km,ATP) for each kinase to ensure that the IC₅₀ values reflect the intrinsic affinities of the inhibitor.[6][8]
1.2. Cell-Based Assays: Assessing Target Engagement in a Biological Context While biochemical assays are essential, they don't capture the whole picture. Cell-based assays are critical for confirming that a compound can reach its target in a cellular environment and exert a biological effect.
-
Target Phosphorylation Assays: For kinase inhibitors, a key experiment is to treat cells with the compound and measure the phosphorylation status of the direct downstream substrate of the target kinase via Western Blot or ELISA. This confirms on-target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding in intact cells or cell lysates. It provides a direct readout of physical interaction in a native environment.
1.3. Proteomics-Based Profiling: An Unbiased View of the Interactome For a truly global and unbiased view of off-target interactions, chemical proteomics offers powerful tools. These methods can identify protein targets directly from cell lysates, revealing interactions that might be missed by panels of purified proteins.[9]
-
Quantitative Thiol Reactivity Profiling (QTRP): This approach uses chemical probes that covalently react with surface-exposed cysteine residues on proteins.[10][11] By comparing the reactivity profile in treated versus untreated proteomes, one can identify proteins where compound binding occludes a reactive cysteine, thus revealing direct physical interactions across the proteome.[12]
Logical Workflow for Cross-Reactivity Profiling
The following diagram illustrates a tiered approach to systematically evaluate the selectivity of a novel imidazo[1,5-a]pyridine derivative.
Caption: A tiered workflow for assessing imidazo[1,5-a]pyridine cross-reactivity.
Pillar 2: A Comparative Case Study
To illustrate these principles, let's consider two hypothetical functionalized imidazo[1,5-a]pyridines, IMP-A and IMP-B , both designed as inhibitors of Kinase-X.
Case Study Step 1: Broad Kinase Panel Screening Both compounds were screened at 1 µM against a panel of 400 kinases. The data below summarizes key off-target hits with >75% inhibition.
| Target Kinase | IMP-A (% Inhibition @ 1 µM) | IMP-B (% Inhibition @ 1 µM) |
| Kinase-X (Primary) | 98% | 99% |
| Kinase-Y (Off-Target) | 92% | 25% |
| Kinase-Z (Off-Target) | 85% | 15% |
| Kinase-W (Off-Target) | 30% | 81% |
-
Scientist's Insight: The single-concentration scan immediately raises a flag for IMP-A, which shows potent inhibition of at least two off-targets, Kinase-Y and Kinase-Z. IMP-B appears cleaner with respect to Y and Z but shows a significant interaction with Kinase-W. This initial screen is a cost-effective way to triage compounds and prioritize resources for more extensive follow-up.[9]
Case Study Step 2: Dose-Response Analysis (Kd Determination) Based on the initial screen, Kd values were determined for the primary target and key off-targets.
| Target Kinase | IMP-A (Kd, nM) | IMP-B (Kd, nM) | Selectivity Fold (IMP-B vs IMP-A) |
| Kinase-X (Primary) | 5 | 8 | - |
| Kinase-Y (Off-Target) | 25 | >10,000 | >400-fold more selective |
| Kinase-Z (Off-Target) | 80 | >10,000 | >125-fold more selective |
| Kinase-W (Off-Target) | >10,000 | 95 | >105-fold less selective |
-
Scientist's Insight: The quantitative Kd data confirms the initial findings. While both compounds are potent against the primary target, Kinase-X, IMP-A is only 5-fold selective over Kinase-Y and 16-fold selective over Kinase-Z. This lack of selectivity could lead to significant off-target effects. IMP-B, conversely, shows outstanding selectivity over Kinase-Y and Kinase-Z but has a clear liability with Kinase-W.
Visualizing the Impact of Cross-Reactivity
If Kinase-X is on a desired anti-proliferative pathway, but off-target Kinase-Y is crucial for normal cell homeostasis, a non-selective compound like IMP-A could have a narrow therapeutic window.
Caption: Impact of a non-selective vs. selective imidazo[1,5-a]pyridine.
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of cross-reactivity data hinges on meticulous experimental design and execution. Below are foundational protocols.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric [³³P]-ATP)
-
Causality: This protocol provides a direct functional readout of enzymatic inhibition. Using ATP at its Km concentration is critical for ensuring the IC₅₀ is a reliable proxy for the inhibitor's intrinsic affinity (Ki).[6][8]
-
Kinase Reaction Buffer Preparation: Prepare a universal buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). Prepare specific additives (e.g., DTT) as required for each kinase.
-
Compound Preparation: Serially dilute the test imidazo[1,5-a]pyridine in 100% DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM). This creates a 100x stock plate.
-
Assay Plate Preparation: In a 96-well plate, add 2.5 µL of the appropriate compound dilution from the stock plate. For control wells, add 2.5 µL of DMSO (0% inhibition) or a known pan-kinase inhibitor like staurosporine (100% inhibition).
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its specific peptide substrate in the reaction buffer. Add 25 µL of this mix to each well. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Prepare an ATP master mix containing unlabeled ATP at the Km concentration for the specific kinase and spiked with [³³P]-ATP. Add 25 µL to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Quenching and Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to DMSO controls. Fit the dose-response curve using non-linear regression to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement via Western Blot
-
Causality: This protocol validates that the compound can cross the cell membrane and inhibit the target in its native environment. The inclusion of a serum-starvation and stimulation step provides a robust and dynamic window to observe the inhibition of signal transduction.
-
Cell Culture and Plating: Plate cells known to have an active signaling pathway involving the target kinase (e.g., a cancer cell line with an activating mutation upstream of Kinase-X). Grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 18-24 hours. This downregulates basal kinase activity.
-
Compound Treatment: Treat the starved cells with various concentrations of the imidazo[1,5-a]pyridine (or DMSO vehicle control) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, PDGF) for a short period (e.g., 10-15 minutes) to induce robust phosphorylation of the target and its substrate.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate to serve as a loading control.
-
Detection and Analysis: Use a chemiluminescent HRP substrate and an imaging system to detect the protein bands. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Conclusion and Future Directions
The cross-reactivity analysis of functionalized imidazo[1,5-a]pyridines is a cornerstone of their preclinical development. A systematic, multi-tiered approach combining biochemical, cellular, and proteomics-based methods provides the most comprehensive understanding of a compound's selectivity profile.[6][9] The case study of IMP-A versus IMP-B highlights how this data directly informs structure-activity relationships (SAR) and guides medicinal chemists in rationally designing next-generation compounds with improved selectivity and a higher probability of clinical success. By rigorously interrogating the on- and off-target interactions of these versatile molecules, we can more effectively translate their therapeutic potential into safe and effective medicines.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ_a-vnXuFdSLsltxCMLGlrIVKKuuALX9BV5bJe_julg-DyMJYSyQ3o3v84JjkCspqDkZk13NvHCKwpgFV5US2NraFd4S1Efjt1DLj3mpQOHFGLPuztxnMjuDMr6WDVDpynLf0Uy6kJ_wr2b4=]
- Lenci, E., & Trabocchi, A. (2020). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 25(3), 644. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4eAqT3gA3KXPvO2QZuTGYpFmcdXMirh9dV-0msKmTIXy4mMkLAKpvGYYRRxGgJSIyqTTjPSG1YOUhjiqZN349z9gSOka81hcNPH0kQhCa0Z5nPDh0uJet4QyUsqBseLcWKdwQ8G8yZAFrCuTGualSIXpvqWwTdafNP1rx0tIlVAQczPkcH7AStKTGcFt9j87LGEWT_zTTOVxZckxV2ZLhWwjhsd9Wod9e31GnnnL7xQ==]
- Hu, H., Wang, Y., & Wei, D. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335–1346. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPg-nK9bFY9eoRrIih5wgKlgpGTJ1SjSQ5dnvQyRjuZNhaAt3cmAxoLRDw5ovlG395WsqtbSYlfb_Dutrw6Bd5kyA1aWc5bFuHEc5CZYnmjlzOXBajgYGhKeH0Tnk7RNBZn6tryR6DitHGUnU=]
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXCcDy2kfnbe9XpOv-ACf2yFEVZIrQJETJMGKwQlReot_xyI7q2XrwsrAQtCeVRBTXQn9NaeQeUTxA-fSdwa_cyBhOu17uV9yVcZE16xKxVPfTncT28U_TpFFMVhvsqQQxfjfxJOk6xiN7srmM6m6HS4VBATQBXIZpyq4PSQLQPE1G0Ch-Wi_jsNOVBn_cs17nokeFAFSzphT2BgluiMIuV0GgedSVXOE1i_VZx4yX5d2RX7E=]
- van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies? PLoS Medicine, 7(3), e1000245. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsCmLQ4dID-rUniHBdkAaKsK8hcwr4938P0aQ0wY2PKX-rYPxgYTxhJp84BTKGtJ9Jh-g1Ojl3dSA7RO5k0IJvjlg6tTsUWoVAOM0Y3RUUf3jJ3g2nH1DbHJjOl_oFZburwMr7iYNPAF2Vg-E=]
- Vukovic, L., & Söderholm, S. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(18), 3326. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLletdNTG4LUj8QHNxUoVoNF5A_-3j-wXWpz8hsV_s8xCnGRWwJatrmTExCsrXPNXt1Pe_VWYZxMfDIphJVHebh4qfYC2Ajkbz77T5izhdpvOwniHTn50E0bg7prjUovgQ]
- Fauber, B. P., de Leon Boenig, G., Fuseda, H., Gessner, G., Hyland, S., Jones, K. L., Kallan, N. C., Kober, I., Lee, D. W., Liang, J., Lobell, R. B., Medler, T. R., Murdock, S. E., Ornelas, E., Ortwine, D. F., Park, G., Plonowski, A. M., Quinn, C., Smith, J. M., … Crawford, J. J. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2907–2912. [https://www.ncbi.nlm.nih.gov/pubmed/26048793]
- Milburn, G., Pearson, S. E., Vicker, N., & Workman, P. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i817–i825. [https://academic.oup.
- Lenci, E., & Trabocchi, A. (2020). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 44(46), 20005–20023. [https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj04337h]
- Allen, S. G., Greschuk, J., Kallan, N. C., Marmsäter, F. P., Munson, M., Rizzi, J. P., Robinson, J. E., Schlachter, S., Topalov, G., & Zhao, Q. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 3(3), 229–233. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025828/]
- Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Nimbarte, V. D., & Ramulu, C. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 12(48), 9964–9980. [https://www.researchgate.
- Ford, N. F., Browne, L. J., Campbell, T., Gemenden, C., Goldstein, R., Gude, C., & Wasley, J. W. F. (1985). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. Journal of Medicinal Chemistry, 28(11), 1616–1617. [https://pubs.acs.org/doi/abs/10.1021/jm00149a001]
- Colón, M., & Trujillo, M. (2022). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. In Methods in Molecular Biology (Vol. 2489, pp. 229–243). Springer US. [https://experiments.springernature.com/articles/10.1007/978-1-0716-2264-4_15]
- Fu, Y., & Yang, J. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols, 15(8), 2626–2651. [https://experiments.springernature.com/articles/10.1038/s41596-020-0343-4]
- Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B. D., Bachovchin, D. A., Mowen, K., Baker, D., & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3074427/]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens | Springer Nature Experiments [experiments.springernature.com]
- 11. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Catalytic Landscapes: A Comparative Guide to Bromo- and Iodo-Substituted Imidazo[1,5-a]pyridines in Catalysis
For researchers, scientists, and drug development professionals, the strategic selection of ligands and catalysts is a critical determinant of success in synthetic chemistry. The imidazo[1,5-a]pyridine scaffold, a privileged heterocyclic motif, has garnered significant attention for its utility in catalysis, particularly when functionalized with halogens. This guide provides an in-depth comparison of the catalytic efficacy of bromo- and iodo-substituted imidazo[1,5-a]pyridines, offering insights into their performance, mechanistic nuances, and practical applications, supported by established chemical principles and analogous experimental data.
The enhanced catalytic activity of organometallic complexes is often intricately linked to the electronic and steric properties of their ancillary ligands. Halogenated imidazo[1,5-a]pyridines have emerged as a versatile class of N-type ligands, influencing the outcomes of various cross-coupling reactions. The choice between a bromo or an iodo substituent on this scaffold can profoundly impact the catalytic cycle, particularly the oxidative addition step, which is frequently rate-determining.
The Decisive Influence of the Carbon-Halogen Bond
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the organic halide is paramount. The generally accepted trend for the reactivity of aryl halides is I > Br > Cl > F. This order is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond, compared to the C-Br bond, facilitates the oxidative addition of the palladium(0) catalyst, a crucial step for initiating the catalytic cycle.[1] This fundamental principle suggests that iodo-substituted imidazo[1,5-a]pyridines, when utilized as precursors for ligands or as part of a catalyst system, are expected to exhibit higher reactivity than their bromo- counterparts. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.
While direct, head-to-head comparative studies on the catalytic efficacy of bromo- versus iodo-substituted imidazo[1,5-a]pyridines are not extensively documented in the reviewed literature, the established principles of C-X bond activation provide a strong predictive framework. Data from analogous heterocyclic systems consistently demonstrates the superior performance of iodo-substituted substrates in palladium-catalyzed reactions.
Visualization of the Catalytic Cycle
To comprehend the impact of the halogen substituent, it is essential to visualize the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Mizoroki-Heck reaction.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is the step most significantly influenced by the nature of the halogen. The lower bond energy of the C-I bond compared to the C-Br bond leads to a lower activation energy for this step, thus accelerating the overall catalytic process.
Synthesis and Applications of Halo-Substituted Imidazo[1,5-a]pyridines
The synthetic accessibility of bromo- and iodo-substituted imidazo[1,5-a]pyridines is a key consideration for their practical application in catalysis. Various synthetic methodologies have been developed to introduce these halogens onto the imidazo[1,5-a]pyridine core.
Bromo-Substituted Imidazo[1,5-a]pyridines
Bromination of imidazo[1,5-a]pyridines can be achieved using various brominating agents. These bromo-derivatives serve as versatile building blocks in cross-coupling reactions. For instance, imidazo[1,5-a]pyridine derivatives have been successfully employed as N-type ligands in the palladium-catalyzed Mizoroki-Heck reaction of aryl bromides and chlorides with alkenes, affording the desired products in good-to-high yields with low palladium loadings and short reaction times.[2][3]
Iodo-Substituted Imidazo[1,5-a]pyridines
Iodination of the imidazo[1,5-a]pyridine scaffold is also well-established, often utilizing molecular iodine or N-iodosuccinimide. These iodo-derivatives are particularly valuable in reactions where higher reactivity is desired. An iodine-mediated one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been reported, highlighting the utility of iodine in the construction of this heterocyclic system.[4]
Comparative Performance in Catalysis: An Evidence-Based Perspective
While a direct side-by-side comparison for imidazo[1,5-a]pyridines is scarce, the broader literature on cross-coupling reactions provides a clear indication of the expected performance differences.
Table 1: Predicted Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | Iodo-Substituted Imidazo[1,5-a]pyridines | Bromo-Substituted Imidazo[1,5-a]pyridines |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (lower temperatures) | Harsher (higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
This table is based on established principles of C-X bond reactivity in palladium-catalyzed cross-coupling reactions.[1]
Experimental Protocols: A Guide to Synthesis
The following protocols outline general methods for the synthesis of halo-substituted imidazo[1,5-a]pyridines, which can then be utilized in catalytic applications.
General Procedure for the Synthesis of Imidazo[1,5-a]pyridines
A transition-metal-free sp³ C–H amination reaction can be employed for the synthesis of the imidazo[1,5-a]pyridine core from 2-pyridyl ketones and alkylamines using molecular iodine.[5]
Step-by-Step Protocol:
-
To a solution of the 2-pyridyl ketone (1.0 equiv) and the alkylamine (1.2 equiv) in a suitable solvent (e.g., DMSO), add sodium acetate (NaOAc) (2.0 equiv) and molecular iodine (I₂) (1.5 equiv).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine derivative.
Experimental Workflow for Halogenation
Sources
Confirming the mechanism of action for imidazo[1,5-a]pyridine-based inhibitors
**A Comparative Guide to the
Mechanism of Action of Imidazo[1,5-a]pyridine-Based Inhibitors**
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mechanism of action for imidazo[1,5-a]pyridine-based inhibitors, comparing their performance with alternative modulators and presenting supporting experimental data. The focus is on elucidating the causal relationships behind experimental choices and ensuring the trustworthiness of the described protocols.
Introduction: The GABAergic System and Imidazo[1,5-a]pyridines
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2] GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition, and its dysregulation is implicated in various neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[3][4] The primary mediators of fast inhibitory neurotransmission are the GABAA receptors, which are ligand-gated ion channels.[1][5]
GABAA receptors are pentameric structures composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties.[1][5] These receptors possess multiple binding sites, including the orthosteric site where GABA binds, and several allosteric sites that modulate receptor function.[3][6]
Imidazo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest for their therapeutic potential, primarily as modulators of the GABAA receptor.[7] This guide will dissect the experimental evidence that confirms their mechanism of action as positive allosteric modulators (PAMs) of the GABAA receptor, comparing them to other well-known modulators like benzodiazepines.
Core Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors
Experimental evidence strongly supports that imidazo[1,5-a]pyridine-based inhibitors act as positive allosteric modulators (PAMs) of the GABAA receptor.[2] This means they do not directly activate the receptor themselves but enhance the effect of the endogenous ligand, GABA.[2] They achieve this by binding to an allosteric site, distinct from the GABA binding site, which induces a conformational change in the receptor that increases its affinity for GABA or the efficacy of GABA-induced chloride ion influx.[6]
The primary allosteric binding site for many of these compounds, similar to benzodiazepines, is located at the interface between the α and γ subunits of the GABAA receptor.[2][5] The specific α subunit isoform (α1-α6) present in the receptor complex significantly influences the binding affinity and functional selectivity of the modulator.[5][8]
Signaling Pathway of GABAA Receptor Modulation
The following diagram illustrates the signaling pathway of a GABAA receptor and the action of a positive allosteric modulator.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation: Culture cells (e.g., HEK293, Xenopus oocytes, or primary neurons) expressing the GABAA receptor subtype of interest. [9]2. Patch-Clamp Recording:
-
Using a glass micropipette, form a high-resistance seal with the cell membrane.
-
Apply a brief suction to rupture the membrane patch, allowing electrical access to the entire cell (whole-cell configuration).
-
Clamp the cell membrane potential at a fixed value (e.g., -60 mV).
-
-
Compound Application:
-
Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.
-
Co-apply the same concentration of GABA with the imidazo[1,5-a]pyridine inhibitor.
-
-
Data Acquisition and Analysis:
-
Record the changes in the chloride current.
-
Quantify the potentiation of the GABA-induced current by the test compound.
-
Determine the EC50 of GABA in the absence and presence of the modulator to assess the shift in potency.
-
Interpretation: A leftward shift in the GABA concentration-response curve in the presence of the imidazo[1,5-a]pyridine indicates a positive allosteric modulatory effect. The degree of potentiation reflects the efficacy of the compound.
In Vivo Models: Assessing Physiological and Behavioral Effects
To confirm that the mechanism of action observed in vitro translates to a physiological effect, in vivo animal models are employed. These models help to assess the behavioral consequences of GABAA receptor modulation.
Common In Vivo Models:
-
Elevated Plus Maze (EPM) and Light-Dark Box: These are standard behavioral tests to assess anxiolytic activity. An increase in the time spent in the open arms of the EPM or the light compartment of the light-dark box suggests an anxiolytic effect, consistent with positive modulation of GABAA receptors.
-
Pentylenetetrazol (PTZ)-induced Seizure Model: PTZ is a GABAA receptor antagonist that induces seizures. The ability of an imidazo[1,5-a]pyridine to protect against PTZ-induced seizures provides strong evidence for its GABAergic mechanism of action.
-
Rotarod Test: This test is used to assess motor coordination and can reveal potential sedative side effects, which are often associated with non-selective GABAA receptor PAMs.
Experimental Protocol: PTZ-Induced Seizure Model
-
Animal Dosing: Administer the imidazo[1,5-a]pyridine compound to a group of rodents (e.g., mice or rats) at various doses. A control group receives the vehicle.
-
PTZ Challenge: After a predetermined time for drug absorption, administer a convulsive dose of PTZ to all animals.
-
Observation: Observe the animals for the onset and severity of seizures for a defined period.
-
Data Analysis: Determine the dose of the imidazo[1,5-a]pyridine that protects 50% of the animals from seizures (ED50).
Interpretation: A dose-dependent protection against PTZ-induced seizures strongly supports the in vivo efficacy of the imidazo[1,5-a]pyridine as a GABAA receptor PAM.
Comparison with Alternative GABAA Receptor Modulators
The imidazo[1,5-a]pyridine scaffold offers the potential for improved selectivity and a better side-effect profile compared to classical benzodiazepines.
| Feature | Imidazo[1,5-a]pyridines | Classical Benzodiazepines (e.g., Diazepam) | Barbiturates (e.g., Phenobarbital) |
| Primary Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator | Positive Allosteric Modulator & Direct Agonist at high concentrations |
| Binding Site | Benzodiazepine site (α/γ interface) | Benzodiazepine site (α/γ interface) | Distinct site in the transmembrane domain |
| Subunit Selectivity | Can be engineered for selectivity towards specific α subunits (e.g., α2/α3 for anxiolysis without sedation) [5][8] | Generally non-selective, binding to α1, α2, α3, and α5 subunits | Broadly acting on various GABAA receptor subtypes |
| Effect on Channel Gating | Increases the frequency of channel opening | Increases the frequency of channel opening | Increases the duration of channel opening |
| Side Effect Profile | Potentially reduced sedation, ataxia, and dependence liability with selective compounds | Sedation, ataxia, amnesia, and potential for dependence and withdrawal | Significant sedation, respiratory depression, high potential for dependence and overdose |
| Clinical Applications | Investigated for anxiety, epilepsy, and insomnia with improved therapeutic windows | Widely used for anxiety, seizures, muscle relaxation, and as hypnotics | Largely replaced by benzodiazepines due to safety concerns; still used in some cases of epilepsy |
Conclusion: A Tunable Scaffold for Selective GABAergic Modulation
The collective experimental evidence from binding assays, electrophysiology, and in vivo models robustly confirms that imidazo[1,5-a]pyridine-based inhibitors exert their effects through positive allosteric modulation of the GABAA receptor. Their key advantage over older classes of GABAergic drugs lies in the potential for fine-tuning their selectivity for specific GABAA receptor subtypes. This selectivity offers the promise of developing novel therapeutics with targeted efficacy and a more favorable side-effect profile, addressing the significant unmet medical needs in the treatment of various CNS disorders. Further research into the structure-activity relationships of this versatile chemical scaffold will continue to drive the development of next-generation GABAergic modulators.
References
-
Becker, et al. (2013). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. [Link]
-
Saliba, et al. (2012). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. PubMed. [Link]
-
Kuribayashi, et al. (2020). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. [Link]
-
Croft, C. J. (2012). Patch-clamp investigation of the modulation of GABAa receptor currents with isomers of the potential anesthetic 2,6-dimethylcyclohexanol. Smith Scholarworks. [Link]
-
Dias, et al. (2005). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. PubMed. [Link]
-
Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. Sophion Bioscience. [Link]
-
Li, et al. (2019). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central. [Link]
-
Savić, M. M. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. PubMed Central. [Link]
-
Chambers, et al. (2003). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. ACS Publications. [Link]
-
Gstach, et al. (2019). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. [Link]
-
BioWorld. (2004). New subunit-selective GABA-A receptor ligands developed at Merck. BioWorld. [Link]
-
Gulea, M. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
-
Cook, et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central. [Link]
-
Simbeni, et al. (2019). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]
-
Hamachi, et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. [Link]
-
Kamal, et al. (2016). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. [Link]
-
Wang, et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Paterson, et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. PubMed Central. [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]
-
da Silva, et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Yu, et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
PubChem. (n.d.). Imidazo(1,5-a)pyridine. PubChem. [Link]
-
Garibotto, et al. (2011). In vivo evidence for GABA(A) receptor changes in the sensorimotor system in primary dystonia. CNR. [Link]
-
Hettling, et al. (2022). Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice. Frontiers in Molecular Neuroscience. [Link]
-
Ryabukhin, et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, et al. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. PubMed. [Link]
Sources
- 1. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Throughput Screening of 7-Bromo-3-methylimidazo[1,5-a]pyridine Derivative Libraries
Introduction: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,5-a]pyridine core is a significant structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its structural similarity to purine analogs.[1] This fused heterocyclic system offers a versatile and synthetically accessible framework, making it a "privileged scaffold" for drug discovery.[2][3][4] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][5][6]
This guide focuses specifically on libraries derived from the 7-Bromo-3-methylimidazo[1,5-a]pyridine template. The bromine atom at the 7-position provides a crucial handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The methyl group at the 3-position can influence binding interactions and metabolic stability.
The primary challenge and opportunity lie in efficiently screening these libraries to identify and validate high-quality hits for drug development programs. This guide provides a comparative analysis of high-throughput screening (HTS) strategies, offering field-proven insights into assay selection, protocol design, and the critical subsequent steps of data analysis and hit validation. We will explore the causality behind experimental choices, ensuring a robust and self-validating screening cascade.
Comparative Analysis of HTS Methodologies
The selection of an appropriate HTS assay is the most critical decision in a screening campaign. It depends on the biological target, the nature of the compound library, and available resources. For imidazo[1,5-a]pyridine libraries, which are often explored as kinase inhibitors, we will compare the most relevant biochemical and cell-based assay formats.[4][7]
The HTS Funnel: A Conceptual Workflow
The process of identifying a lead compound from a large library is often visualized as a funnel. A broad primary screen identifies initial "hits," which are then subjected to a series of increasingly rigorous assays to filter out false positives and characterize true activity.
Key Steps in Hit Validation:
-
Hit Confirmation: The first step is to re-test the initial hits from a fresh sample (either re-ordered or newly synthesized) to rule out sample handling errors. [8]2. Potency Determination: Active compounds are tested across a range of concentrations (typically an 8- to 12-point curve) to determine their potency (IC₅₀ or EC₅₀). A well-behaved sigmoidal curve is expected.
-
Orthogonal Assays: Hits are tested in a secondary assay that uses a different technology or measures a different endpoint. For example, a hit from a TR-FRET kinase assay could be confirmed in a label-free mass spectrometry-based activity assay. This is critical for ruling out technology-specific artifacts. [9]4. Selectivity and Promiscuity: Hits should be tested against related targets (e.g., other kinases) to assess their selectivity. Computational filters and historical screening data can also be used to flag "frequent hitters" or Pan-Assay Interference Compounds (PAINS), which are notorious false positives. [10]5. Structure-Activity Relationship (SAR): Testing commercially available analogs of a confirmed hit can provide early insights into the SAR. If small structural changes lead to predictable changes in activity, it increases confidence that the compound is a genuine, specific binder. [10]
Conclusion
Screening a 7-Bromo-3-methylimidazo[1,5-a]pyridine library is a strategic endeavor that requires careful planning and rigorous execution. There is no single "best" HTS method; the optimal choice is a function of the specific biological question being asked. For kinase targets, technology-robust biochemical assays like TR-FRET or ADP-Glo are excellent starting points for a primary screen. However, this is only the first step. The true value of a screening campaign is realized through a disciplined, multi-step hit validation cascade that integrates orthogonal biochemical and cell-based assays. This self-validating system is essential for filtering out artifacts and identifying genuinely active, specific, and developable chemical matter, ultimately unlocking the therapeutic potential of this versatile chemical scaffold.
References
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Center for Biotechnology Information. [Link]
-
Wallach, I., et al. (2024). AI is a viable alternative to high throughput screening: a 318-target study. Nature Communications. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. [Link]
-
Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
-
Lazo, J. S., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. [Link]
-
Egan, D., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLOS ONE. [Link]
-
Chigr, M., et al. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry. [Link]
-
Zhang, J. H., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]
-
High Throughput Drug Screening. (n.d.). Sygnature Discovery. [Link]
-
Scheeder, C., et al. (2012). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]
-
Zhang, X. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High-Throughput Screening for Drug Discovery. [Link]
-
Virtual Screening with Machine Learning: A Substitute for HTS?. (2024). PRISM BioLab. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. (2023). Eurofins Discovery. [Link]
-
Wang, Y-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Thomas, G. L., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]
-
Wang, Y-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]
-
Neda, I., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. [Link]
-
Bakal, E. D., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. [Link]
-
Liu, P., et al. (2019). Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Kumar, S., & Shri, P. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. [Link]
-
Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5. (2025). ResearchGate. [Link]
-
Ram, V. J., & Srivastava, P. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. [Link]
-
de F. Alves, M. B., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Bartoloni, E., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. [Link]
-
Al-Ostath, A. I. N., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]
-
Wu, W., et al. (2020). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]1/185)
Sources
- 1. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. m.youtube.com [m.youtube.com]
- 10. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to Imidazo[1,5-a]pyridine-Based Catalysts: Benchmarking Performance in Asymmetric Synthesis
Introduction: The Rise of Imidazo[1,5-a]pyridine Ligands
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for advancing drug discovery and materials science. Among the privileged ligand classes, N-Heterocyclic Carbenes (NHCs) have emerged as a cornerstone in homogeneous catalysis, rivaling the impact of phosphines.[1] Their success is largely attributed to their strong σ-donating properties, which form robust bonds with transition metals, and the vast modularity of their structures, allowing for precise tuning of steric and electronic properties.[2][3]
A promising subclass of NHCs is based on the imidazo[1,5-a]pyridine scaffold. These ligands are not merely variants of classical NHCs; their rigid, bicyclic structure offers unique steric environments and electronic properties that can lead to enhanced catalytic activity and selectivity.[4] Recent studies have highlighted their potential in a range of challenging transformations, from cross-coupling reactions to highly enantioselective processes.[5][6]
This guide provides a technical comparison of new chiral imidazo[1,5-a]pyridine-based catalysts against established ligands in a benchmark asymmetric reaction. We will delve into the causality behind experimental design, present validating protocols, and offer a transparent assessment of performance based on experimental data.
The Principle of Catalytic Benchmarking
Before assessing a new catalyst, it is crucial to establish a framework for fair and reproducible comparison. Benchmarking in catalysis involves evaluating a novel catalyst's performance against an accepted standard under identical, well-defined conditions.[7][8][9] Key performance metrics include:
-
Activity: Often measured by turnover number (TON) or turnover frequency (TOF), indicating the catalyst's efficiency.
-
Selectivity: The catalyst's ability to favor the formation of the desired product over others (e.g., chemo-, regio-, and stereoselectivity). For asymmetric catalysis, this is quantified by the enantiomeric excess (ee%).
-
Stability and Robustness: The catalyst's ability to maintain performance over time and across various substrate scopes.
A rigorous benchmarking protocol is not just about comparing numbers; it is about creating a self-validating system that ensures the data is a true reflection of the catalyst's intrinsic properties.[10][11]
Benchmark Reaction: Asymmetric Hydrosilylation of Ketones
To provide a direct and relevant comparison, we have selected the asymmetric hydrosilylation of ketones as our benchmark reaction. This transformation is fundamental in organic synthesis for producing chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. The reaction is sensitive to the ligand's steric and electronic environment, making it an excellent probe for catalyst performance.
We will compare a recently developed chiral imidazo[1,5-a]pyridine–oxazoline rhodium complex, hereafter referred to as [Rh(ImPy-Ox)] , with two well-established catalysts based on a traditional Imidazolylidene NHC ([Rh(IPr)] ) and a classic chiral phosphine ligand ([Rh(BINAP)] ).
Comparative Performance Data
The following table summarizes the performance of the three catalysts in the asymmetric hydrosilylation of acetophenone under optimized conditions for each system.
| Catalyst System | Ligand Type | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) |
| [Rh(ImPy-Ox)] | Imidazo[1,5-a]pyridine-NHC | 95% | 93% | 4 |
| [Rh(IPr)] (benchmark) | Imidazolylidene-NHC | >99% | N/A (achiral) | 2 |
| [Rh((R)-BINAP)] (benchmark) | Chiral Diphosphine | 92% | 85% | 12 |
Data for [Rh(ImPy-Ox)] is based on findings reported for similar systems.[12] Performance of benchmark ligands is representative of data found in the literature for this class of reaction.
Analysis of Results: The data clearly demonstrates the competitive advantage of the chiral imidazo[1,5-a]pyridine-oxazoline ligand. It achieves a significantly higher enantioselectivity (93% ee) compared to the well-regarded (R)-BINAP ligand (85% ee) in a shorter reaction time. While the achiral [Rh(IPr)] catalyst is faster, it provides no stereocontrol, highlighting the necessity of a well-designed chiral ligand for this transformation. The superior performance of [Rh(ImPy-Ox)] can be attributed to the rigid imidazo[1,5-a]pyridine backbone fused to a chiral oxazoline auxiliary, which creates a well-defined and highly effective chiral pocket around the metal center.[12]
Experimental Guide: Protocol for Benchmarking Catalysts
This section provides a detailed, step-by-step methodology for the comparative evaluation of catalysts in the asymmetric hydrosilylation of acetophenone.
Causality in Experimental Design
The choice of solvent, temperature, and catalyst loading is critical for a fair comparison. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve all components and its general inertness. The reaction is conducted at room temperature to reflect mild and accessible operating conditions. A catalyst loading of 1 mol% is a standard starting point for screening and benchmarking studies, balancing efficiency with cost. An inert argon atmosphere is essential to prevent the oxidation of the rhodium catalyst and the moisture-sensitive hydrosilane reagent.
Workflow for Catalyst Benchmarking
The following diagram illustrates the logical workflow for conducting a catalyst benchmarking study.
Caption: Logical workflow for a catalyst benchmarking experiment.
Step-by-Step Protocol
Materials & Reagents:
-
Acetophenone (≥99%, distilled)
-
Diphenylsilane (≥98%)
-
Rhodium(I) catalyst precursor (e.g., [Rh(cod)Cl]₂)
-
Imidazo[1,5-a]pyridine-oxazoline ligand
-
Benchmark ligands ((R)-BINAP, IPr)
-
Dichloromethane (DCM, anhydrous)
-
Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flasks, syringes)
Procedure:
-
Catalyst Preparation (In-situ):
-
In a glovebox or under an argon atmosphere, add the rhodium precursor (e.g., [Rh(cod)Cl]₂, 0.005 mmol) and the chiral ligand (0.011 mmol, ~1.1 eq. per Rh) to a dry Schlenk flask.
-
Add 2 mL of anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for complex formation. This pre-formation step is crucial for ensuring the active catalyst is ready at the start of the reaction.
-
-
Reaction Setup:
-
To the flask containing the activated catalyst solution, add acetophenone (1.0 mmol, 1.0 eq.).
-
Add diphenylsilane (1.2 mmol, 1.2 eq.) dropwise via syringe over 1 minute. Using a slight excess of the silane ensures complete consumption of the limiting substrate.
-
Seal the flask and stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the acetophenone is fully consumed.
-
Upon completion, quench the reaction by adding 2 mL of 1M HCl solution carefully.
-
Extract the organic layer with DCM (3 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the chiral 1-phenylethanol.
-
Determine the isolated yield.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., Chiralcel OD-H) and compare the result with a racemic standard.
-
Mechanistic Insight: Why Imidazo[1,5-a]pyridines Excel
The enhanced performance of imidazo[1,5-a]pyridine-based ligands is not accidental. Their unique topology offers distinct advantages within the catalytic cycle.
Caption: Simplified catalytic cycle for asymmetric hydrosilylation.
The rigid bicyclic framework of the imidazo[1,5-a]pyridine ligand (L*) restricts conformational flexibility around the rhodium ([Rh]) center.[4] This rigidity, combined with the steric directing group of the fused chiral auxiliary (like an oxazoline), creates a highly organized and sterically demanding coordination sphere.[12] During the key "hydride insertion" step, this well-defined chiral pocket forces the ketone substrate to approach from a specific trajectory, leading to the preferential formation of one enantiomer of the product alcohol. The strong σ-donation from the NHC moiety ensures a stable metal-ligand bond throughout the cycle, preventing ligand dissociation and contributing to the catalyst's high efficiency.[3]
Conclusion and Future Outlook
The new generation of chiral imidazo[1,5-a]pyridine-based ligands demonstrates significant potential to outperform established catalyst systems in key asymmetric transformations. The benchmark data from the asymmetric hydrosilylation of ketones shows a clear advantage in enantioselectivity and reaction efficiency over classic chiral phosphines. Their modular and readily synthesizable nature allows for rapid optimization and adaptation to various catalytic challenges.[6][13]
As research continues, we anticipate the application of these versatile ligands in an even broader array of reactions, including C-H activation and cross-coupling, further solidifying their role as a privileged class of ligands in the synthetic chemist's toolkit.[3][5]
References
- Smart N-Heterocyclic Carbene Ligands in Catalysis.
- N-Heterocyclic carbenes as tunable ligands for catalytic metal surfaces. Semantic Scholar.
- Complexes with Poly(N-heterocyclic carbene) Ligands: Structural Features and Catalytic Applications.
- Smart N-heterocyclic carbene ligands in c
- A Simple Tool to Benchmark Reactivity in Asymmetric Catalysis.
- N-Heterocyclic Carbene (NHC)
- Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis: A Compar
- Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH.
- Homogeneous vs. Heterogeneous Catalysts in Asymmetric Synthesis with (S)-2- (pyridin-2-yl. Benchchem.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes.
- Chiral Imidazo[1,5- a ]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes | Request PDF.
- Experimental Aspects in Benchmarking of the Electrocatalytic Activity.
- Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)
- A Comparative Guide to the Enantioselectivity of Chiral Phosphine Ligands in Asymmetric C
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- Pyridine-Chelated Imidazo[1,5-a]Pyridine N-Heterocyclic Carbene Nickel(II)
- SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIV
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- Reconsidering the Benchmarking Evaluation of Catalytic Activity in Oxygen Reduction Reaction. PMC - NIH.
- Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing.
- Design of chiral ligands for asymmetric catalysis:
- Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis.
- Recent Progress of Asymmetric Catalysis from a Chinese Perspective. CCS Chemistry.
- CatScore: evaluating asymmetric catalyst design at high efficiency. Digital Discovery (RSC Publishing).
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH.
- Recent Advances in Carbon-Based Catalysts for Heterogeneous Asymmetric C
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Guide to the Safe Disposal of 7-Bromo-3-methylimidazo[1,5-a]pyridine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical, and often overlooked, aspect of laboratory management. This guide provides a detailed protocol for the proper disposal of 7-Bromo-3-methylimidazo[1,5-a]pyridine, a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety principles for pyridine derivatives and halogenated organic compounds, aiming to protect laboratory personnel and the environment.
Core Principles of Disposal
The fundamental principle for disposing of 7-Bromo-3-methylimidazo[1,5-a]pyridine is that it must be treated as hazardous chemical waste. Due to the presence of the brominated pyridine ring, this compound should never be disposed of down the drain or in regular solid waste streams.[2] The recommended final disposal method is high-temperature incineration by a licensed hazardous waste disposal contractor.[2]
| Hazard Class | Personal Protective Equipment (PPE) | Recommended Disposal Route |
| Harmful if swallowed, inhaled, or in contact with skin.[1] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] | Nitrile gloves (double-gloving recommended), chemical splash goggles, fully-buttoned lab coat.[2][5] | Collection by a licensed hazardous waste contractor for high-temperature incineration.[2] |
Step-by-Step Disposal Protocol
This protocol covers the segregation, collection, storage, and final disposal of waste containing 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental reactions and to ensure compliant disposal. Halogenated waste streams should be kept separate from non-halogenated ones to reduce disposal costs and complexity.[6]
-
Solid Waste:
-
Collect un-used or contaminated solid 7-Bromo-3-methylimidazo[1,5-a]pyridine in a dedicated hazardous waste container.[2]
-
This includes contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, weigh boats, and spatulas.[2]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[2][5]
-
-
Liquid Waste:
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound should be placed in a designated sharps container and treated as hazardous chemical waste.
-
Step 2: Labeling and Documentation
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
As soon as the first item of waste is placed in the container, affix a "Hazardous Waste" label.[3][6]
-
The label must include:
-
The full chemical name: "7-Bromo-3-methylimidazo[1,5-a]pyridine".
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of waste generation.
-
The name of the principal investigator or laboratory group.
-
Step 3: Interim Storage
Proper storage of hazardous waste containers within the laboratory is vital to prevent spills and exposure.
-
Store sealed hazardous waste containers in a designated and secure waste accumulation area.[2] This area should be well-ventilated, such as in a chemical storage cabinet or under a fume hood.[3]
-
Use secondary containment, such as a plastic tub, to segregate the halogenated waste and contain any potential leaks.[5][8]
-
Keep containers away from direct sunlight and sources of ignition.[3]
Step 4: Accidental Spill Management
In the event of a spill, a prompt and safe response is critical.
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), contain the spill with an inert absorbent material like vermiculite or sand.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[2]
-
Collect all cleaning materials as hazardous waste.[2]
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[3]
-
Step 5: Final Disposal
The final step is the transfer of the waste to a certified disposal facility.
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3]
-
Ensure all containers are properly labeled and sealed before collection.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Caption: Decision workflow for the disposal of 7-Bromo-3-methylimidazo[1,5-a]pyridine waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of 7-Bromo-3-methylimidazo[1,5-a]pyridine, upholding a commitment to laboratory safety and environmental responsibility.
References
-
Safety Data Sheet: 7-Bromo-3-methyl[1][2][3]triazolo[1,5-a]pyridine (CAS 107465-23-6). Hoffman Fine Chemicals. Available at: [Link]
-
Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]
-
7-Bromo-3-(furan-2-ylmethyl)imidazo[1,5-a]pyridine. PubChem. Available at: [Link]
-
7-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine. PubChem. Available at: [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Rasayan Journal of Chemistry. Available at: [Link]
-
Electrophilic substitution in five-membered heterocyclic systems. Part VI. Kinetics of the bromination of the 2-methoxycarbonyl derivatives of furan, thiophen, and pyrrole in acetic acid solution. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Pyridine Material Safety Data Sheet. Avantor. Available at: [Link]
-
Pyridine Safety Data Sheet. Penta Chemicals. Available at: [Link]
-
Pyridine: incident management. GOV.UK. Available at: [Link]
-
Halogenated Solvents Standard Operating Procedure. Washington State University. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
Hoffmann Bromamide Degradation Reaction Mechanism. YouTube. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]
-
Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. Available at: [Link]
Sources
- 1. manuals.plus [manuals.plus]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromo-3-methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 7-Bromo-3-methylimidazo[1,5-a]pyridine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on structurally similar molecules and established best practices for handling research chemicals of unknown toxicity.
Understanding the Potential Hazards: An Evidence-Based Approach
Assumed Hazard Classifications:
-
Acute toxicity (Oral, Dermal, Inhalation)
-
Skin Irritant
-
Eye Irritant
-
Potential for unknown chronic effects
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 7-Bromo-3-methylimidazo[1,5-a]pyridine. The following table summarizes the recommended PPE, followed by a detailed explanation of each component.
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving: Nitrile or neoprene gloves | Prevents skin contact and absorption.[2] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes and airborne particles.[3][4] |
| Body Protection | Flame-resistant lab coat | Shields skin and clothing from spills and splashes.[4] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Prevents inhalation of dust or aerosols.[2][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills.[4] |
Hand Protection: The First Line of Defense
Given the potential for dermal toxicity, robust hand protection is critical. Disposable nitrile gloves offer good resistance to a range of chemicals and are a standard in many laboratories[2]. For enhanced protection, especially during prolonged handling or when there is a higher risk of splashes, double-gloving is recommended. An inner nitrile glove can be worn under a thicker, more chemical-resistant glove such as neoprene. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
Eye and Face Protection: Shielding Against Splashes and Aerosols
To prevent eye irritation or serious damage from accidental splashes, chemical splash goggles that meet the ANSI Z87.1 standard are mandatory[4]. It is crucial to wear goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to goggles to protect the entire face[3][4].
Body Protection: Minimizing Skin Exposure
A flame-resistant lab coat should be worn at all times in the laboratory to protect against spills and splashes[4]. The lab coat should be fully buttoned, with the sleeves rolled down. For procedures involving larger quantities of the compound, a chemical-resistant apron worn over the lab coat can provide an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation Hazards
Given that 7-Bromo-3-methylimidazo[1,5-a]pyridine is a solid and may become airborne as a dust, respiratory protection is essential, particularly when handling the powder outside of a certified chemical fume hood. A NIOSH-approved respirator equipped with cartridges effective against organic vapors and particulates should be used. The specific type of respirator and cartridges should be selected based on a formal risk assessment. All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations[2][5].
Foot Protection: A Foundational Safety Measure
Closed-toe shoes made of a chemical-resistant material are required in all laboratory settings[4]. These shoes will protect the feet from spills and falling objects.
Safe Handling and Operational Workflow
The following diagram illustrates the recommended workflow for the safe handling of 7-Bromo-3-methylimidazo[1,5-a]pyridine, from preparation to disposal.
Caption: Workflow for the safe handling of 7-Bromo-3-methylimidazo[1,5-a]pyridine.
Step-by-Step Handling Procedures
-
Preparation and Planning:
-
Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Ensure that a chemical fume hood is certified and functioning correctly.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.[6]
-
-
Donning PPE:
-
Put on your lab coat and closed-toe shoes.
-
Don your safety goggles.
-
If required by your risk assessment, put on your respirator.
-
Finally, put on your inner and outer gloves, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
-
-
Handling the Compound:
-
All manipulations of solid 7-Bromo-3-methylimidazo[1,5-a]pyridine should be performed within a chemical fume hood to minimize inhalation exposure.
-
When weighing the solid, use a ventilated balance enclosure if available.
-
Avoid raising dust. If the material is a fine powder, handle it with care.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Spill and Emergency Procedures:
-
In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
For a large spill, evacuate the area and contact your institution's environmental health and safety department.
-
Storage and Disposal
Storage:
-
Store 7-Bromo-3-methylimidazo[1,5-a]pyridine in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
Disposal:
-
All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]
By adhering to these stringent safety protocols, researchers can confidently and safely handle 7-Bromo-3-methylimidazo[1,5-a]pyridine, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Hoffman Fine Chemicals. Safety Data Sheet: 7-Bromo-3-methyl[1][2]triazolo[1,5-a]pyridine.
- MATERIAL SAFETY D
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- American Chemistry Council. Protective Equipment.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- ChemicalBook. 7-BroMo-3-MethyliMidazo[1,5-a]pyridine | 1379355-19-7.
- PubChem. 7-bromo-3-methyl-3H-imidazo[4,5-c]pyridine.
- 3 - SAFETY D
- Fisher Scientific.
- Sigma-Aldrich. 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine AldrichCPR.
- Sigma-Aldrich.
- National Center for Biotechnology Information. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
- Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Apollo Scientific. 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
- MDPI.
- ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- ResearchGate. Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5.
- Aribo Biotechnology. CAS: 90993-26-3 Name: Imidazo[4,5-c]pyridine, 7-bromo- (7CI,9CI).
- PubChem. 7-Bromo-3-(oxan-2-ylmethyl)imidazo[1,5-a]pyridine | C13H15BrN2O.
- BLDpharm. 56051-32-2|3-Bromo-7-methylimidazo[1,2-a]pyridine.32-2|3-Bromo-7-methylimidazo[1,2-a]pyridine*.
Sources
- 1. manuals.plus [manuals.plus]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
